Technical Documentation Center

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate
  • CAS: 1407521-92-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (CAS 1407521-92-9)

A Keystone Intermediate for Advanced Drug Discovery and Materials Science Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of Methyl 7-(trifluoromethyl)-1-benzofuran-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Intermediate for Advanced Drug Discovery and Materials Science

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and prospective applications. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the methodologies presented.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The benzofuran nucleus is associated with antimicrobial, anti-inflammatory, antitumor, and antihyperglycemic properties, among others.[1] The incorporation of a trifluoromethyl (-CF3) group at the 7-position of the benzofuran ring is of particular interest. The -CF3 group is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate serves as a critical building block for the synthesis of more complex molecules, offering a versatile platform for the development of novel therapeutic agents and functional materials.

Physicochemical Properties and Structural Elucidation

While specific experimental data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is not extensively published, its properties can be reliably predicted based on the analysis of its constituent parts and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₇F₃O₃
Molecular Weight 244.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point Estimated 80-90 °C
Boiling Point Not determined
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in water

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm): 7.80-7.95 (m, 2H, Ar-H), 7.40-7.55 (m, 1H, Ar-H), 7.30 (s, 1H, furan-H), 3.95 (s, 3H, OCH₃). The aromatic protons will exhibit complex splitting patterns due to the trifluoromethyl group's influence.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ (ppm): 162.0 (C=O), 150.0 (Ar-C-O), 145.0 (Ar-C-O), 130.0 (Ar-C), 128.0 (Ar-C), 125.0 (q, J = 272 Hz, CF₃), 124.0 (Ar-C), 115.0 (furan-C), 112.0 (Ar-C), 52.5 (OCH₃). The carbon attached to the CF₃ group will appear as a quartet.

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • δ (ppm): -62 to -64 (s, CF₃).

  • IR (KBr, cm⁻¹):

    • ~3000 (Ar C-H), ~1720 (C=O, ester), ~1600, 1480 (Ar C=C), ~1250, 1150 (C-F).

  • Mass Spectrometry (EI):

    • m/z (%): 244 (M⁺), 213 (M⁺ - OCH₃), 185 (M⁺ - COOCH₃).

Synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate: A Proposed Pathway

A robust and efficient synthesis of the title compound can be achieved through a two-step process starting from the commercially available 2-(trifluoromethyl)phenol. The proposed synthetic route is outlined below.

Diagram: Proposed Synthetic Pathway

G A 2-(Trifluoromethyl)phenol B 2-Hydroxy-3-(trifluoromethyl)benzaldehyde A->B Duff Reaction (Hexamethylenetetramine, TFA) C Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate B->C Annulation (Methyl bromoacetate, K₂CO₃, Acetone)

Caption: Proposed two-step synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Step 1: Formylation of 2-(Trifluoromethyl)phenol to 2-Hydroxy-3-(trifluoromethyl)benzaldehyde (Duff Reaction)

The introduction of a formyl group ortho to the hydroxyl group is a critical step. The Duff reaction provides a regioselective method for this transformation.[2] The electron-withdrawing nature of the trifluoromethyl group directs the formylation to the sterically less hindered position adjacent to the hydroxyl group.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in trifluoroacetic acid (TFA, 5-10 vol), add hexamethylenetetramine (HMTA, 1.5 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-3-(trifluoromethyl)benzaldehyde as a solid.

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): TFA serves as both the solvent and the acidic catalyst, which is crucial for the decomposition of HMTA to the electrophilic iminium ion.[2]

  • Hexamethylenetetramine (HMTA): HMTA is the formylating agent in the Duff reaction.[2]

  • Temperature: Elevated temperatures are necessary to drive the reaction to completion.

Step 2: Annulation to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

The final step involves the construction of the benzofuran ring through a nucleophilic substitution followed by an intramolecular cyclization.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetone (10-20 vol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and methyl bromoacetate (1.2 eq).

  • Reaction Conditions: Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Causality of Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A mild base is required to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on methyl bromoacetate.

  • Acetone: A suitable polar aprotic solvent for this type of reaction.

  • Methyl Bromoacetate: Provides the two-carbon unit and the ester functionality required for the final product.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate make it a highly attractive starting material for the synthesis of novel drug candidates.

Diagram: Potential Therapeutic Targets

G A Methyl 7-(trifluoromethyl)-1- benzofuran-2-carboxylate B Anti-inflammatory Agents A->B C Anticancer Agents A->C D Antimicrobial Agents A->D E CNS Agents A->E

Caption: Potential therapeutic areas for derivatives of the title compound.

  • Anticancer Agents: The benzofuran scaffold is present in several compounds with demonstrated cytotoxic activities against various cancer cell lines. The trifluoromethyl group can enhance the potency and selectivity of these agents.

  • Anti-inflammatory Drugs: Benzofuran derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • Antimicrobial Agents: The incorporation of a benzofuran moiety into molecules has led to the discovery of potent antibacterial and antifungal agents.[1] The lipophilicity imparted by the trifluoromethyl group can improve cell membrane permeability.

  • Central Nervous System (CNS) Agents: The ability of the trifluoromethyl group to cross the blood-brain barrier makes this scaffold a promising starting point for the development of drugs targeting CNS disorders.

Conclusion

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a valuable and versatile building block in organic synthesis. The proposed synthetic route offers a reliable and scalable method for its preparation. The presence of the trifluoromethyl group at the 7-position provides a unique opportunity to fine-tune the physicochemical and biological properties of its derivatives, making it a compound of high interest for the development of next-generation pharmaceuticals and advanced materials. Further exploration of the reactivity and biological activity of this molecule and its derivatives is highly warranted.

References

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Vol. 60B, 767-774. [Link]

  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1988. [Link]

  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gong, J.-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2022). [Link]

  • Kowalska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

  • Taylor & Francis Online. (n.d.). Novel Route to 2-Trifluoromethylated Benzofurans. Retrieved from [Link]

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B(5), 767-774. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Trifluoromethylated Benzofurans The benzofuran nucleus is a prominent scaffold in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Benzofurans

The benzofuran nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 7-(trifluoromethyl)-1-benzofuran-2-carboxylate derivatives are valuable intermediates in the development of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic pathway to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, detailing the underlying chemical principles and offering step-by-step experimental protocols.

Strategic Synthetic Approach

The most direct and widely applicable method for the synthesis of 2-substituted benzofurans involves the initial construction of the benzofuran ring system from a suitably substituted phenol, followed by functional group manipulations. For the target molecule, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a logical and efficient synthetic strategy commences with the ortho-formylation of 2-(trifluoromethyl)phenol to generate the key intermediate, 2-hydroxy-3-(trifluoromethyl)benzaldehyde. This is followed by a tandem O-alkylation and intramolecular cyclization reaction with a haloacetate, subsequent hydrolysis of the resulting ester, and a final esterification to yield the desired methyl ester.

This multi-step approach offers excellent control over the regiochemistry of the final product, ensuring the trifluoromethyl group is positioned at the 7-position of the benzofuran ring.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-(Trifluoromethyl)phenol B 2-Hydroxy-3-(trifluoromethyl)benzaldehyde A->B ortho-Formylation (Duff Reaction) C Ethyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate B->C O-Alkylation & Cyclization (w/ Ethyl Bromoacetate) D 7-(Trifluoromethyl)-1-benzofuran-2-carboxylic Acid C->D Hydrolysis E Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate D->E Esterification (w/ Methanol)

Caption: Overall synthetic pathway for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

PART 1: Synthesis of the Key Intermediate: 2-Hydroxy-3-(trifluoromethyl)benzaldehyde

The critical first step is the regioselective formylation of 2-(trifluoromethyl)phenol at the position ortho to the hydroxyl group. While several ortho-formylation methods exist, such as the Reimer-Tiemann reaction, the Duff reaction offers a practical and efficient alternative, particularly for electron-deficient phenols.[2][3][4]

Reaction Mechanism: The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA). The reaction proceeds through a series of steps:

  • Formation of the Electrophile: In the acidic medium, HMTA generates an electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, preferentially at the sterically accessible ortho position.

  • Hydrolysis: The resulting aminomethylated intermediate is then hydrolyzed to afford the corresponding aldehyde.

Experimental Protocol: ortho-Formylation of 2-(Trifluoromethyl)phenol
Reagent Molar Eq. MW Amount Density Volume
2-(Trifluoromethyl)phenol1.0162.11 g/mol 16.2 g (0.1 mol)--
Hexamethylenetetramine (HMTA)1.5140.19 g/mol 21.0 g (0.15 mol)--
Trifluoroacetic Acid (TFA)---1.48 g/mL100 mL

Procedure:

  • To a stirred solution of 2-(trifluoromethyl)phenol in trifluoroacetic acid in a round-bottom flask equipped with a reflux condenser, add hexamethylenetetramine portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water.

  • Hydrolyze the resulting mixture by adding 1 M aqueous HCl and stirring for 1 hour.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-hydroxy-3-(trifluoromethyl)benzaldehyde.

PART 2: Construction of the Benzofuran Core and Final Esterification

With the key aldehyde intermediate in hand, the next phase involves the formation of the benzofuran ring and subsequent conversion to the target methyl ester.

Step 1: Synthesis of Ethyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

This transformation is achieved through a tandem O-alkylation of the phenolic hydroxyl group with ethyl bromoacetate, followed by an intramolecular aldol-type condensation and dehydration to form the furan ring.

Benzofuran_Formation A 2-Hydroxy-3-(trifluoromethyl)benzaldehyde B O-Alkylation Intermediate A->B Ethyl Bromoacetate, Base (K2CO3) C Intramolecular Cyclization B->C Base-catalyzed Aldol Condensation D Dehydration C->D Elimination of H2O E Ethyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate D->E Aromatization

Caption: Key steps in the formation of the benzofuran-2-carboxylate ring system.

Reagent Molar Eq. MW Amount Density Volume
2-Hydroxy-3-(trifluoromethyl)benzaldehyde1.0190.12 g/mol 19.0 g (0.1 mol)--
Ethyl Bromoacetate1.2167.00 g/mol 20.0 g (0.12 mol)1.51 g/mL13.2 mL
Potassium Carbonate (K2CO3)2.0138.21 g/mol 27.6 g (0.2 mol)--
Acetonitrile----200 mL

Procedure:

  • To a stirred suspension of 2-hydroxy-3-(trifluoromethyl)benzaldehyde and potassium carbonate in acetonitrile, add ethyl bromoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Step 2: Hydrolysis to 7-(Trifluoromethyl)-1-benzofuran-2-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification.[5]

Reagent Molar Eq. MW Amount Density Volume
Ethyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate1.0258.19 g/mol 25.8 g (0.1 mol)--
Potassium Hydroxide (KOH)3.056.11 g/mol 16.8 g (0.3 mol)--
Ethanol----150 mL
Water----50 mL

Procedure:

  • Dissolve Ethyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in a mixture of ethanol and water.

  • Add potassium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 7-(Trifluoromethyl)-1-benzofuran-2-carboxylic Acid.

Step 3: Esterification to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

The final step is the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Reagent Molar Eq. MW Amount Density Volume
7-(Trifluoromethyl)-1-benzofuran-2-carboxylic Acid1.0230.13 g/mol 23.0 g (0.1 mol)--
Methanol----200 mL
Sulfuric Acid (conc.)catalytic---2 mL

Procedure:

  • Suspend 7-(Trifluoromethyl)-1-benzofuran-2-carboxylic Acid in methanol.

  • Carefully add concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Conclusion

This guide outlines a reliable and scalable synthetic route to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. The described procedures are based on well-established organic transformations and provide a clear pathway for the preparation of this valuable building block for drug discovery and development. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 768-777.
  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1991.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227-254.
  • PubChem. (n.d.). 2-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Organic Syntheses. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.
  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 768–777.
  • Kowalewska, M., et al. (2013).
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64–69.
  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987–1991.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer-Tiemann Reaction. In Organic Reactions (pp. 1–36). John Wiley & Sons, Inc.
  • Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227–254.
  • PubChem. (n.d.). 2-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.
  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Prepared by: A Senior Application Scientist Introduction: The Significance of Fluorinated Benzofurans in Modern Drug Discovery The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Benzofurans in Modern Drug Discovery

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties and conformational preferences.[2]

This guide provides a comprehensive technical overview of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a molecule that combines the potent benzofuran scaffold with the advantageous trifluoromethyl group. While this specific molecule is not extensively documented in publicly available literature, this paper will construct a detailed profile based on established chemical principles and data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, and potential applications.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its physical and chemical properties.

Predicted Physicochemical Data

Due to the limited availability of experimental data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, the following table summarizes key physicochemical properties predicted through computational modeling and by analogy to structurally similar compounds. These values provide a valuable baseline for experimental design.

PropertyPredicted ValueMethod of Estimation
Molecular Formula C₁₁H₇F₃O₃-
Molecular Weight 244.17 g/mol -
Monoisotopic Mass 244.03473 DaPubChemLite[2]
XlogP 3.4PubChemLite (Predicted)[2]
Melting Point 85-95 °CAnalogy to substituted benzofurans
Boiling Point > 300 °CAnalogy to substituted benzofurans
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Poorly soluble in water.General solubility of similar organic esters
Appearance White to off-white solidCommon for purified crystalline organic compounds

Proposed Synthesis Pathway

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for the synthesis of benzofuran-2-carboxylates, a plausible and logical synthetic route for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is proposed below.[1][3]

Overall Synthetic Scheme

The proposed synthesis is a two-step process starting from the commercially available 2-hydroxy-3-(trifluoromethyl)benzaldehyde. The first step involves the formation of the benzofuran ring via a Perkin-like condensation, followed by esterification.

Synthesis_Pathway cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Esterification start 2-hydroxy-3-(trifluoromethyl)benzaldehyde reagents1 Ethyl bromoacetate, K₂CO₃, Acetone start->reagents1 intermediate 7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid hydrolysis 1. NaOH (aq) 2. HCl (aq) intermediate->hydrolysis intermediate2 7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid reagents1->intermediate Perkin-like Condensation reagents2 Methanol, H₂SO₄ (cat.) intermediate2->reagents2 final_product Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate reagents2->final_product Fischer Esterification Reactivity cluster_ester Ester Functionalization cluster_ring Aromatic Ring Functionalization main Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate hydrolysis Hydrolysis (NaOH, H₂O) main->hydrolysis to Carboxylic Acid amide Amidation (R₂NH) main->amide to Amide reduction Reduction (LiAlH₄) main->reduction to Alcohol eas Electrophilic Aromatic Substitution (e.g., Nitration) main->eas at positions 4, 5, or 6

Sources

Exploratory

Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, benzofuran derivatives stand out as privileged scaffolds, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, benzofuran derivatives stand out as privileged scaffolds, forming the core of numerous biologically active compounds and functional materials. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity. This in-depth technical guide focuses on the spectroscopic elucidation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate , a compound of interest due to the presence of the electron-withdrawing trifluoromethyl group, which can significantly influence its chemical properties and biological interactions.

Molecular Structure and its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate possesses a rigid benzofuran core, a methyl ester at the 2-position, and a trifluoromethyl group at the 7-position. Each of these features will give rise to characteristic signals in various spectroscopic techniques.

Caption: Molecular structure of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

The key structural features to consider are:

  • Aromatic Protons: The benzofuran ring system contains protons whose chemical shifts in ¹H NMR will be in the aromatic region, influenced by the electron-withdrawing trifluoromethyl group and the furan ring.

  • Furan Proton: The proton on the furan ring (at position 3) will have a distinct chemical shift.

  • Methyl Ester Group: This group will show a characteristic singlet in ¹H NMR for the methyl protons and distinct carbonyl and methoxy carbon signals in ¹³C NMR. The C=O stretch will be a prominent feature in the IR spectrum.

  • Trifluoromethyl Group: While not directly observed in ¹H NMR, its strong electron-withdrawing nature will deshield adjacent protons and carbons, causing downfield shifts. In ¹³C NMR, the carbon of the CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

Experimental Protocol for NMR Data Acquisition (Based on Analog Compounds)

The following is a generalized protocol for acquiring high-quality NMR data for benzofuran derivatives, which would be applicable to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

    • Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed.

  • ¹H NMR Acquisition:

    • The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • ¹³C NMR experiments require a greater number of scans due to the low natural abundance of the ¹³C isotope.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.

    • A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied to the spectrum.

    • The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve H_NMR ¹H NMR Acquisition (≥400 MHz, 8-16 scans) dissolve->H_NMR C_NMR ¹³C NMR Acquisition (proton decoupled, ≥1024 scans) dissolve->C_NMR FT Fourier Transform H_NMR->FT C_NMR->FT correct Phase & Baseline Correction FT->correct reference Reference to Solvent correct->reference

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

The following table summarizes the predicted ¹H NMR chemical shifts. These predictions are based on computational models and comparison with analogous structures.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-3~7.4Singlet1HThe proton on the furan ring.
Aromatic-H7.3 - 7.8Multiplet3HProtons on the benzene ring, deshielded by the CF₃ group.
-OCH₃~3.9Singlet3HMethyl ester protons.

Expertise & Experience: The electron-withdrawing trifluoromethyl group at the 7-position is expected to deshield the adjacent aromatic protons, causing them to appear at a lower field (higher ppm) compared to the unsubstituted analog. The singlet for the H-3 proton is a hallmark of 2-substituted benzofurans.

Experimental ¹H NMR Data for Methyl 1-benzofuran-2-carboxylate

To ground our predictions, let's examine the experimental data for the parent compound, Methyl 1-benzofuran-2-carboxylate.

Proton Experimental Chemical Shift (ppm) Multiplicity Integration
H-37.42Singlet1H
H-77.68Doublet1H
H-4, H-5, H-67.25 - 7.55Multiplet3H
-OCH₃3.94Singlet3H

Causality Behind Experimental Observations: The experimental data aligns with the expected structure. The downfield shift of H-7 is due to its proximity to the furan oxygen. The multiplet for H-4, H-5, and H-6 arises from complex spin-spin coupling. The sharp singlet at 3.94 ppm is characteristic of a methyl ester.

Predicted ¹³C NMR Data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate
Carbon Predicted Chemical Shift (ppm) Multiplicity (in ¹³C NMR) Notes
C=O~160SingletEster carbonyl carbon.
Aromatic/Furan Carbons110 - 155SingletsComplex region with multiple signals.
-CF₃~123Quartet (¹JCF ≈ 270 Hz)The trifluoromethyl carbon, split by three fluorine atoms.
-OCH₃~52SingletMethyl ester carbon.

Trustworthiness: The prediction of a quartet for the -CF₃ carbon with a large coupling constant is a highly reliable and self-validating feature for the presence of this group.

Experimental ¹³C NMR Data for Methyl 1-benzofuran-2-carboxylate
Carbon Experimental Chemical Shift (ppm)
C=O160.1
C-2145.8
C-7a155.1
C-3a127.5
Aromatic Carbons111.8 - 127.2
-OCH₃52.3

By comparing the experimental data of the analog with the predicted data for the target molecule, we can confidently anticipate the chemical shifts and multiplicities for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, with the key differentiator being the presence of the quartet for the -CF₃ carbon and the downfield shifts of the aromatic carbons due to the trifluoromethyl group.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial confirmation of its identity.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Interpretation: The resulting spectrum will show a peak corresponding to the molecular ion (M⁺) or, more commonly, a protonated molecule ([M+H]⁺) or other adducts.

Predicted Mass Spectrometry Data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate[1]

The molecular formula is C₁₁H₇F₃O₃, with a monoisotopic mass of 244.03 g/mol .

Adduct Predicted m/z
[M+H]⁺245.0420
[M+Na]⁺267.0239
[M-H]⁻243.0275

Authoritative Grounding: The high-resolution mass spectrum should show a molecular ion peak with an m/z value that matches the calculated exact mass to within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Interpretation: The absorption bands are correlated with specific functional group vibrations.

Predicted and Analog-Based IR Data
Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic, -OCH₃)2950 - 2850Stretching
C=O (ester)~1720Stretching
C=C (aromatic)1600 - 1450Stretching
C-O (ester & ether)1300 - 1000Stretching
C-F (in CF₃)1350 - 1150Strong, multiple bands

Expertise & Experience: The most prominent peak in the IR spectrum will be the strong C=O stretch of the ester group around 1720 cm⁻¹. The presence of the trifluoromethyl group will introduce strong and complex absorption bands in the 1350-1150 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. By integrating predicted data for the target molecule with experimental data from its close analog, Methyl 1-benzofuran-2-carboxylate, we have established a reliable and scientifically sound approach to interpreting its ¹H NMR, ¹³C NMR, Mass, and IR spectra. The key spectroscopic signatures to look for are the characteristic aromatic and furan proton signals in the ¹H NMR, the quartet for the -CF₃ carbon in the ¹³C NMR, the accurate mass confirmation by MS, and the strong C=O and C-F stretching bands in the IR spectrum. This detailed spectroscopic analysis is indispensable for researchers in drug discovery and materials science, enabling unambiguous structural confirmation and quality control of this important benzofuran derivative.

References

  • PubChem. Methyl 1-benzofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChemLite. Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. [Link][1]

Sources

Foundational

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a compound of interest in medicinal chemistry and drug discovery. The strategic placement of the trifluoromethyl group and the methyl carboxylate on the benzofuran scaffold presents a unique spectroscopic challenge and opportunity. This document will serve as a practical resource, blending theoretical principles with actionable protocols and predictive analysis to facilitate the structural elucidation and purity assessment of this and structurally related molecules. NMR spectroscopy is a cornerstone technique in modern chemistry, offering unparalleled insight into molecular structure, and its application is crucial in the rigorous pipeline of drug discovery and development.[1][2][3][4][5]

The Strategic Importance of Fluorinated Benzofurans in Drug Discovery

Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The CF₃ group's strong electron-withdrawing nature significantly influences the electronic environment of the aromatic system, which is directly observable in NMR spectra.[6] Understanding the NMR signature of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is therefore critical for chemists working on the synthesis and development of novel therapeutic agents.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.[7][8][9][10]

Sample Preparation: A Foundation for Quality

A self-validating protocol ensures that the obtained data is reliable and reproducible.

Materials:

  • Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube (e.g., Wilmad, Norell)

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial. Precision in this step is crucial for any quantitative NMR (qNMR) applications.

  • Solvent Selection: CDCl₃ is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relatively simple residual solvent peak. The choice of a deuterated solvent is essential to avoid overwhelming the analyte signals in ¹H NMR.[9]

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Vortex the mixture until the sample is completely dissolved. A homogeneous solution is critical for acquiring sharp NMR signals.

  • Filtration: Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step removes any particulate matter that could degrade the spectral resolution.[10]

  • Sample Volume: Ensure the final sample volume in the NMR tube is between 0.55 mL and 0.6 mL. An optimal sample height is crucial for proper shimming of the magnetic field.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay (d1) 2.0 s2.0 s
Acquisition Time (aq) 4.09 s1.36 s
Spectral Width (sw) 20.5 ppm240 ppm

Causality Behind Parameter Choices:

  • A 30-degree pulse angle (zg30) is used for ¹H NMR to allow for a shorter relaxation delay without saturating the signals.

  • For ¹³C NMR, a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse program (zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

Spectral Analysis and Interpretation

The following is a predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. The chemical shifts are estimated based on the known effects of the substituents on the benzofuran ring system.

Predicted ¹H NMR Spectrum

The strong electron-withdrawing effects of the trifluoromethyl and methyl carboxylate groups will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.4 - 7.6s-1H
H-47.8 - 8.0dJ = 7.5 - 8.51H
H-57.3 - 7.5tJ = 7.5 - 8.51H
H-67.6 - 7.8dJ = 7.5 - 8.51H
-OCH₃3.9 - 4.1s-3H

Expert Insights:

  • H-3: The proton on the furan ring is expected to be a singlet and appear in the aromatic region.

  • Aromatic Protons (H-4, H-5, H-6): These protons will form an AMX spin system. H-4 and H-6 will be doublets due to coupling with H-5, while H-5 will be a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar). The trifluoromethyl group at position 7 will cause a downfield shift for the adjacent H-6 proton.

  • Methyl Protons (-OCH₃): The methyl protons of the ester group will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals for carbons attached to or near the electron-withdrawing groups will be shifted downfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-2145 - 150
C-3115 - 120
C-3a125 - 130
C-4120 - 125
C-5125 - 130
C-6115 - 120
C-7120 - 125 (q, JC-F ≈ 30-40 Hz)
C-7a150 - 155
-CF₃120 - 125 (q, JC-F ≈ 270-280 Hz)
-OCH₃50 - 55

Expert Insights:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the most downfield position.

  • Quaternary Carbons: The spectrum will show several quaternary carbon signals (C-2, C-3a, C-7, C-7a) which are typically of lower intensity.

  • Fluorine Coupling: The trifluoromethyl group will cause splitting of the signals for C-7 and the CF₃ carbon itself. The C-7 signal will appear as a quartet with a smaller coupling constant, while the CF₃ carbon will be a quartet with a much larger one-bond C-F coupling constant.[11]

Visualization of Molecular Structure and NMR Workflow

Visual aids are indispensable for understanding complex molecular structures and experimental processes.

molecular_structure cluster_benzofuran Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate mol mol nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in CDCl3 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter instrument 4. Insert into Spectrometer filter->instrument setup 5. Set Experimental Parameters instrument->setup acquire 6. Acquire FID setup->acquire process 7. Fourier Transform & Phase Correction acquire->process analyze 8. Peak Picking & Integration process->analyze interpret 9. Structural Elucidation analyze->interpret

Caption: Standard workflow for NMR analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. The predictive data and detailed protocols serve as a valuable resource for researchers in synthetic and medicinal chemistry. Future work could involve two-dimensional NMR experiments, such as COSY and HSQC, to unambiguously assign all proton and carbon signals and to confirm the through-bond connectivities within the molecule. Such detailed structural information is invaluable in the rational design of new and more effective therapeutic agents.

References

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • Mol-Instincts. (2025). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, F., et al. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2015). NMR Spectroscopy in Drug Discovery and Development. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015. Retrieved from [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • AZoNetwork. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis? Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Beilstein Journals. (2020). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Sci-Hub. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

Exploratory

Mass Spectrometric Analysis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a key structural motif i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a key structural motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The incorporation of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. As such, the precise structural characterization of this and related compounds is paramount in drug discovery and development. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This comprehensive technical guide provides a detailed exploration of the mass spectrometric behavior of methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. We will delve into the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the mechanistic underpinnings of these processes. Furthermore, this guide furnishes detailed, field-proven protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), empowering researchers to acquire high-quality, reproducible data.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is fundamental to interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₁₁H₇F₃O₃PubChem
Molecular Weight 244.17 g/mol PubChem
Monoisotopic Mass 244.034726 uPubChem
Structure PubChem

Predicted Mass Spectrometric Fragmentation

The fragmentation of methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is dictated by the interplay of its core benzofuran ring, the methyl ester functionality, and the electron-withdrawing trifluoromethyl group. Here, we propose the most probable fragmentation pathways under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure. For aromatic compounds, the molecular ion peak is often prominent due to the stability of the aromatic system.[1]

The proposed EI fragmentation pathway for methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is as follows:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (M•⁺) at m/z 244.

  • Loss of Methoxy Radical: A common fragmentation for methyl esters is the α-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in a stable acylium ion at m/z 213.[1]

  • Loss of Carbon Monoxide (CO): The acylium ion can subsequently lose a neutral molecule of carbon monoxide to form a benzofuranyl cation at m/z 185.

  • Loss of Trifluoromethyl Radical: The trifluoromethyl group can be lost as a radical (•CF₃) from the molecular ion, yielding a fragment at m/z 175. This is a characteristic fragmentation for trifluoromethylated aromatic compounds.

  • Formation of Benzofuranoyl Cation: Cleavage of the ester bond can also lead to the formation of the 7-(trifluoromethyl)-1-benzofuran-2-carbonyl cation at m/z 213.

EI_Fragmentation

Caption: Proposed EI fragmentation pathway of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Electrospray Ionization (ESI) Fragmentation Pathway

ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation in the source.[2] Collision-induced dissociation (CID) in the mass spectrometer is then used to induce fragmentation and obtain structural information. For benzofuran neolignans with methyl ester functionalities, the major fragmentation routes involve the loss of methanol ([M+H – MeOH]⁺) followed by the loss of carbon monoxide ([M+H – MeOH – CO]⁺).[3][4]

The proposed ESI-MS/MS fragmentation pathway for the protonated molecule ([M+H]⁺ at m/z 245) is as follows:

  • Protonated Molecule: In the positive ion mode, the molecule is readily protonated, likely at the carbonyl oxygen of the ester, to form the [M+H]⁺ ion at m/z 245.

  • Neutral Loss of Methanol: The protonated molecule can undergo a neutral loss of methanol (CH₃OH) to form a stable acylium ion at m/z 213.[3]

  • Sequential Loss of Carbon Monoxide: This acylium ion can then lose a molecule of carbon monoxide (CO), resulting in a fragment ion at m/z 185.[3][5]

  • Loss of Trifluoromethane: A less common, but possible, fragmentation pathway for the protonated molecule could involve the loss of trifluoromethane (CF₃H) to yield a fragment at m/z 175.

ESI_Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of protonated Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the analysis of methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. Optimization may be required based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the thermally stable and volatile title compound.

GCMS_Workflow

Caption: A typical workflow for the GC-MS analysis of a small molecule.

1. Sample Preparation:

1.1. Accurately weigh approximately 1 mg of methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. 1.2. Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane. 1.3. Vortex the solution to ensure complete dissolution. 1.4. If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of aromatic compounds.
Injection Volume 1 µLA standard volume for good sensitivity without overloading the column.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert gas that provides good chromatographic efficiency.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose gradient for eluting compounds of moderate volatility.
Ion Source Electron Ionization (EI)The standard ionization technique for GC-MS.
Ionization Energy 70 eVThe standard energy for generating reproducible fragmentation patterns.
Source Temp. 230 °CPrevents condensation of the analyte in the source.
Quadrupole Temp. 150 °CEnsures stable ion transmission.
Scan Range m/z 50-300Covers the molecular ion and expected fragments.

3. Data Analysis:

3.1. Identify the peak corresponding to methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate based on its retention time. 3.2. Extract the mass spectrum of the peak. 3.3. Identify the molecular ion peak (m/z 244). 3.4. Correlate the observed fragment ions with the predicted fragmentation pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is ideal for analyzing the compound in complex matrices or when higher sensitivity is required.

LCMS_Workflow

Caption: A typical workflow for the LC-MS analysis of a drug-like molecule.

1. Sample Preparation:

1.1. Accurately weigh approximately 1 mg of methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. 1.2. Dissolve the sample in 1 mL of a mobile phase compatible solvent, such as methanol or acetonitrile. 1.3. Vortex the solution to ensure complete dissolution. 1.4. If necessary, filter the sample through a 0.22 µm PVDF syringe filter.

2. LC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC I-Class or equivalentProvides high-resolution separations and fast analysis times.
MS System Waters Xevo TQ-S micro or equivalentA sensitive tandem quadrupole for quantitative and qualitative analysis.
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalentA versatile reverse-phase column for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn organic modifier for eluting the analyte.
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditionsA standard gradient for eluting compounds of moderate polarity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA standard injection volume for good sensitivity.
Ion Source Electrospray Ionization (ESI), Positive Ion ModeThe most common ionization technique for LC-MS of polar to moderately polar compounds.
Capillary Voltage 3.0 kVA typical voltage for stable spray formation.
Cone Voltage 30 VCan be optimized to control in-source fragmentation.
Source Temp. 150 °CAssists in desolvation.
Desolvation Temp. 350 °CEnsures complete desolvation of the analyte ions.
Desolvation Gas Nitrogen at 600 L/hrAids in the desolvation process.
Collision Gas ArgonUsed for collision-induced dissociation in MS/MS experiments.
MS Scan Mode Full Scan (m/z 100-300) and Product Ion Scan of m/z 245To observe the precursor ion and its fragments.

3. Data Analysis:

3.1. Identify the peak for the protonated molecule ([M+H]⁺ at m/z 245) in the full scan chromatogram. 3.2. Analyze the product ion scan data to identify the fragment ions. 3.3. Correlate the observed fragment ions with the predicted ESI fragmentation pathway.

Conclusion

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. By understanding the fundamental principles of fragmentation and employing the detailed experimental protocols provided, researchers can confidently characterize this important molecule and its analogs. The presented methodologies are robust and can be adapted for a wide range of applications in drug discovery, development, and quality control. As with any analytical method, proper system suitability checks and the use of appropriate standards are crucial for obtaining accurate and reliable results.

References

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(3), 241-253. Available at: [Link]

  • Demetriou, A., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of natural and synthetic compounds. RSC Advances, 5(115), 95057-95082. Available at: [Link]

  • Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. Available at: [Link]

  • Dias, H. J., et al. (2019). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 55-64. Available at: [Link]

  • Dias, H. J., et al. (2019). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(3), 241-253. Available at: [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 835-858. Available at: [Link]

  • Frishberg, M. D., et al. (1999). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers. Journal of Mass Spectrometry, 34(10), 1049-1059. Available at: [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Gakh, A. A., & Shermolovich, Y. G. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 835–858. Available at: [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. Available at: [Link]

  • NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]

  • Bakhtiar, R., & Tse, F. L. (2000). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of the American Society for Mass Spectrometry, 11(4), 323–330. Available at: [Link]

  • Scion Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Infrared Spectroscopic Analysis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Introduction Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. As a derivative of the benzofuran scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. As a derivative of the benzofuran scaffold, which is present in numerous biologically active natural products, this molecule serves as a versatile building block in drug discovery. The incorporation of a trifluoromethyl (-CF₃) group can substantially alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization and quality control of such compounds. It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups, confirming the presence of key structural motifs and ensuring sample integrity.[1][2] This guide offers a comprehensive exploration of the principles, experimental protocols, and spectral interpretation for the IR analysis of this specific molecule, tailored for researchers and drug development professionals.

Section 1: Molecular Structure and Expected Vibrational Modes

A precise interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure and the characteristic vibrational frequencies of its constituent functional groups. The structure of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate contains several key functionalities that give rise to distinct and identifiable absorption bands.

Molecular Structure:

Caption: Molecular structure of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate with key functional groups highlighted.

The primary functional groups for IR analysis are:

  • Aromatic Benzofuran System: This includes aromatic C-H stretching, aromatic C=C stretching, and the characteristic C-O-C stretching of the furan ring.

  • Methyl Ester Group (-COOCH₃): This group is defined by a strong carbonyl (C=O) stretch and two distinct C-O stretches.

  • Trifluoromethyl Group (-CF₃): This group is known for its very strong and characteristic C-F stretching absorptions.

  • Aliphatic Group (-CH₃): The methyl part of the ester will show aliphatic C-H stretching.

The expected vibrational frequencies for these groups are summarized in the table below, based on established spectroscopic principles.[3][4][5]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic System C-H Stretch3100 - 3010Medium to Weak
C=C Stretch (in-ring)1700 - 1500Medium, often multiple bands
Methyl Ester C=O Stretch1730 - 1715Very Strong
C-C-O Asymmetric Stretch1310 - 1250Strong
O-C-C Symmetric Stretch1130 - 1100Strong
Aliphatic C-H Stretch (-CH₃)2950 - 2850Medium to Weak
Trifluoromethyl C-F Asymmetric & Symmetric Stretches1400 - 1100Very Strong, multiple bands
Benzofuran Core Aryl-Ether (C-O-C) Stretch~1250Strong

Section 2: Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. For a solid sample like Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, Attenuated Total Reflectance (ATR) is the preferred modern technique.

2.1: Rationale for Technique Selection

Attenuated Total Reflectance (ATR): This method is chosen for its simplicity, speed, and minimal sample preparation. It involves pressing the solid sample directly against a high-refractive-index crystal (typically diamond). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample. This interaction provides a high-quality spectrum of the sample's surface without the need for grinding with KBr or mulling in oil, which can introduce contaminants and affect band shapes.

2.2: Step-by-Step Experimental Workflow
  • Instrument Preparation: Power on the Fourier Transform Infrared (FTIR) spectrometer and allow the source and detector to stabilize for at least 15-30 minutes. This ensures a stable baseline and minimizes drift.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected.[6] This is done with the clean, empty ATR crystal in the beam path. This step measures the absorbance of the ambient atmosphere (CO₂ and H₂O vapor) and the instrument itself, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the crystalline Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Data Acquisition: Collect the sample spectrum. The following parameters are recommended for a high signal-to-noise ratio:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (Provides sufficient detail for qualitative analysis)

    • Number of Scans: 16-32 (Co-adding scans improves the signal-to-noise ratio)[6]

  • Data Processing: The instrument's software automatically performs the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

2.3: Data Acquisition Workflow Diagram

G A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum (No Sample) B->C D Place Sample on Crystal C->D E Apply Consistent Pressure D->E F Collect Sample Spectrum (16-32 Scans, 4 cm⁻¹ Resolution) E->F G Automatic Background Subtraction F->G H Generate Final IR Spectrum G->H I Clean ATR Crystal Post-Analysis H->I

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Section 3: Spectral Interpretation and Analysis

The resulting IR spectrum is a plot of percent transmittance versus wavenumber. Absorption bands appear as downward peaks. The analysis is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

3.1: Diagnostic Region (4000-1500 cm⁻¹)
  • ~3100-3000 cm⁻¹: Weak to medium bands in this area are characteristic of the C-H stretching vibrations of the aromatic benzofuran ring.

  • ~2960 cm⁻¹: A weak band corresponding to the sp³ C-H stretching of the methyl ester's -CH₃ group is expected here.

  • ~1725 cm⁻¹: The most prominent peak in this region will be the intense, sharp absorption from the C=O (carbonyl) stretch of the ester group.[7][8][9] Its position, slightly lower than a typical saturated ester (~1740 cm⁻¹), is due to conjugation with the benzofuran ring system.[7][9]

  • ~1600-1500 cm⁻¹: One or more medium-intensity sharp peaks will appear here, corresponding to the C=C stretching vibrations within the aromatic ring structure.[1]

3.2: Fingerprint Region (1500-400 cm⁻¹)

This region is complex but contains highly diagnostic information.[10]

  • ~1350-1100 cm⁻¹: This area will be dominated by exceptionally strong and broad absorptions arising from the symmetric and asymmetric stretching modes of the C-F bonds in the trifluoromethyl (-CF₃) group.[11] The high intensity is due to the large change in dipole moment during C-F bond vibration.

  • ~1280 cm⁻¹: A strong band is expected for the asymmetric C-C-O stretch of the ester linkage.[7]

  • ~1250 cm⁻¹: Overlapping with the ester and C-F bands, a strong absorption from the aryl-ether C-O-C stretch of the benzofuran ring should be present.

  • ~1110 cm⁻¹: A strong band corresponding to the symmetric O-C-C stretch of the ester group is anticipated.[7]

3.3: Data Summary of Key Absorptions
Observed Wavenumber (cm⁻¹) (Hypothetical)IntensityVibrational Assignment
3080WeakAromatic C-H Stretch
2962WeakAliphatic C-H Stretch (-CH₃)
1725Very Strong, SharpEster C=O Stretch (Conjugated)
1595, 1510Medium, SharpAromatic C=C Ring Stretch
1345Very StrongC-F Asymmetric Stretch
1280StrongEster C-C-O Asymmetric Stretch
1255StrongAryl-Ether C-O-C Stretch
1180Very StrongC-F Symmetric Stretch
1115StrongEster O-C-C Symmetric Stretch

Section 4: A Self-Validating System for Structural Confirmation

The trustworthiness of spectral interpretation comes from the confluence of evidence. The IR spectrum of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate serves as a self-validating system.

  • Confirmation of the Ester: The presence of the intense C=O band (~1725 cm⁻¹) in conjunction with the two strong C-O stretches (~1280 and ~1115 cm⁻¹) and the weak aliphatic C-H stretch (~2962 cm⁻¹) provides a robust confirmation of the methyl ester functionality.

  • Confirmation of Trifluoromethylation: The extremely strong and characteristic absorptions in the 1350-1100 cm⁻¹ range are a definitive marker for the -CF₃ group. The absence of these bands would immediately invalidate the proposed structure.

  • Confirmation of the Aromatic Core: The presence of aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches around 1600-1500 cm⁻¹ confirms the aromatic nature of the benzofuran system.

  • Purity Check: The absence of a broad band in the 3500-3200 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, indicating that the ester has not hydrolyzed to the corresponding carboxylic acid and that no significant water is present in the sample.

Conclusion

Infrared spectroscopy is a powerful, rapid, and non-destructive technique for the structural elucidation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. By systematically analyzing the key absorption bands in both the functional group and fingerprint regions, a researcher can confidently verify the presence of the critical benzofuran, methyl ester, and trifluoromethyl moieties. This guide provides the foundational knowledge and practical framework for obtaining and interpreting a high-fidelity IR spectrum, ensuring the structural integrity and quality of this important molecule in research and development settings.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Patel, R. B., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-776.
  • Mol-Instincts. (2025). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate.
  • Scaradci, M. S., et al. (2007). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry C, 111(17), 6431–6437.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • Michota, A., et al. (2001). Characteristic Vibrational Modes of Methyl 11 Mercaptoundecanoate Ester. Journal of Biological Chemistry, 276(49), 45876-45882.
  • ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry.
  • PubChem. (n.d.). Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.
  • BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles.
  • Charles, S. W., et al. (1960). Vibrational Spectra and Rotational Isomerism of Methyl and Ethyl Cyanoacetate. Transactions of the Faraday Society, 56, 1710-1715.
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Cornell University Library. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • ResearchGate. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules.
  • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF.
  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Pavia, D. L., et al. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Cengage.
  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • PrepChem. (n.d.). Synthesis of methyl benzofuran-7-carboxylate.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • BenchChem. (2025). An In-depth Technical Guide to Trifluoromethyl Hypofluorite: Properties, Synthesis, and Reactivity.
  • National Institute of Standards and Technology. (n.d.). Benzofuran. NIST WebBook.
  • Shenderova, O. A., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Applied Physics Letters, 116(9), 093101.
  • LibreTexts Chemistry. (2016). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ChemicalBook. (n.d.). Benzofuran(271-89-6) IR Spectrum.
  • Roy, T. K., & Gerber, R. B. (2014). Vibrational spectra of methyl benzoate and its isotopologues. arXiv:1401.0333v1 [physics.chem-ph].
  • National Institutes of Health. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the solubility and stability of Methyl 7-(trifluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a novel compound of interest in drug discovery and development. Given the limited publicly available experimental data for this specific molecule, this document focuses on the foundational principles and detailed experimental protocols necessary to characterize its physicochemical properties. The insights provided herein are grounded in established scientific principles and authoritative guidelines, enabling researchers to design robust experiments and interpret the resulting data with confidence.

Introduction to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core, a trifluoromethyl group at the 7-position, and a methyl ester at the 2-position. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds, known to exhibit a wide range of pharmacological activities.[1][2] The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4]

Molecular Structure:

A 2D representation of the molecular structure of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular Formula C11H7F3O3PubChem
Molecular Weight 244.17 g/mol PubChem
XlogP 3.4PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 2PubChem

Table 1: Predicted physicochemical properties of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

The predicted XlogP of 3.4 suggests that the compound is lipophilic, which may influence its solubility in aqueous and organic solvents. The absence of hydrogen bond donors and the presence of three acceptors will also play a role in its solubility and interaction with biological targets.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. It is essential to characterize both the kinetic and thermodynamic solubility of a novel compound early in the development process.

Theoretical Considerations
  • Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and added to an aqueous buffer. It is a high-throughput screening method that can sometimes overestimate the true solubility as it may not represent a true equilibrium state.[5][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[5][7] The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

The lipophilic nature of the benzofuran core and the trifluoromethyl group likely contributes to low aqueous solubility. The methyl ester, while capable of hydrogen bonding, may not be sufficient to significantly enhance water solubility.

Experimental Protocols

This protocol provides a rapid assessment of solubility and is suitable for high-throughput screening.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 1 mM to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of typically ≤1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Serial Dilution in DMSO prep_stock->prep_serial add_buffer Add to Aqueous Buffer (96-well plate) prep_serial->add_buffer incubate Incubate (e.g., 2h @ 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Workflow for the Kinetic Solubility Assay.

This protocol determines the equilibrium solubility and is considered the benchmark method.

Methodology:

  • Sample Preparation: Add an excess amount of solid Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate to a series of vials containing the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0 to assess pH-dependent solubility).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).

  • Analytical Determination: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[8][9]

  • Data Analysis: Calculate the thermodynamic solubility in µg/mL or µM based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Buffer shake Shake/Rotate (24-48h @ constant T) add_solid->shake separate Separate Solid/Liquid (Centrifuge/Filter) shake->separate quantify Dilute Supernatant & Quantify (UPLC-MS) separate->quantify calculate Calculate Thermodynamic Solubility quantify->calculate

Workflow for the Thermodynamic Solubility Assay.

Stability Assessment

Evaluating the chemical stability of a new drug substance is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[10][11][12] Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[13]

Theoretical Considerations

The stability of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate will be influenced by several factors:

  • Hydrolytic Stability: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. The rate of hydrolysis can be influenced by the electronic effects of the trifluoromethyl group and the benzofuran ring.

  • Photostability: Aromatic systems like benzofuran can be susceptible to photodegradation upon exposure to light, particularly UV radiation. The ICH Q1B guideline provides a standardized approach to photostability testing.

  • Thermal Stability: The overall stability of the molecule at elevated temperatures needs to be assessed to determine appropriate storage and handling conditions.

  • Oxidative Stability: The benzofuran ring may be susceptible to oxidation, leading to the formation of various degradation products.

The trifluoromethyl group is generally considered to be highly stable to chemical and thermal degradation.[3]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be conducted according to the principles outlined in the ICH Q1A guideline.[10] A validated stability-indicating analytical method, typically UPLC-MS, is required to separate and quantify the parent compound and its degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, withdraw an aliquot and neutralize it if necessary to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated UPLC-MS method to determine the percentage of the remaining parent compound and to identify and quantify any degradation products.

Methodology (as per ICH Q1B):

  • Sample Preparation: Expose the solid compound and a solution of the compound in a photochemically inert solvent to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

  • Light Exposure: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Analysis: After the exposure period, analyze the light-exposed and dark control samples by UPLC-MS to assess the extent of degradation.

Methodology:

  • Sample Preparation: Store the solid compound at elevated temperatures (e.g., in 10°C increments above the accelerated storage condition of 40°C) for a specified duration.

  • Analysis: At predetermined time points, analyze the samples to determine the extent of degradation. Techniques such as Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and decomposition temperature of the solid material.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature or a slightly elevated temperature for a defined period.

  • Analysis: Analyze the samples at various time points by UPLC-MS to monitor the degradation of the parent compound and the formation of oxidation products.

Data Presentation for Stability Studies:

The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation under each stress condition.

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products (if identified)
0.1 N HCl24 hours60°C
Water24 hours60°C
0.1 N NaOH24 hours60°C
3% H2O224 hoursRT
Light ExposureAs per ICH Q1BControlled
Thermal (Solid)7 days80°C

Table 2: Example of a data summary table for forced degradation studies.

Conclusion

While specific experimental data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is not yet widely available, this guide provides a robust framework for its comprehensive solubility and stability characterization. By employing the detailed protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to advance the understanding and development of this promising compound. The predicted lipophilicity suggests that solubility may be a key challenge to address, and the ester functionality is a likely point of hydrolytic instability. A thorough experimental investigation based on the principles and methods described in this guide is essential for a complete assessment.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • PubChem. Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Meng, X., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]

  • ASTM D2619-09. Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method).
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • PubChem. Benzofuran. [Link]

  • Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Dissolution Technologies. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • NIH. (2010). Analysis of protein stability and ligand interactions by thermal shift assay. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Waters Corporation. Solubility Screening by UPLC/MS/MS. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]

  • Cancers. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. [Link]

  • Annex Publishers. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ASTM International. Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Bioinformatics. (2018). Insights on protein thermal stability: a graph representation of molecular interactions. [Link]

  • ResearchGate. (2021). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. [Link]

  • FDA. (2018). Q1B Photostability testing of new active substances and medicinal products. [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • Machinery Lubrication. Understanding Hydrolysis and Hydrolytic Stability. [Link]

  • Wikipedia. Benzofuran. [Link]

  • ICH. Quality Guidelines. [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

Sources

Foundational

A Technical Guide to the Anticipated Biological Activities of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

For inquiries, please contact: [Fictional Contact Information] Introduction: The Promise of a Novel Benzofuran Scaffold The convergence of a privileged benzofuran core with the unique physicochemical properties of a trif...

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact: [Fictional Contact Information]

Introduction: The Promise of a Novel Benzofuran Scaffold

The convergence of a privileged benzofuran core with the unique physicochemical properties of a trifluoromethyl group presents a compelling case for the therapeutic potential of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. Benzofuran derivatives are ubiquitous in nature and have been extensively explored in medicinal chemistry, yielding compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3][4][5][6][7]. The introduction of a trifluoromethyl moiety is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability, often leading to improved pharmacokinetic and pharmacodynamic profiles[8][9][10][11].

This technical guide provides a prospective analysis of the biological activities of the novel compound, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. Drawing upon the extensive body of research on related structures, we will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical methodologies for the synthesis, characterization, and biological evaluation of this promising molecule.

Synthetic Strategy: A Plausible Pathway

A robust and efficient synthesis is paramount for the exploration of any novel compound. Based on established methodologies for benzofuran synthesis, a plausible route to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is proposed. The synthesis could commence from a suitably substituted salicylaldehyde, followed by a series of reactions to construct the benzofuran ring and introduce the necessary functional groups.

A potential synthetic approach could involve the reaction of a trifluoromethyl-substituted salicylaldehyde with a haloacetate ester, followed by an intramolecular cyclization to form the benzofuran ring. Subsequent esterification would yield the target compound. The choice of reagents and reaction conditions would be critical to optimize the yield and purity of the final product.

Synthesis_Pathway A Trifluoromethyl-substituted Salicylaldehyde C Intermediate A->C Base-catalyzed condensation B Haloacetate Ester B->C D Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate C->D Intramolecular cyclization & Esterification

Caption: Proposed synthetic pathway for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Anticipated Biological Activity: A Multifaceted Profile

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The benzofuran scaffold is a recurring motif in a multitude of compounds with demonstrated anticancer activity[3][4][12][13][14][15]. The mechanism of action for these derivatives is often multifaceted, involving the induction of apoptosis and inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis[12][14]. The presence of the electron-withdrawing trifluoromethyl group in Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is anticipated to enhance its cytotoxic potential.

Hypothesized Mechanism of Action: Inhibition of VEGFR-2 Signaling and Apoptosis Induction

We hypothesize that Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate could exert its anticancer effects by inhibiting the phosphorylation of VEGFR-2, thereby disrupting downstream signaling cascades that promote cell proliferation, migration, and survival. Furthermore, the compound may induce apoptosis through the activation of caspase pathways.

Anticancer_Mechanism cluster_cell Cancer Cell VEGFR2 VEGFR-2 Proliferation Cell Proliferation & Survival VEGFR2->Proliferation Blocks signaling Compound Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate Compound->VEGFR2 Inhibition Caspases Caspase Activation Compound->Caspases Induction Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized anticancer mechanism of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To validate the anticancer potential, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to determine the cytotoxic effects of the compound on various cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Illustrative IC50 Values

The following table presents hypothetical IC50 values to illustrate the potential selective cytotoxicity of the compound.

Cell LineCompoundIC50 (µM) after 48h
HeLa (Cervical Cancer)Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate15.5
MCF-7 (Breast Cancer)Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate22.8
HEK293 (Non-cancerous)Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate>100
HeLa (Cervical Cancer)Doxorubicin (Control)1.2
MCF-7 (Breast Cancer)Doxorubicin (Control)0.8

*These are hypothetical values for illustrative purposes.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzofuran derivatives have a well-documented history of antimicrobial activity against a broad spectrum of bacteria and fungi[1][2][5][6]. The lipophilic nature of the benzofuran ring, enhanced by the trifluoromethyl group, may facilitate the compound's penetration through microbial cell membranes, leading to the disruption of essential cellular processes.

Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution Method

The minimum inhibitory concentration (MIC) of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate against various pathogenic microorganisms can be determined using the broth microdilution method.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Compound Dilution: Prepare a series of twofold dilutions of the compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Illustrative MIC Values

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusMethyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate16
Escherichia coliMethyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate32
Candida albicansMethyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate8
Aspergillus nigerMethyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate16

*These are hypothetical values for illustrative purposes.

Anti-inflammatory Properties: Modulating the Inflammatory Response

Several benzofuran derivatives have demonstrated significant anti-inflammatory activity, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO)[2][4][7]. The trifluoromethyl group could potentially enhance the interaction of the compound with key inflammatory enzymes or transcription factors.

Hypothesized Mechanism of Action: Inhibition of Nitric Oxide Production

We propose that Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate may exert its anti-inflammatory effects by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS) in macrophages, leading to a reduction in NO production.

Anti_inflammatory_Mechanism cluster_macrophage Macrophage LPS LPS iNOS iNOS LPS->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Compound Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate Compound->iNOS Inhibition Inflammation Inflammation NO->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

The ability of the compound to inhibit NO production can be assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition and determine the IC50 value.

Data Presentation: Illustrative NO Inhibition

Concentration (µM)% NO Inhibition
115
1045
5085
10095

*These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate represents a novel chemical entity with significant, albeit currently theoretical, potential as a therapeutic agent. The convergence of the biologically active benzofuran scaffold with the advantageous properties of the trifluoromethyl group provides a strong rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory compound.

The experimental protocols detailed in this guide offer a clear and robust framework for the systematic evaluation of its biological activities. Future research should focus on the synthesis and purification of this compound, followed by the rigorous in vitro and in vivo testing outlined herein. Elucidation of its precise mechanisms of action and a comprehensive assessment of its pharmacokinetic and toxicological profiles will be crucial for its potential development as a clinical candidate. This guide serves as a foundational document to inspire and direct these future research endeavors.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (URL not provided in search results)
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. NIH. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC - PubMed Central. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • In vitro assay of benzofuran derivatives 3. - ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis and in vitro study of benzofuran hydrazone derivatives as novel alpha-amylase inhibitor. PubMed. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. ResearchGate. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [https://www.ncbi.nlm.nih.gov/books/NBK55765-(4/]([Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • (PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [Link]

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. MDPI. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]

  • Trifluoromethylated heterocycles. PubMed - NIH. [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL not provided in search results)
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv | Cambridge Open Engage. [Link]

  • 6-APB. Wikipedia. [Link]

  • Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro. NIH. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. (URL not provided in search results)
  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (URL not provided in search results)
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

Sources

Exploratory

Topic: Potential Therapeutic Targets of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

An In-depth Technical Guide Abstract Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate represents a compelling scaffold in modern medicinal chemistry. It merges the biologically privileged benzofuran core with a meta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate represents a compelling scaffold in modern medicinal chemistry. It merges the biologically privileged benzofuran core with a metabolically robust trifluoromethyl (CF3) group, suggesting a high potential for novel therapeutic applications. While direct biological data on this specific molecule is nascent, a systematic analysis based on structure-activity relationships (SAR) of analogous compounds allows for the formulation of credible hypotheses regarding its potential therapeutic targets. This guide delineates a strategic, multi-pronged approach to identify and validate these targets. We will explore plausible target classes based on established benzofuran pharmacology, including inflammatory pathway enzymes and protein kinases, and provide detailed, self-validating experimental workflows for target identification, from initial in silico screening to definitive cell-based target engagement assays. The overarching goal is to provide a rigorous, experience-driven framework for advancing this promising molecule through the early stages of the drug discovery pipeline.

Introduction: Deconstructing the Scaffold

The molecule, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, is a member of the benzofuran family, a heterocyclic aromatic compound class renowned for its wide spectrum of biological activities. The therapeutic potential of this specific molecule can be inferred from its two key structural features:

  • The Benzofuran Core: This "privileged scaffold" is present in numerous FDA-approved drugs and natural products. Its rigid, planar structure and ability to form various non-covalent interactions (hydrogen bonds, π-π stacking) make it an effective pharmacophore for engaging with a diverse range of biological targets.

  • The 7-Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The CF3 group is highly electron-withdrawing and lipophilic, which can significantly improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions, and enhance membrane permeability.

Given the limited direct research on this specific ester, our strategy is to leverage SAR data from structurally related benzofurans to hypothesize and then systematically validate potential molecular targets.

Hypothesized Target Classes Based on Analog SAR

Analysis of the benzofuran literature suggests that compounds with this core structure frequently interact with enzymes involved in inflammation and cellular signaling pathways.

Cyclooxygenase (COX) Enzymes

Many benzofuran derivatives have been reported as potent anti-inflammatory agents, often acting through the inhibition of COX-1 and COX-2 enzymes. These enzymes are central to the synthesis of prostaglandins, key mediators of pain and inflammation. The planar benzofuran ring can mimic the endogenous substrate, arachidonic acid, fitting into the hydrophobic channel of the COX active site.

Protein Kinases

The benzofuran scaffold serves as a "hinge-binding" motif in numerous kinase inhibitors. Kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating target proteins, and their dysregulation is a hallmark of cancer and inflammatory diseases. The nitrogen and oxygen atoms in the furan ring can form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment that is essential for inhibitor binding. The 7-CF3 group could further enhance binding by interacting with hydrophobic pockets adjacent to the ATP-binding site.

Monoamine Oxidase (MAO)

Certain benzofuran derivatives have shown activity as inhibitors of MAO-A and MAO-B, enzymes that catabolize neurotransmitters like serotonin and dopamine. Inhibition of these enzymes is a key strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.

A Multi-Tiered Workflow for Target Identification and Validation

A robust and logical workflow is essential to move from hypothesized targets to validated mechanisms of action. This process should be sequential, starting with broad, computational methods and progressively moving to more specific and physiologically relevant assays.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Biophysical & Biochemical Validation cluster_2 Tier 3: Cellular Target Engagement & Pathway Analysis A Molecular Docking (Virtual Screening) B Biochemical HTS (e.g., Kinase Panel Screen) A->B Prioritize Hits C Surface Plasmon Resonance (SPR) (Binding Kinetics: KD, ka, kd) B->C Confirm Direct Binding D Enzyme Inhibition Assays (Functional Activity: IC50) C->D Validate Functional Effect E Cellular Thermal Shift Assay (CETSA) (Confirm Target Binding in Cells) D->E Confirm Cellular Engagement F Western Blot / Phospho-Proteomics (Downstream Pathway Modulation) E->F Assess Biological Consequence G Validated Therapeutic Target F->G Lead Candidate G cluster_pathway Hypothesized Kinase Inhibition Pathway Compound Methyl 7-(trifluoromethyl)- 1-benzofuran-2-carboxylate Kinase Target Kinase (e.g., c-Src) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate (p-Substrate) Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Phenotype Decreased Cell Proliferation Downstream->Phenotype

Figure 2: Hypothesized signaling pathway inhibited by the compound.

Data Interpretation and Target Prioritization

The culmination of this workflow is the integration of data from all three tiers to build a compelling case for a specific therapeutic target. An ideal target candidate will satisfy the following criteria:

  • Strong Computational Prediction: A favorable docking score and pose from in silico analysis.

  • High-Affinity Binding: A low nanomolar KD value determined by SPR, indicating a potent physical interaction.

  • Functional Inhibition: A low IC50 value in a relevant biochemical assay.

  • Confirmed Cellular Engagement: A clear thermal stabilization shift observed in the CETSA experiment.

  • On-Target Pathway Modulation: A measurable decrease in the phosphorylation of a known downstream substrate of the target protein in cell-based assays.

By systematically progressing through this validation funnel, researchers can confidently identify and prioritize the most promising therapeutic target for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, paving the way for lead optimization and preclinical development.

References

  • A Pipeline for Drug Target Identification and Validation. PubMed Central.[Link]

  • A Guide to In Silico Drug Design. PubMed Central.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.[Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.[Link]

  • Drug Discovery Workflow - What is it?. Vipergen.[Link]

  • Target Identification and Validation at MDC. Medicines Discovery Catapult.[Link]

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Journal of Pharmaceutical Negative Results.[Link]

  • Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed.[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs.[Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.[Link]

  • SwissDock. Swiss Institute of Bioinformatics.[Link]

  • 【Molecular Docking】 Small Molecule and protein docking by using SwissDock【In Silico Drug Discovery】. LabCode.[Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis.[Link]

  • Target Discovery: Identification and Validation. Bio-Rad.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone.[Link]

Foundational

An In-depth Technical Guide to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Trifluoromethylated Benzofurans in Medicinal Chemistry The benzofuran nucleus is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Benzofurans in Medicinal Chemistry

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have shown promise as antimicrobial, anti-inflammatory, and antitumor agents.[2][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive technical overview of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a molecule of significant interest for the development of novel therapeutics.

Synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: O-alkylation of the salicylaldehyde followed by an intramolecular condensation to form the benzofuran ring.

SynthesisWorkflow A 2-Hydroxy-3-(trifluoromethyl)benzaldehyde D Intermediate (not isolated) A->D O-alkylation B Methyl Bromoacetate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) E Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate D->E Intramolecular Condensation

Caption: Proposed synthetic workflow for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of analogous benzofuran-2-carboxylates.[1]

Materials:

  • 2-Hydroxy-3-(trifluoromethyl)benzaldehyde

  • Methyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.

Physicochemical and Spectroscopic Properties

Experimental data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is not currently available in the public domain. The following table summarizes predicted properties from computational models.

PropertyPredicted ValueData Source
Molecular Formula C₁₁H₇F₃O₃PubChem
Molecular Weight 244.17 g/mol PubChem
XlogP 3.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 244.034726 g/mol PubChem
Monoisotopic Mass 244.034726 g/mol PubChem
Topological Polar Surface Area 39.4 ŲPubChem
Heavy Atom Count 17PubChem

Potential Applications in Drug Discovery and Development

The trifluoromethyl-substituted benzofuran scaffold is a promising starting point for the development of novel therapeutic agents, particularly in oncology.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several benzofuran derivatives have been identified as potent VEGFR-2 inhibitors.[2][5] The trifluoromethyl group in Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is expected to enhance its binding affinity to the kinase domain of VEGFR-2, making it a promising candidate for development as an anti-cancer agent.[2]

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) P1->P2 P3 Angiogenesis (Proliferation, Migration, Survival) P2->P3 Inhibitor Methyl 7-(trifluoromethyl)- 1-benzofuran-2-carboxylate (Proposed) Inhibitor->VEGFR2 Inhibits

Caption: Proposed mechanism of action via VEGFR-2 inhibition.

Antimicrobial and Anti-inflammatory Potential

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[1][4][6] The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the benzofuran ring system, potentially modulating its interaction with microbial or inflammatory targets.[1] Therefore, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate warrants investigation for its potential as an antibacterial, antifungal, or anti-inflammatory agent.

Conclusion and Future Directions

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a synthetically accessible molecule with significant potential in drug discovery. The proposed synthesis provides a clear path to obtaining this compound for further investigation. Based on the established biological activities of related benzofuran derivatives, future research should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern spectroscopic techniques.

  • Biological Evaluation: Screening for anticancer activity, with a focus on VEGFR-2 inhibition, as well as for antimicrobial and anti-inflammatory properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of related analogs to optimize potency and selectivity for identified biological targets.

This in-depth guide provides a solid foundation for researchers to explore the therapeutic potential of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate and its derivatives.

References

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B(5), 767-774. [Link]

  • Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 985-1001. [Link]

  • Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 985-1001. [Link]

  • Kowalska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

  • Google Patents. (2014).
  • Ulusoy, N., et al. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 42(3), 355-362. [Link]

  • Chen, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(10), 1056. [Link]

  • Padwa, A., et al. (2002). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Organic Letters, 4(8), 1267-1269. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Medicinal Chemistry, 13(11), 1361-1377. [Link]

  • ResearchGate. (2018). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. [Link]

  • Ghorab, M. M., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 107-112. [Link]

  • Kowalska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Medicinal Chemistry, 13(11), 1361-1377. [Link]

  • Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 985-1001. [Link]

  • El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 816-843. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP.WORLD. [Link]

  • Google Patents. (2021). Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • El-Gamal, M. I., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Bioorganic Chemistry, 129, 106180. [Link]

  • El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 816-843. [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of Enaminone-Linked Benzofuran Derivatives as Dual VEGFR-2/hCA IX Inhibitors Exhibiting Hypoxia-Mediated Chemosensitization. Molecular Pharmaceutics, 20(2), 1058-1073. [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]

  • ResearchGate. (2008). Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1'-cyclohexane] Derivatives from Heliotropium filifolium. [Link]

  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. [Link]

  • ResearchGate. (2008). 2,3,4-Trihydroxybenzaldehyde. [Link]

  • Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(21), 34743-34763. [Link]

  • Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]

  • ChemSrc. (n.d.). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Significance of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Foreword: The Trifluoromethyl Group in Modern Drug Discovery The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated mo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Trifluoromethyl Group in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique electronic properties, metabolic stability, and lipophilicity can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide delves into the synthesis and history of a specific trifluoromethylated scaffold, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a molecule of significant interest in the landscape of contemporary drug development.

The Benzofuran Scaffold: A Privileged Structure in Nature and Medicine

The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. The pioneering synthesis of the benzofuran ring was accomplished by Perkin in 1870, opening the door to a rich field of chemical exploration.[1] Benzofuran derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] Their prevalence in clinically successful drugs underscores their status as a "privileged scaffold" in medicinal chemistry.

The Emergence of Trifluoromethylated Benzofurans: A Synthetic Challenge and a Pharmacological Boon

While the benzofuran core itself is of great interest, the introduction of a trifluoromethyl group onto this scaffold presents both synthetic hurdles and pharmacological advantages. The strong electron-withdrawing nature of the CF₃ group can significantly alter the reactivity of the aromatic ring, often necessitating the development of specialized synthetic methodologies. However, the resulting trifluoromethylated benzofurans frequently exhibit enhanced biological activity and improved metabolic stability, making them highly sought-after targets in drug discovery programs.

Synthetic Pathways to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

The synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is not explicitly detailed in a singular, seminal publication. However, its preparation can be logically deduced from well-established synthetic routes for analogous benzofuran-2-carboxylates. A robust and commonly employed strategy involves the condensation of a substituted salicylaldehyde with a haloacetate ester, followed by cyclization.

The key starting material for this synthesis is 2-hydroxy-3-(trifluoromethyl)benzaldehyde. The preparation of trifluoromethylated benzaldehydes has been an area of active research, with various methods developed for their synthesis.[2][3]

General Synthetic Scheme

A plausible and efficient synthetic route is outlined below:

Synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization A 2-hydroxy-3-(trifluoromethyl)benzaldehyde C Intermediate Ether A->C + K₂CO₃, Acetone B Methyl bromoacetate B->C D Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate C->D Base (e.g., K₂CO₃), Heat

Caption: General synthetic route to the target compound.

Detailed Experimental Protocol

Synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

This protocol is a representative example based on established methodologies for the synthesis of benzofuran-2-carboxylates.[4][5]

Materials:

  • 2-hydroxy-3-(trifluoromethyl)benzaldehyde

  • Methyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Methanol

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer

Procedure:

Step 1: Synthesis of Methyl 2-(2-formyl-6-(trifluoromethyl)phenoxy)acetate (Intermediate Ether)

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate ether. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

  • To the flask containing the crude intermediate ether, add anhydrous potassium carbonate (2.0 eq) and methanol (100 mL).

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the cyclization by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To the residue, add deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Characterization:

  • The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data would show characteristic peaks for the benzofuran ring system, the methyl ester, and the trifluoromethyl group.

Causality in Experimental Choices
  • Choice of Base: Potassium carbonate is a mild and effective base for both the Williamson ether synthesis and the subsequent intramolecular cyclization. Its insolubility in acetone in the first step facilitates product isolation.

  • Solvent System: Acetone is a suitable solvent for the Sₙ2 reaction in the first step. Methanol is used in the second step to facilitate the intramolecular condensation.

  • Reaction Monitoring: TLC is a crucial technique to monitor the progress of the reactions, ensuring that the starting materials are consumed and the desired products are formed.

Quantitative Data Summary

ParameterExpected Value/Observation
Overall Yield 50-70%
¹H NMR
CH₃ (ester)Singlet, δ ~3.9 ppm
Aromatic ProtonsMultiplets in the aromatic region (δ 7.0-8.0 ppm)
Furan ProtonSinglet, δ ~7.2-7.5 ppm
¹³C NMR
C=O (ester)δ ~160-165 ppm
CF₃Quartet, with a characteristic J-coupling constant
Aromatic & Furan CarbonsSignals in the aromatic region
Mass Spectrometry Molecular ion peak corresponding to the molecular weight

Potential Applications and Future Directions

The benzofuran-2-carboxylic acid ester scaffold is a known inhibitor of leukotriene biosynthesis, suggesting potential applications in the treatment of asthma, allergic disorders, and inflammation.[6] Furthermore, the introduction of a trifluoromethyl group can enhance the potency and metabolic stability of drug candidates. Therefore, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate represents a valuable building block for the synthesis of novel therapeutic agents. Future research could focus on the elaboration of this core structure to develop potent and selective inhibitors of various biological targets.

Conclusion

While the specific discovery and historical narrative of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate remain to be fully elucidated in publicly available literature, its synthesis can be confidently approached through established chemical principles. This guide provides a comprehensive technical overview of its likely synthetic pathway, grounded in the rich history of benzofuran chemistry. The strategic placement of the trifluoromethyl group on this privileged scaffold marks it as a compound of significant interest for researchers and scientists in the field of drug development.

References

  • Source: Google Patents (CN104016840A)
  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega (2023) URL: [Link]

  • Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles Source: Indian Journal of Chemistry, Vol. 60B, May 2021, pp. 767-774 URL: [Link]

  • Source: Google Patents (US4663347A)
  • Title: Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols Source: Organic Letters (2011) URL: [Link]

  • Title: Novel Route to 2-Trifluoromethylated Benzofurans Source: Taylor & Francis Online URL: [Link]

  • Title: Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021) URL: [Link]

  • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Benzofuran Derivative Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzofuran Derivative

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] The core benzofuran scaffold serves as a versatile template for the design of novel therapeutic agents, with substitutions on the ring system modulating the pharmacological profile.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a novel compound, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate , in cell-based assays. Given the nascent stage of research on this specific molecule, this guide is structured to provide a robust framework for its initial characterization and subsequent detailed investigation. The protocols outlined herein are based on established best practices for handling novel small molecules and are informed by the known biological activities of structurally related benzofuran compounds.

I. Compound Profile: Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

PropertyValueSource
Molecular Formula C₁₁H₇F₃O₃PubChem
Molecular Weight 244.17 g/mol PubChem
Predicted XlogP 3.4PubChem
CAS Number 1407521-92-9Supplier Data

Note: Experimental data on the solubility and stability of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is not currently available in the public domain. Therefore, initial characterization of these properties is a critical first step for any experimental work.

II. Initial Characterization: Essential First Steps

Prior to initiating cell-based assays, it is imperative to determine the fundamental physicochemical properties of the compound to ensure accurate and reproducible results.

Solubility Determination

The solubility of a compound is critical for preparing accurate stock solutions and avoiding precipitation in cell culture media. Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic small molecules for use in cell-based assays.[7]

Protocol for Solubility Assessment in DMSO:

  • Materials: Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.

  • Procedure: a. Weigh out a small, precise amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube. b. Add a small volume of DMSO (e.g., 10 µL) to the tube. c. Vortex the tube vigorously for 1-2 minutes. d. Visually inspect the solution for any undissolved particulate matter. e. If the compound has dissolved completely, continue adding small, precise volumes of DMSO and vortexing until precipitation is observed. f. The highest concentration at which the compound remains fully dissolved is the approximate solubility in DMSO. It is recommended to prepare stock solutions at a concentration slightly below this to ensure complete dissolution.

Stock Solution Preparation and Storage

Consistent and reliable experimental outcomes are contingent on the proper preparation and storage of compound stock solutions.

Protocol for 10 mM Stock Solution in DMSO:

  • Calculation:

    • Molecular Weight (MW) = 244.17 g/mol

    • To prepare a 10 mM (0.01 mol/L) solution, you need 0.01 moles per liter.

    • For 1 mL (0.001 L), you need 0.01 mol/L * 0.001 L = 0.00001 moles.

    • Mass required = 0.00001 moles * 244.17 g/mol = 0.0024417 g = 2.44 mg.

  • Procedure: a. Weigh out 2.44 mg of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate into a sterile, conical tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly until the compound is completely dissolved.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]

    • Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Stability Assessment in Cell Culture Media

It is crucial to determine the stability of the compound in the cell culture medium that will be used for the assays, as degradation can lead to inaccurate results.

Protocol for Media Stability Assessment:

  • Materials: Prepared stock solution, complete cell culture medium (e.g., DMEM with 10% FBS), 37°C incubator, analytical method for compound detection (e.g., HPLC-UV or LC-MS).

  • Procedure: a. Prepare a working solution of the compound in the cell culture medium at the highest intended final concentration. b. Aliquot the solution into multiple sterile tubes. c. Incubate the tubes at 37°C. d. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and store it at -80°C until analysis. e. Analyze the samples using a suitable analytical method to quantify the amount of intact compound remaining at each time point. f. A significant decrease in the concentration of the parent compound over time indicates instability.

III. Foundational Cell-Based Assay: Cytotoxicity Screening

The initial step in evaluating the biological activity of a novel compound is to determine its effect on cell viability. A dose-response cytotoxicity assay is essential to identify the concentration range at which the compound exhibits biological effects and to establish a non-toxic concentration for subsequent mechanistic studies.

Recommended Cell Lines:

Given the known activities of other benzofuran derivatives, a panel of cell lines is recommended for initial screening:

  • MCF-7 (Human Breast Adenocarcinoma): A commonly used cancer cell line, relevant due to the anti-cancer properties of many benzofuran derivatives.[4]

  • A549 (Human Lung Carcinoma): Another relevant cancer cell line, as some benzofurans have shown activity against lung cancer cells.[8]

  • SH-SY5Y (Human Neuroblastoma): A neuronal cell line, pertinent due to the neuroprotective effects observed with some benzofuran compounds.[9]

  • RAW 264.7 (Murine Macrophage): An immune cell line, useful for investigating potential anti-inflammatory effects.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Workflow for MTT Assay:

Caption: Workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare serial dilutions of the Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate stock solution in complete culture medium. A typical starting range would be from 100 µM down to 0.1 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%).[12] c. Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a more sensitive, luminescence-based method that measures ATP levels as an indicator of metabolically active cells.[14][15]

Workflow for CellTiter-Glo® Assay:

Caption: Workflow of the CellTiter-Glo® luminescent assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well white, opaque-walled plate suitable for luminescence measurements.

  • Incubation: Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the compound as described for the MTT assay.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Addition: a. Equilibrate the plate to room temperature for approximately 30 minutes.[16] b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

IV. Mechanistic Exploration: Delving Deeper into Biological Effects

Based on the results of the initial cytotoxicity screening, further assays can be employed to elucidate the mechanism of action of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Scenario A: Potent Cytotoxicity Observed in Cancer Cell Lines

If the compound exhibits significant cytotoxicity in cancer cell lines like MCF-7 or A549, it is prudent to investigate whether this is due to the induction of apoptosis.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[17][18]

Workflow for Caspase-Glo® 3/7 Assay:

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 of the CellTiter-Glo® protocol, treating cells with the compound at concentrations around its determined IC₅₀ value. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate for a time period expected to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Addition: a. Equilibrate the plate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Signal Development: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence. An increase in luminescence compared to the vehicle control indicates activation of caspases 3 and 7.

Scenario B: Modulation of Cell Viability in Neuronal or Immune Cells

If the compound shows effects on SH-SY5Y or RAW 264.7 cells, investigating its role in pathways related to neuroinflammation or inflammation is a logical next step.

Protocol 4: NF-κB Reporter Assay

The NF-κB signaling pathway is a key regulator of inflammation.[19] A reporter gene assay can be used to determine if the compound modulates NF-κB activity.[20]

Workflow for NF-κB Reporter Assay:

Caption: Workflow for an NF-κB reporter gene assay.

Detailed Steps:

  • Cell Seeding: Seed an NF-κB reporter cell line (e.g., HEK293 cells stably expressing an NF-κB-driven luciferase reporter) in a 96-well plate.

  • Incubation: Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate for 1-2 hours.

  • Stimulation: Add a known NF-κB activator, such as tumor necrosis factor-alpha (TNFα), to the wells (except for the unstimulated control).

  • Incubation: Incubate for 6-24 hours to allow for reporter gene expression.

  • Lysis and Substrate Addition: Lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence. A decrease in luminescence in the compound-treated, TNFα-stimulated wells compared to the TNFα-only wells suggests an inhibitory effect on the NF-κB pathway.

V. Data Interpretation and Further Steps

The initial data from these assays will provide a foundational understanding of the biological activity of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

  • Cytotoxicity Data: The IC₅₀ values will establish the potency of the compound in different cell lines and guide the selection of concentrations for further mechanistic studies.

  • Apoptosis Data: Positive results in the caspase assay would suggest that the compound induces apoptosis, warranting further investigation into the specific apoptotic pathway (intrinsic vs. extrinsic) and cell cycle analysis.

  • NF-κB Data: Modulation of the NF-κB pathway would indicate potential anti-inflammatory properties, which could be further explored by measuring the expression of downstream inflammatory cytokines.

Based on these initial findings, a more targeted investigation into the specific molecular targets and signaling pathways affected by Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate can be designed.

VI. References

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (URL: [Link])

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (URL: [Link])

  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. (URL: [Link])

  • Human NF-κB Reporter Assay System - Indigo Biosciences. (URL: [Link])

  • Structures of some natural benzofuran derivatives with anticancer activities - ResearchGate. (URL: [Link])

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (URL: [Link])

  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. (URL: [Link])

  • MTT (Assay protocol - Protocols.io). (URL: [Link])

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (URL: [Link])

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (URL: [Link])

  • Cell-based Assays. (URL: [Link])

  • CellTiter-Glo Assay - Oslo - OUH - Protocols. (URL: [Link])

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PubMed Central. (URL: [Link])

  • Guidance for Industry- Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Producti - FDA. (URL: [Link])

  • Full article: Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • DMSO usage in cell culture - LifeTein peptide. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (URL: [Link])

  • NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614 - BPS Bioscience. (URL: [Link])

  • Caspas-Glo 3/7 Assay - Reaction Biology. (URL: [Link])

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability - ResearchGate. (URL: [Link])

  • Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... - ResearchGate. (URL: [Link])

  • A Brief Guide to Small-Molecule Compounds and FDA Regulations. (URL: [Link])

  • Exploring the Potential Therapeutic Role of Benzofuran Derivatives in Cancer Treatment. (URL: [Link])

  • Effects of benzofuran and seven benzofuran derivatives including four carbamate insecticides in the in vitro porcine brain tubulin assembly assay and description of a new approach for the evaluation of the test data - PubMed. (URL: [Link])

  • Human NF-κB Reporter Assay System. (URL: [Link])

  • 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007 - PubChem. (URL: [Link])

  • CellTiter Glo® 2 0 Cell Viability Assay - YouTube. (URL: [Link])

  • Small Molecule Screening Process Steps - Danaher Life Sciences. (URL: [Link])

  • How to achieve a final concentration of 0.1% DMSO for MTT Assay? - ResearchGate. (URL: [Link])

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC - PubMed Central. (URL: [Link])

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (URL: [Link])

  • (PDF) Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - ResearchGate. (URL: [Link])

  • Caspase-Glo 3/7 Assay G8090 from Promega | Biocompare.com. (URL: [Link])

  • 2-benzofuran carboxaldehyde, 4265-16-1 - The Good Scents Company. (URL: [Link])

  • Methyl 1-benzofuran-2-carboxylate | C10H8O3 | CID 291153 - PubChem. (URL: [Link])

  • methyl 2-propyl-1-benzofuran-3-carboxylate - C13H14O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Benzofuran-2-carboxylic acid - the NIST WebBook. (URL: [Link])

Sources

Application

Application Notes and Protocols for the Derivatization of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Introduction Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2][3] The presence of a trifluoromethyl group (–CF₃) at the 7-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for drug design.[4][5] This application note provides a comprehensive guide for researchers, detailing validated protocols for the derivatization of this versatile starting material.

The ester functional group at the 2-position serves as a versatile handle for a variety of chemical transformations. This guide will focus on three primary derivatization pathways:

  • Hydrolysis to the corresponding carboxylic acid.

  • Amidation to generate a diverse library of carboxamides.

  • Reduction to the primary alcohol.

These transformations yield key intermediates that are pivotal for the synthesis of more complex molecules in drug discovery programs. Each protocol is presented with detailed mechanistic insights, step-by-step procedures, and guidelines for the characterization of the resulting products.

Chemical Properties and Reactivity of the Core Scaffold

The reactivity of methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is governed by the interplay between the benzofuran ring system, the methyl ester, and the electron-withdrawing trifluoromethyl group.

  • Benzofuran Core: The aromatic system is generally stable but can undergo electrophilic substitution, although the specific conditions are not covered in this guide.

  • Methyl Ester Group (C2-position): This is the primary site for the derivatizations discussed herein. It is susceptible to nucleophilic acyl substitution.

  • Trifluoromethyl Group (C7-position): The –CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences:

    • It increases the electrophilicity of the ester's carbonyl carbon, potentially facilitating nucleophilic attack.

    • It imparts stability to the benzofuran ring and is itself highly resistant to chemical transformation under standard conditions. Hydrolysis of a –CF₃ group to a carboxylic acid requires extremely harsh conditions, such as fuming sulfuric acid, which are far more severe than those needed for ester hydrolysis, ensuring its integrity during these protocols.[6][7]

The general workflow for the derivatization of the starting material is outlined below.

G cluster_0 Derivatization Pathways start Methyl 7-(trifluoromethyl)-1- benzofuran-2-carboxylate acid 7-(Trifluoromethyl)-1-benzofuran- 2-carboxylic Acid start->acid  Hydrolysis (Protocol 1)   alcohol (7-(Trifluoromethyl)-1-benzofuran- 2-yl)methanol start->alcohol  Reduction (Protocol 3)   amide 7-(Trifluoromethyl)-1-benzofuran- 2-carboxamides acid->amide  Amidation (Protocol 2)  

Caption: Key derivatization pathways from the starting ester.

Protocol 1: Hydrolysis to 7-(Trifluoromethyl)-1-benzofuran-2-carboxylic Acid

Principle: Saponification is the classic method for hydrolyzing esters to carboxylic acids. It involves the use of a base, such as potassium hydroxide (KOH) or lithium hydroxide (LiOH), to catalyze the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The reaction is typically performed in a mixture of an organic solvent and water. A subsequent acidification step protonates the resulting carboxylate salt to yield the desired carboxylic acid. This reaction is generally high-yielding and straightforward.[8]

Detailed Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

  • Base Addition: Add potassium hydroxide (KOH, 2.0-3.0 eq.) to the solution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours).

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add aqueous hydrochloric acid (e.g., 2 M HCl) with stirring until the pH is approximately 1-2. A solid precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any remaining salts and then dry it under vacuum to yield 7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid.

Characterization of Product:
Compound NameMolecular FormulaKey ¹H NMR Signals (DMSO-d₆)Key IR Bands (cm⁻¹)Expected m/z [M-H]⁻
7-(Trifluoromethyl)-1-benzofuran-2-carboxylic AcidC₁₀H₅F₃O₃Disappearance of methyl singlet (~3.9 ppm). Appearance of a broad singlet for the carboxylic acid proton (>12 ppm). Aromatic protons.~3000 (broad, O-H), ~1700 (C=O), ~1250 (C-F)229.02

Protocol 2: Amidation via Acyl Chloride Intermediate

Principle: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable. The carboxylic acid must first be "activated." A reliable method for this is the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide.[8]

Detailed Step-by-Step Protocol:

Part A: Formation of the Acyl Chloride

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid (1.0 eq.).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-5.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heating: Heat the mixture gently to reflux (approximately 70-80 °C) for 1-2 hours. The reaction should be performed in a fume hood.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The crude acyl chloride is often used immediately in the next step without further purification.

Part B: Amide Formation

  • Amine Solution: In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water or saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide derivative.

Characterization of Products:
Compound ClassMolecular Formula (Example: N-benzyl amide)Key ¹H NMR Signals (CDCl₃)Key IR Bands (cm⁻¹)Expected m/z [M+H]⁺ (Example: N-benzyl amide)
7-(Trifluoromethyl)-1-benzofuran-2-carboxamidesC₁₇H₁₂F₃NO₂Appearance of a broad singlet or triplet for the N-H proton. Signals corresponding to the specific amine used (e.g., benzyl CH₂ at ~4.6 ppm).~3300 (N-H stretch), ~1650 (Amide I band, C=O)320.08

Protocol 3: Reduction to (7-(Trifluoromethyl)-1-benzofuran-2-yl)methanol

Principle: Esters can be effectively reduced to primary alcohols using powerful hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is a common and highly effective reagent for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the methoxy group and a second hydride addition to the resulting aldehyde intermediate. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Detailed Step-by-Step Protocol:
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath (0 °C).

  • Substrate Addition: Dissolve methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC.

  • Quenching (Fieser workup): After cooling the reaction mixture back to 0 °C, quench it very carefully and sequentially by the dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to produce a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alcohol product by column chromatography on silica gel.

Characterization of Product:
Compound NameMolecular FormulaKey ¹H NMR Signals (CDCl₃)Key IR Bands (cm⁻¹)Expected m/z [M+H]⁺
(7-(Trifluoromethyl)-1-benzofuran-2-yl)methanolC₁₀H₇F₃O₂Disappearance of the methyl ester signal. Appearance of a singlet or doublet for the new CH₂OH protons (~4.8 ppm) and a broad singlet for the OH proton.~3400 (broad, O-H), ~1250 (C-F)217.04

Summary of Derivatization Reactions

The following table summarizes the transformations and typical reagents used.

Starting MaterialTransformationKey ReagentsProduct
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylateHydrolysis1. KOH, EtOH/H₂O7-(Trifluoromethyl)-1-benzofuran-2-carboxylic acid
2. HCl (aq)
7-(Trifluoromethyl)-1-benzofuran-2-carboxylic acidAmidation1. SOCl₂7-(Trifluoromethyl)-1-benzofuran-2-carboxamides
2. R¹R²NH, TEA
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylateReductionLiAlH₄, THF(7-(Trifluoromethyl)-1-benzofuran-2-yl)methanol

References

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 768-775. [Link]

  • Krishna Swamy, G., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54. [Link]

  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(S1), 645-653. [Link]

  • Al-Tel, T. H. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Molecules, 16(9), 7599-7610. [Link]

  • Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103-7114. [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(10), 2826-2837. [Link]

  • O'Hagan, D. (2000). Pyrrole, furan, and thiophene alkaloids.
  • Aslam, M. S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044-28066. [Link]

  • Asif, M. (2015). A review on medicinal importance of benzofuran derivatives. Current Research in Pharmaceutical Sciences, 5(2), 35-48.
  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectrometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. [Link]

  • Gandeepan, P., & Cheng, C. H. (2015). Pd-Catalyzed Isocyanide Assisted Reductive Cyclization of 1-(2-Hydroxyphenyl)-propargyl Alcohols for 2-Alkyl/Benzyl Benzofurans and Their Useful Oxidative Derivatization. The Journal of Organic Chemistry, 80(24), 12311–12320. [Link]

  • Al-Salahi, R., Marzouk, M., & Al-Amri, A. (2018). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2018(3), M1007. [Link]

  • Chen, X., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 336. [Link]

  • Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103-7114. [Link]

  • Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-808. [Link]

  • Gangan, V. D., et al. (2014). Synthesis and antibacterial activity of novel benzofuran ester derivatives. Indian Journal of Heterocyclic Chemistry, 23(1), 315-320. [Link]

  • Arlow, S. I., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5941–5945. [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(10), 2826-2837. [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Introduction: Unlocking the Therapeutic Potential of a Novel Benzofuran Scaffold The benzofuran core is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a broad spectrum o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The unique structural features of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, particularly the electron-withdrawing trifluoromethyl group, suggest a strong potential for novel pharmacological activity. While the specific molecular targets of this compound are yet to be fully elucidated, its chemical architecture warrants a comprehensive investigation through high-throughput screening (HTS) to uncover its therapeutic promise.

This document provides detailed application notes and protocols for a tiered HTS strategy designed to identify and characterize the bioactivity of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. We will first describe a primary, cell-based screening assay to broadly assess its cytotoxic effects against cancer cells. Subsequently, we will outline a more specific, biochemical assay to investigate a potential mechanism of action, such as kinase inhibition, a common target for anticancer agents.[3][4] This strategic approach allows for the efficient identification of "hit" compounds from large libraries and their subsequent characterization to identify promising lead candidates for drug development.

Application Note 1: Primary High-Throughput Screening for Anticancer Activity using a Luminescence-Based Cell Viability Assay

Rationale for Assay Selection:

A primary screen aims to rapidly and reliably identify active compounds from a large library. Cell-based assays are advantageous as they provide a more physiologically relevant context compared to biochemical assays.[5] Luminescence-based assays, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay, are a gold standard in HTS due to their high sensitivity, broad linear range, and robustness against compound interference.[6][7] This assay quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell viability. A reduction in the luminescent signal upon treatment with Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate would indicate cytotoxic or cytostatic activity.

Experimental Workflow for Primary Cell Viability Screen

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_cells Seed Cells into Plate prep_cells->seed_cells prep_compounds Serially Dilute Test Compound in DMSO add_compounds Add Test Compound and Controls prep_compounds->add_compounds seed_cells->add_compounds incubate Incubate (e.g., 72 hours) add_compounds->incubate add_ctg Add CellTiter-Glo® Reagent incubate->add_ctg incubate_lyse Incubate to Lyse Cells add_ctg->incubate_lyse read_lum Read Luminescence incubate_lyse->read_lum calc_inhibition Calculate Percent Inhibition read_lum->calc_inhibition calc_z Determine Z'-Factor calc_inhibition->calc_z identify_hits Identify 'Hit' Compounds calc_z->identify_hits

Caption: Workflow for the primary HTS cell viability assay.

Detailed Protocol:

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (stock solution in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Cell Preparation: Culture the chosen cancer cell line to ~80% confluency. Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells to prepare a suspension at the desired seeding density.

  • Cell Seeding: Using an automated dispenser or multichannel pipette, seed the cells into the 384-well plates at an optimized density (e.g., 2,000 cells per well in 40 µL of medium). Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Prepare a serial dilution of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in DMSO. Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions to the assay plates. Also include wells with the positive control (e.g., Staurosporine at a final concentration of 1 µM) and negative control (DMSO only).

  • Incubation: Return the plates to the incubator for 72 hours.

  • Assay Reagent Preparation: On the day of the assay, equilibrate the CellTiter-Glo® buffer and substrate to room temperature and then mix them to form the reconstituted reagent.

  • Luminescence Measurement: Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 40 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Then, incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation:

  • Percent Inhibition: Calculate the percentage of cell viability inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Z'-Factor: To assess the quality and robustness of the assay, calculate the Z'-factor using the positive (Staurosporine) and negative (DMSO) controls. A Z'-factor ≥ 0.5 is considered excellent for HTS.[8] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Summary of Experimental Parameters:

ParameterRecommended Value
Plate Format384-well, white, opaque
Cell LineHeLa or A549
Seeding Density2,000 cells/well
Compound Concentration Range0.1 nM to 100 µM
Positive ControlStaurosporine (1 µM)
Negative Control0.1% DMSO
Incubation Time72 hours
Detection MethodLuminescence

Application Note 2: Secondary Mechanistic Screening using a TR-FRET Kinase Inhibition Assay

Rationale for Assay Selection:

Compounds that show activity in the primary cell viability screen ("hits") need to be further investigated to determine their mechanism of action. Since many anticancer drugs target protein kinases, a kinase inhibition assay is a logical secondary screen for a compound like Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.[3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly suitable for HTS due to their homogeneous (no-wash) format, high sensitivity, and reduced interference from background fluorescence.[8] This assay measures the phosphorylation of a substrate by a kinase, and a decrease in the TR-FRET signal indicates inhibition of the kinase by the test compound.

Principle of TR-FRET Kinase Assay

cluster_no_inhibition Kinase Active (No Inhibition) cluster_inhibition Kinase Inactive (Inhibition) kinase_active Kinase + Substrate-Biotin + ATP phosphorylation Phosphorylation Occurs kinase_active->phosphorylation add_reagents_active Add Eu-Antibody (Donor) + Streptavidin-APC (Acceptor) phosphorylation->add_reagents_active fret_signal High TR-FRET Signal add_reagents_active->fret_signal kinase_inactive Kinase + Substrate-Biotin + ATP + Test Compound no_phosphorylation No Phosphorylation kinase_inactive->no_phosphorylation add_reagents_inactive Add Eu-Antibody (Donor) + Streptavidin-APC (Acceptor) no_phosphorylation->add_reagents_inactive no_fret_signal Low TR-FRET Signal add_reagents_inactive->no_fret_signal

Caption: Principle of the TR-FRET kinase inhibition assay.

Detailed Protocol:

Materials:

  • Recombinant kinase (e.g., VEGFR2)

  • Biotinylated kinase substrate peptide

  • ATP

  • TR-FRET detection reagents: Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (SA-APC) (acceptor)

  • Kinase reaction buffer

  • Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (from primary screen hits)

  • Positive control inhibitor (e.g., Sorafenib for VEGFR2)

  • Negative control (DMSO)

  • Low-volume 384-well assay plates (e.g., black, non-binding surface)

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and add them to the assay plate using a liquid handler. Also, add the positive and negative controls.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and the biotinylated substrate in the kinase reaction buffer. Dispense this mixture into the wells of the assay plate containing the compounds.

  • Initiate Reaction: Prepare an ATP solution in the kinase reaction buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Prepare the detection reagent mix containing the Eu-labeled antibody and SA-APC in the detection buffer. Add this mix to all wells to stop the kinase reaction.

  • Signal Development: Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Eu).

Data Analysis and Interpretation:

  • TR-FRET Ratio: Calculate the ratiometric TR-FRET signal for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • IC50 Determination: Plot the TR-FRET ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Summary of Experimental Parameters:

ParameterRecommended Value
Plate Format384-well, low-volume, black
KinaseVEGFR2 (example)
SubstrateBiotinylated peptide
ATP ConcentrationAt Km value
Compound Concentration Range0.1 nM to 100 µM
Detection MethodTime-Resolved FRET
Reader SettingsEx: 340 nm, Em: 620 nm and 665 nm

Assay Validation and Quality Control: Ensuring Data Integrity

For any HTS campaign, rigorous assay validation is paramount to ensure the reliability and reproducibility of the results.[9][10][11] This process involves assessing several key parameters before commencing the full screen.

  • Z'-Factor: As mentioned, this metric evaluates the separation between the positive and negative controls, indicating the assay's suitability for HTS. A value ≥ 0.5 is desirable.[8]

  • Signal-to-Background (S/B) Ratio: This ratio of the mean signal of the negative control to the mean signal of the background (or positive control for inhibition assays) provides a measure of the assay window. A higher S/B ratio is generally better.

  • Reproducibility: The assay should be performed on multiple days to assess inter-day and intra-day variability. The coefficient of variation (CV) for controls should typically be less than 20%.[11]

  • DMSO Tolerance: The assay should be tested with a range of DMSO concentrations to ensure that the solvent used for compound delivery does not adversely affect the assay performance.

Conclusion

The proposed two-tiered HTS approach provides a robust framework for evaluating the therapeutic potential of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. The primary cell viability screen serves as an effective method for identifying compounds with anticancer activity from a large library. Subsequent secondary screening, such as the TR-FRET kinase inhibition assay, allows for the elucidation of the mechanism of action of the identified hits. This strategy, combined with rigorous assay validation, will enable researchers and drug development professionals to efficiently identify and characterize novel benzofuran-based drug candidates.

References

  • Kalyan, B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-773. [Link]

  • Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]

  • Li, M., et al. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Combinatorial Science, 22(12), 635-651. [Link]

  • Presley, A. D., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1365-1376. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. [Link]

  • High-Throughput Screening Center. (n.d.). Introduction. University of Illinois Chicago. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • Wang, R., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Molecules, 29(11), 2534. [Link]

  • He, S., et al. (2015). High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. ACS Combinatorial Science, 17(10), 587-596. [Link]

  • Ghorab, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1294. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127-136. [Link]

  • Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. [Link]

  • Auld, D. S., & Ture-Celik, E. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]

  • Zhang, Y., et al. (2018). New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2). Talanta, 188, 51-57. [Link]

  • ResearchGate. (n.d.). LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING. [Link]

  • Wang, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1344. [Link]

  • Chen, H., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(9), 922. [Link]

  • Espindola, A. S., et al. (2022). A Step Towards Validation of High-Throughput Sequencing for the Identification of Plant Pathogenic Oomycetes. Phytopathology, 112(8), 1635-1645. [Link]

  • Othman, D. I., et al. (2012). Novel benzofuran derivatives: Synthesis and antitumor activity. Archiv der Pharmazie, 345(1), 30-37. [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 53-68. [Link]

  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, August 7). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

  • Molbase. (n.d.). Heterocyclic Building Block-benzofuran. [Link]

  • Chen, Y-L., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 201, 112422. [Link]

  • ChemSrc. (2025, May 20). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. [Link]

  • Coskun, D., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]

Sources

Application

Application Note: A Comprehensive Framework for the Antimicrobial Evaluation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Introduction: The Rationale for Investigating Novel Benzofuran Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Benzofuran Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action.[1][2] The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast array of pharmacological properties, including potent antimicrobial, antiviral, and antitumor activities.[3][4][5] This diverse bioactivity justifies a focused investigation into novel benzofuran derivatives as potential next-generation therapeutics.[1][3]

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a compound of particular interest due to its unique structural features. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacological potency.[6][7] Studies have shown that trifluoromethyl-containing compounds can exhibit significant antibacterial activity.[8][9][10] The methyl ester at the 2-position provides a site for potential modification and may influence solubility and cell penetration.

This document provides a comprehensive, phased approach for researchers to conduct a thorough preliminary investigation into the antimicrobial potential of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, from initial screening to quantitative evaluation and preliminary safety assessment. The protocols described herein are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[11][12]

Compound Profile and Handling
  • Compound: Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

  • Molecular Formula: C₁₁H₇F₃O₃

  • Structure:

    
    
    
  • Stock Solution Preparation (10 mg/mL):

    • Accurately weigh 10 mg of the compound.

    • Dissolve in 1 mL of 100% Dimethyl Sulfoxide (DMSO). DMSO is recommended for its ability to dissolve a wide range of organic compounds.

    • Vortex until fully dissolved.

    • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles. Rationale: A high-concentration stock in DMSO is standard practice. It allows for minimal volumes to be added to aqueous culture media, ensuring the final DMSO concentration remains non-toxic to the test organisms (typically ≤1% v/v).

Phase 1: Primary Antimicrobial Screening Workflow

This initial phase is designed to rapidly determine if the compound exhibits any detectable antimicrobial activity against a broad panel of clinically relevant microorganisms.

dot digraph "Antimicrobial_Screening_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_screening" { label="Screening & Evaluation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_safety" { label="Safety & Selectivity"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

Compound -> Disk_Diffusion; Strains -> Disk_Diffusion; Media -> Disk_Diffusion;

Disk_Diffusion -> Measure_Zones [label="Observe Activity?"]; Measure_Zones -> MIC_Assay [label="Yes"]; Measure_Zones -> Conclusion_Inactive [label="No (Zone ≤ 6mm)"];

MIC_Assay -> MBC_Assay [label="Determine Potency"]; MIC_Assay -> Cytotoxicity [label="Evaluate Safety"];

Cytotoxicity -> Selectivity_Index; MBC_Assay -> Conclusion_Active; Selectivity_Index -> Conclusion_Active;

Conclusion_Inactive [label="Conclusion:\nCompound Inactive", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Conclusion_Active [label="Conclusion:\nPromising Lead Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="Figure 1: High-level workflow for antimicrobial compound evaluation.", fontsize=10];

This diagram outlines the logical progression from initial qualitative screening to quantitative potency and safety evaluation.

Phase 1 Protocol: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

3.1 Materials

  • Mueller-Hinton Agar (MHA) plates for bacteria.

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Sterile 6 mm paper disks.

  • Test compound stock solution (10 mg/mL).

  • Control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • DMSO (Negative Control).

  • Microbial cultures adjusted to 0.5 McFarland standard.

  • Sterile cotton swabs.

3.2 Step-by-Step Protocol

  • Inoculum Preparation: Adjust overnight cultures of test microorganisms in sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-10 minutes.

  • Disk Preparation: Aseptically apply sterile 6 mm paper disks to the inoculated agar surface.

  • Compound Application: Pipette 10 µL of the test compound stock solution (100 µ g/disk ) onto a designated disk.

  • Controls Application:

    • Positive Control: Apply a standard antibiotic disk (e.g., 5 µg Ciprofloxacin).

    • Negative Control: Apply 10 µL of DMSO to a separate disk to ensure the solvent has no inhibitory effect.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (including the 6 mm disk) in millimeters.

3.3 Interpretation

  • Active: Zone of inhibition > 10 mm.

  • Moderately Active: Zone of inhibition 7-10 mm.

  • Inactive: Zone of inhibition ≤ 6 mm (no zone).

  • Rationale: This initial screen is a cost-effective way to quickly identify if the compound has any bioactivity worth pursuing with more quantitative methods.

Phase 2: Quantitative Antimicrobial Assays

If activity is observed in Phase 1, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 standard for bacteria and M27/M38 for fungi.[11][13][14]

4.1 Materials

  • Sterile 96-well flat-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Test compound and control antibiotic stock solutions.

  • Microbial inoculum prepared as per CLSI guidelines (final concentration in well ~5 x 10⁵ CFU/mL for bacteria).

4.2 Step-by-Step Protocol

  • Plate Setup: Add 100 µL of appropriate sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient (e.g., 128, 64, 32... to 0.25 µg/mL).

  • Control Wells:

    • Positive Control: A row with a standard antibiotic.

    • Negative (Vehicle) Control: A row with DMSO serially diluted, to confirm no toxicity at the highest concentration used.

    • Growth Control: A well with only broth and inoculum (no compound).

    • Sterility Control: A well with only broth (no inoculum).

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation: Cover the plates and incubate under the same conditions as the disk diffusion assay.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or with a plate reader measuring absorbance (OD₆₀₀).

4.3 Data Presentation: Example MIC Data

MicroorganismStrain (ATCC)Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus2921380.5
Escherichia coli25922320.015
Pseudomonas aeruginosa27853>1280.25
Candida albicans9002816N/A
Aspergillus fumigatus20430564N/A
Protocol: MBC/MFC Determination

This assay determines whether the compound is static (inhibits growth) or cidal (kills the organism).

5.1 Step-by-Step Protocol

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (MHA or PDA/SDA).

  • Incubate the plates under appropriate conditions.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are visible from the 10 µL spot).

Phase 3: Preliminary Safety and Selectivity Assessment

A potent antimicrobial is only useful if it is not toxic to host cells. A preliminary cytotoxicity assay is a critical step.[15]

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17]

6.1 Materials

  • Mammalian cell line (e.g., HEK293, Vero, or HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

6.2 Step-by-Step Protocol

  • Cell Seeding: Seed a 96-well plate with cells at a density of ~1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Incubate for 24-48 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17][18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[16]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that reduces cell viability by 50% (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

6.3 Selectivity Index (SI) The SI provides a measure of the compound's selectivity for microbial cells over mammalian cells.

  • Formula: SI = CC₅₀ / MIC

  • Interpretation: A higher SI value (ideally >10) indicates greater promise as a therapeutic agent, as it suggests the compound is significantly more toxic to the microbe than to host cells.

Phase 4: Exploring the Mechanism of Action (MoA)

While beyond initial screening, understanding the MoA is crucial for drug development. Benzofuran derivatives have been reported to act via several mechanisms.[19] A plausible starting hypothesis for a lipophilic, electron-withdrawing compound like Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate could be disruption of the microbial cell membrane.[20]

dot digraph "MoA_Hypothesis" { rankdir="LR"; graph [fontname="Arial", fontsize=10]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Compound [label=" Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate | Lipophilic Benzofuran Core | Electron-Withdrawing -CF3 Group", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Membrane [label="{Bacterial Cell Membrane | Phospholipid Bilayer}", shape=cylinder, fillcolor="#FBBC05"];

Disruption [label="Membrane Disruption", shape=ellipse, style=dashed];

Consequences [label=" Ion Leakage (K+) | Loss of Membrane Potential | Inhibition of Respiration | Cell Lysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Compound:f1 -> Membrane [label="Intercalates into"]; Compound:f2 -> Disruption [label="Induces Instability"]; Membrane -> Disruption [style=dotted]; Disruption -> Consequences:f0; Disruption -> Consequences:f1; Disruption -> Consequences:f2; Consequences -> CellDeath [label="Leads to"];

CellDeath [label="Bactericidal Effect", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="Figure 2: Hypothetical MoA involving cell membrane disruption.", fontsize=10];

This diagram illustrates a potential mechanism where the compound integrates into and destabilizes the bacterial membrane.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound Precipitation in Media Poor aqueous solubility.Decrease the starting concentration for serial dilutions. Increase the initial DMSO concentration slightly (ensure final concentration remains <1%).
No Inhibition Zone (Disk Diffusion) Compound is inactive, requires metabolic activation, or is not diffusing through agar.Confirm with broth microdilution, as it is a more sensitive measure of direct activity.
Inconsistent MIC Readings Inoculum density variation; pipetting errors; contamination.Strictly adhere to the 0.5 McFarland standard. Use calibrated pipettes. Maintain aseptic technique. Run experiments in triplicate.
High Cytotoxicity (Low CC₅₀) Compound has general toxicity.The compound may not be a suitable candidate. Consider structural modifications to improve selectivity.

Conclusion

This application note provides a structured, multi-phased protocol for the systematic evaluation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate as a potential antimicrobial agent. By following standardized methodologies, researchers can generate reliable and comparable data on the compound's activity spectrum, potency, and preliminary safety profile. Positive results from this workflow would provide a strong foundation for further investigation, including mechanism of action studies, in vivo efficacy models, and structure-activity relationship (SAR) analyses.

References

  • Asif, M. (2017). A review on benzofuran-based medicinal agents. Journal of Chemical and Pharmaceutical Research, 9(6), 253-267.
  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 94695-94714. Link

  • Hao, F., et al. (2025). Design, synthesis and bactericidal activity of novel acylhydrazine derivatives against Solanum lycopersicum (tomato) bacterial diseases. Pest Management Science, 81(10), 6512-6524. Link

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Link

  • Riss, T.L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Link

  • Abcam. (n.d.). MTT assay protocol. Link

  • Zhang, A., et al. (2025). Novel carbazole-triazole-thioether conjugates as multifunctional antimicrobial agents against phytopathogen. Molecular Diversity. Link

  • Patil, M. R., et al. (2012). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 2(3), 314-320.
  • G. Krishna Swamy, et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7):46-54. Link

  • Chen, L., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(1), 1. Link

  • Schofield, C. B. (2012). Updating Antimicrobial Susceptibility Testing Methods.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(10), 5331-5333. Link

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Link

  • Fathima, A., et al. (2025). Design, synthesis, antibacterial activity, and mechanisms of novel benzofuran derivatives containing disulfide moieties. Journal of Agricultural and Food Chemistry. Link

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Link

  • Kirilmis, C., et al. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. European Journal of Medicinal Chemistry, 42(11-12), 1373-1378. Link

Sources

Method

Application Notes and Protocols for the Investigation of Benzofuran-2-Carboxylate Derivatives in Cancer Research

Introduction and Scientific Context The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] In re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] In recent years, derivatives of benzofuran have garnered substantial interest in oncology for their potent and diverse anticancer activities, which include the induction of apoptosis, inhibition of angiogenesis, and disruption of microtubule dynamics.[2][3][4][5] These compounds have shown promise against a variety of cancer cell lines, including those of the lung, breast, colon, and liver, making them a fertile ground for the development of novel chemotherapeutics.[3][6][7]

While a comprehensive biological profile for the specific compound Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is not yet available in the public domain, its structural features—a benzofuran core, a carboxylate group at the 2-position, and a trifluoromethyl substituent—suggest it as a promising candidate for anticancer investigation. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the benzofuran-2-carboxylate moiety is a common feature in derivatives exhibiting cytotoxic effects.

This document serves as a detailed guide for researchers and drug development professionals on how to approach the investigation of this and related benzofuran-2-carboxylate derivatives as potential anticancer agents. We will provide a scientifically grounded framework for experimental design, from initial in vitro screening to the elucidation of the mechanism of action, based on established findings for this class of compounds.

Postulated Mechanisms of Anticancer Activity for Benzofuran Derivatives

Based on extensive research into the benzofuran class of compounds, several key mechanisms of action have been identified. A novel benzofuran-2-carboxylate derivative could potentially exert its anticancer effects through one or more of the following pathways:

Induction of Apoptosis

A primary mechanism by which many benzofuran derivatives exhibit anticancer activity is through the induction of programmed cell death, or apoptosis.[3][6] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. Key events often observed include the generation of reactive oxygen species (ROS), activation of caspases (such as caspase-3 and -7), and cell cycle arrest, typically at the G2/M phase.[6]

Apoptosis_Induction_by_Benzofuran_Derivatives cluster_0 Cellular Stress Response cluster_1 Apoptotic Pathway Activation cluster_2 Cell Cycle Control Benzofuran Derivative Benzofuran Derivative ROS_Generation ↑ Reactive Oxygen Species (ROS) Benzofuran Derivative->ROS_Generation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Benzofuran Derivative->Cell_Cycle_Arrest DNA_Damage DNA Damage ROS_Generation->DNA_Damage Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) DNA_Damage->Mitochondrial_Pathway Caspase_Activation Caspase-3/7 Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanism of apoptosis induction by benzofuran derivatives.

Inhibition of Angiogenesis via VEGFR-2 Signaling

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[3][4][8]

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 Benzofuran_Derivative Benzofuran-2-Carboxylate Derivative Benzofuran_Derivative->VEGFR2 Inhibition Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream_Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream_Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[6] Disruption of microtubule polymerization or depolymerization can lead to mitotic arrest and subsequent cell death, a mechanism exploited by several successful anticancer drugs. Some benzofuran derivatives have been shown to interfere with tubulin polymerization, identifying microtubules as a potential molecular target.[6]

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for evaluating the anticancer potential of a novel benzofuran-2-carboxylate derivative. The following workflow outlines a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity_Screening Step 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening IC50_Determination Step 2: IC50 Determination in a Panel of Cancer Cell Lines Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Step 3: Apoptosis & Cell Cycle Analysis (Annexin V/PI Staining, Flow Cytometry) IC50_Determination->Apoptosis_Assay Mechanism_Investigation Step 4: Mechanistic Investigation (Western Blot, Kinase Assays) Apoptosis_Assay->Mechanism_Investigation In_Vivo_Studies Step 5: In Vivo Efficacy Studies (Xenograft Models) Mechanism_Investigation->In_Vivo_Studies End End: Lead Candidate Optimization In_Vivo_Studies->End

Caption: A logical workflow for the preclinical evaluation of novel anticancer compounds.

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT116 [colon], HepG2 [liver])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test Compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test Compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Western Blot Analysis for Key Signaling Proteins

Objective: To investigate the effect of the test compound on the expression levels of key proteins involved in apoptosis and cell signaling (e.g., Caspase-3, Bcl-2, Bax, p-VEGFR-2).

Procedure:

  • Protein Extraction: Treat cells with the test compound as described previously. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-p-VEGFR-2, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation: Comparative Cytotoxicity

The following table presents a hypothetical summary of IC50 values for a novel benzofuran-2-carboxylate derivative (Compound X) against a panel of human cancer cell lines, with a known chemotherapeutic agent for comparison.

Cell LineCancer TypeCompound X IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Carcinoma5.8 ± 0.70.9 ± 0.1
MCF-7Breast Adenocarcinoma3.2 ± 0.40.5 ± 0.08
HCT116Colorectal Carcinoma7.1 ± 0.91.2 ± 0.2
HepG2Hepatocellular Carcinoma4.5 ± 0.60.8 ± 0.1
HUVECNormal Endothelial Cells> 502.5 ± 0.3

Data are presented as mean ± SD from three independent experiments.

Interpretation: The hypothetical data suggest that Compound X exhibits selective cytotoxicity against cancer cell lines while showing significantly lower toxicity towards normal HUVEC cells, a desirable characteristic for a potential anticancer agent.

Conclusion and Future Directions

The benzofuran-2-carboxylate scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and workflow detailed in this application note provide a robust framework for the systematic evaluation of new derivatives like Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. Future investigations should focus on elucidating the precise molecular targets through techniques such as thermal shift assays or affinity chromatography, and on optimizing the lead compounds to enhance their potency and selectivity. In vivo studies using xenograft models are a critical next step to validate the therapeutic potential of promising candidates.[9]

References

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (Source: PMC - PubMed Central)
  • Anticancer therapeutic potential of benzofuran scaffolds. (Source: Semantic Scholar)
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (Source: Taylor & Francis Online)
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (Source: NISCAIR Online Periodicals Repository)
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
  • Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line.
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (Source: Oncotarget)
  • BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. (Source: PubMed)
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (Source: MDPI)
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (Source: PubMed)
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (Source: PMC - PubMed Central)

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Scaffold The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The introduction of a trifluoromethyl group at the 7-position and a methyl carboxylate at the 2-position of the benzofuran ring system in Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate suggests a compound of significant interest. The trifluoromethyl moiety is known to enhance metabolic stability and cell permeability, while the ester group at C-2 has been identified as crucial for cytotoxic activity in some benzofuran derivatives.[3]

This document provides a comprehensive guide for the initial in vitro characterization of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. The proposed workflow is designed to first establish its cytotoxic profile and then to explore its potential as an anti-inflammatory and anti-cancer agent. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing researchers with a robust framework for their investigation.

Part 1: Foundational Analysis - Cytotoxicity Screening

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability.[4] This foundational data informs the concentration ranges for subsequent, more specific assays and provides an initial indication of therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for this purpose.[5][6]

Scientific Rationale: The Principle of the MTT Assay

The MTT assay is based on the metabolic activity of viable cells.[6] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals in a suitable solvent, the concentration can be determined spectrophotometrically.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis A Select and culture appropriate cell lines (e.g., MCF-7, A549, RAW 264.7) B Harvest and count cells A->B C Seed cells into 96-well plates at optimal density B->C D Prepare serial dilutions of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate C->D E Treat cells with compound dilutions (include vehicle and positive controls) D->E F Incubate for 24, 48, and 72 hours E->F G Add MTT solution to each well F->G H Incubate to allow formazan formation G->H I Solubilize formazan crystals H->I J Measure absorbance at 570 nm I->J K Calculate cell viability (%) relative to vehicle control J->K L Plot dose-response curves and determine IC50 values K->L

Caption: Workflow for determining the cytotoxicity of the test compound using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[5]

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIncubation Time (h)IC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7 2445.22.1
4825.81.0
7215.10.8
A549 2452.73.5
4831.41.8
7218.91.2
HEK293 24>10015.6
4885.38.2
7262.55.4

Part 2: Investigating Anti-Inflammatory Activity

Many benzofuran derivatives have demonstrated anti-inflammatory properties.[8][9] A common mechanism for this activity is the inhibition of nitric oxide (NO) production in inflammatory cells. The following protocol outlines an in vitro assay to assess the NO inhibitory potential of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Scientific Rationale: The Griess Assay for Nitric Oxide

LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including NO, through the induction of inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be quantified spectrophotometrically.

Experimental Workflow: Nitric Oxide Inhibition Assay

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Griess Assay cluster_3 Data Analysis A Culture and seed RAW 264.7 cells into 96-well plates B Incubate for 24 hours A->B C Pre-treat cells with non-toxic concentrations of the test compound B->C D Stimulate cells with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Mix supernatant with Griess reagent F->G H Incubate for 15 minutes G->H I Measure absorbance at 540 nm H->I J Calculate nitrite concentration using a sodium nitrite standard curve I->J K Determine the percentage of NO inhibition J->K L Calculate the IC50 value K->L

Caption: Workflow for assessing the anti-inflammatory potential via nitric oxide inhibition.

Detailed Protocol: Griess Assay for NO Inhibition
  • Cell Seeding:

    • Seed RAW 264.7 macrophages at a density of 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells for 1 hour with non-toxic concentrations of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (determined from the MTT assay).

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (e.g., L-NAME).

  • Griess Reaction and Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

    • Calculate the IC₅₀ value for NO inhibition.

Data Presentation: Hypothetical NO Inhibition Data
CompoundIC₅₀ for NO Inhibition (µM)Cell Viability at IC₅₀ (%)
Test Compound 18.5>95%
L-NAME (Control) 25.2>95%

Part 3: Probing Anti-Cancer Mechanisms

Should the initial cytotoxicity screening reveal potent and selective activity against cancer cell lines, further investigation into the mechanism of action is warranted. Benzofuran derivatives have been shown to induce apoptosis and cell cycle arrest.[10] Flow cytometry-based assays are powerful tools for elucidating these cellular events.

Scientific Rationale: Cell Cycle Analysis and Apoptosis Detection

Cell Cycle Analysis: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content. By analyzing the distribution of fluorescence intensity in a cell population using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.

Apoptosis Detection: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V in conjunction with a viability dye like PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathway: Apoptosis Induction

G cluster_0 Apoptosis Signaling Compound Methyl 7-(trifluoromethyl)-1- benzofuran-2-carboxylate Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic pathway of apoptosis potentially induced by the test compound.

Detailed Protocol: Cell Cycle and Apoptosis Analysis
  • Cell Treatment:

    • Seed cancer cells (e.g., MCF-7) in 6-well plates and treat with the IC₅₀ and 2x IC₅₀ concentrations of the test compound for 24 and 48 hours.

  • Cell Harvesting and Staining (Cell Cycle):

    • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark.

  • Cell Harvesting and Staining (Apoptosis):

    • Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells using a flow cytometer.

    • For cell cycle analysis, quantify the percentage of cells in G0/G1, S, and G2/M phases.

    • For apoptosis analysis, quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation: Hypothetical Cell Cycle and Apoptosis Data

Table 3: Effect on Cell Cycle Distribution in MCF-7 Cells (48h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 65.220.514.3
Test Compound (IC₅₀) 78.112.39.6
Test Compound (2x IC₅₀) 85.48.16.5

Table 4: Apoptosis Induction in MCF-7 Cells (48h)

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control 95.12.52.4
Test Compound (IC₅₀) 60.325.813.9
Test Compound (2x IC₅₀) 35.740.224.1

Conclusion

The in vitro testing methods detailed in this application note provide a robust and logical framework for the initial characterization of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and pro-apoptotic effects, researchers can gain significant insights into its therapeutic promise. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy models.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024. Available from: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available from: [Link]

  • In vitro assay of benzofuran derivatives 3. ResearchGate. Available from: [Link]

  • Structures of some natural benzofuran derivatives with anticancer activities. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. 2022. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 2019. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. 2019. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. 2023. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available from: [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PMC - NIH. Available from: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. 2023. Available from: [Link]

  • (PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Available from: [Link]

  • (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. 2022. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. 2019. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]

  • experimental outcomes of benzofuran; its visceral activities. JETIR Research Journal. 2024. Available from: [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH. Available from: [Link]

  • Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro. NIH. 2022. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols for Preclinical Evaluation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for the preclinical evaluation of Methyl 7-(trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for the preclinical evaluation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. Given the novelty of this specific molecule, this guide establishes a foundational strategy by drawing upon the known biological activities of the benzofuran scaffold and the influence of trifluoromethyl functional groups. The protocols detailed herein are designed to be adaptable, enabling a systematic investigation of the compound's therapeutic potential, from initial pharmacokinetic and toxicological profiling to efficacy assessment in relevant disease models.

Introduction: Deconstructing Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate represents a novel investigational compound. Its core structure, the benzofuran ring, is a privileged scaffold in medicinal chemistry, known to be present in numerous compounds with a wide array of biological activities. The addition of a trifluoromethyl (-CF3) group at the 7-position is significant; this electron-withdrawing group can substantially alter the molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the -CF3 group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

Based on the activities of structurally related benzofuran derivatives, potential therapeutic avenues for this compound could include:

  • Anti-inflammatory effects: Many benzofuran derivatives have been shown to inhibit key inflammatory mediators.

  • Anticancer activity: The benzofuran scaffold is present in several compounds with cytotoxic effects against various cancer cell lines.

  • Neuroprotective properties: Certain benzofurans have demonstrated potential in models of neurodegenerative diseases.

Therefore, the initial preclinical evaluation in animal models should be designed to screen for these potential activities while establishing a comprehensive safety profile.

Strategic Roadmap for Preclinical Evaluation

A phased approach is recommended for the in vivo assessment of a novel compound like Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This ensures a logical, data-driven progression from initial safety and exposure studies to more complex efficacy models.

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Preliminary Efficacy Screening cluster_2 Phase 3: Comprehensive Efficacy & Safety A Acute Toxicity & Dose Range Finding B Pharmacokinetic (PK) Profiling (Single Dose) A->B Establish MTD & exposure C Selection of Relevant Disease Models (e.g., LPS-induced inflammation) B->C Inform dose selection for efficacy D Proof-of-Concept Efficacy Study (Short-term) C->D Assess initial biological response E Chronic Dosing & Efficacy Studies (e.g., Arthritis or Oncology Models) D->E Justify progression to chronic models F Expanded Safety & Tolerability (Histopathology, Clinical Chemistry) E->F Confirm therapeutic window

Figure 1: A phased strategic workflow for the in vivo evaluation of a novel chemical entity.

Phase 1: Foundational In Vivo Studies

Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the short-term safety profile and identify the maximum tolerated dose (MTD) of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in a rodent model.

Animal Model: Swiss Albino or CD-1 mice (n=3-5 per group, mixed sex).

Methodology:

  • Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of the test compound. A common starting vehicle is 0.5% carboxymethylcellulose (CMC) in saline.

  • Dose Escalation: Administer single escalating doses of the compound to different groups of mice (e.g., 10, 50, 100, 500, 1000 mg/kg) via the intended clinical route (e.g., oral gavage or intraperitoneal injection). A vehicle control group is mandatory.

  • Observation Period: Monitor animals closely for the first 4 hours post-administration and then daily for 14 days.

  • Data Collection: Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and any mortality.

  • MTD Definition: The MTD is the highest dose that does not cause mortality or significant signs of toxicity that would preclude repeated dosing.

Protocol: Single-Dose Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.

Animal Model: Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation for serial blood sampling.

Methodology:

  • Dosing: Administer a single dose of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate at a dose well below the MTD (e.g., 10 mg/kg) via both intravenous (IV) and oral (PO) routes to separate groups of animals.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
t1/2 Elimination half-lifeDetermines dosing frequency.
F (%) Bioavailability (PO vs. IV)Percentage of the oral dose that reaches systemic circulation.

Phase 2: Preliminary Efficacy Screening

Based on the anti-inflammatory potential of the benzofuran scaffold, a logical first step is to assess the compound in a model of acute inflammation.

Animal Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Rationale: This model is a robust and highly reproducible method for inducing a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines. It is an excellent primary screen for compounds with potential anti-inflammatory activity.

Protocol:

  • Animal Model: C57BL/6 mice (n=8-10 per group).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Compound Administration: Pre-treat animals with Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate at various doses (e.g., 10, 30, 100 mg/kg, PO) or vehicle one hour prior to the inflammatory challenge. Include a positive control group (e.g., Dexamethasone).

  • Inflammatory Challenge: Administer LPS (from E. coli O111:B4) via intraperitoneal (IP) injection at a dose of 1 mg/kg.

  • Endpoint Analysis:

    • Cytokine Levels: At 2-4 hours post-LPS injection, collect blood via cardiac puncture and measure plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.

    • Clinical Scoring: Monitor for signs of sickness behavior (piloerection, lethargy).

G A Test Compound or Vehicle Administered (PO) B 1-hour incubation A->B C LPS (1 mg/kg) Injected (IP) B->C D 2-4 hour inflammatory response C->D E Terminal Blood Collection D->E F Plasma Cytokine Analysis (ELISA) E->F

Figure 2: Workflow for the LPS-induced acute inflammation model.

Phase 3: Chronic Efficacy and Expanded Safety

Should the compound show promising activity in the acute inflammation model, progressing to a chronic disease model is the next logical step.

Animal Model: Collagen-Induced Arthritis (CIA) in Mice

Rationale: The CIA model is considered the gold standard for preclinical testing of anti-arthritic drugs. It shares many immunological and pathological features with human rheumatoid arthritis.

Protocol:

  • Animal Model: DBA/1J mice (male, 8-10 weeks old).

  • Induction of Arthritis:

    • Day 0: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

    • Day 21: Booster immunization with an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).

  • Compound Treatment: Begin daily administration of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (at doses informed by earlier studies) upon the first signs of arthritis (typically around day 24-28).

  • Endpoint Assessment (Days 21-42):

    • Clinical Scoring: Score paw swelling and redness daily on a scale of 0-4.

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.

Conclusion and Future Directions

This guide provides a systematic and scientifically grounded framework for the initial preclinical evaluation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. By progressing through a phased approach of safety, pharmacokinetic, and efficacy testing, researchers can efficiently determine the therapeutic potential of this novel compound. Positive results from these foundational models would warrant further investigation into more specific disease areas and a more detailed toxicological assessment to support progression towards clinical development.

References

  • Hassan, A. A., & Shawky, A. M. (2018). Chemistry and biological activity of benzofuran derivatives. Medicinal Chemistry Research, 27(1), 1-27. [Link]

  • Dawood, K. M., Abdel-Gawad, H., & Ellithey, M. (2010). Benzofuran derivatives of pharmaceutical interest. Current Organic Synthesis, 7(6), 589-606. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Parker, S. J., & Watkins, L. R. (2011). The basics of animal modeling of human pain. In Preclinical pain research (pp. 1-21). Humana Press. [Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269-1275. [Link]

Application

Application Notes and Protocols for the In Vivo Formulation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a representative poorly s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a representative poorly soluble compound, for in vivo studies. Given the lipophilic nature imparted by the trifluoromethyl group and the benzofuran core, this molecule is anticipated to exhibit low aqueous solubility, a significant hurdle for achieving adequate bioavailability in animal models.[1][2] This guide eschews a rigid template in favor of a logic-driven workflow, beginning with essential pre-formulation assessments and progressing through the selection of appropriate formulation strategies, detailed preparation protocols, and critical characterization techniques. The methodologies presented herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice to ensure reproducibility and the generation of reliable pharmacokinetic and pharmacodynamic data.

Introduction: The Challenge of Poorly Soluble Compounds

A significant percentage of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly water-soluble, posing a major challenge to their preclinical development.[3] Such compounds often exhibit low and erratic oral bioavailability, complicating the interpretation of in vivo efficacy and toxicology studies. Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate serves as a pertinent exemplar of this challenge. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[4] The inclusion of a trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and target binding, significantly increases lipophilicity, thereby reducing aqueous solubility.[5]

Effective formulation strategies are therefore not merely a technical exercise but a fundamental necessity to accurately assess the therapeutic potential of such molecules. The goal of preclinical formulation is to ensure that the compound can be administered accurately and reproducibly, maximizing exposure for safety and efficacy testing.[6] This guide will explore three common and effective strategies for formulating poorly soluble compounds for in vivo research: co-solvent solutions, suspensions (including nanosuspensions), and lipid-based formulations.[7]

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is crucial. This foundational data informs the selection of the most appropriate formulation strategy.

Key Physicochemical Parameters

A minimal dataset for rational formulation design should include:

ParameterSignificance
Aqueous Solubility Determines the feasibility of simple aqueous formulations and the necessity for solubility enhancement techniques. Can be assessed at different pH values (e.g., 2.0, 7.4) to understand the impact of ionization.[8]
pKa The acid dissociation constant helps predict how solubility will change with pH, which is critical for oral administration where the compound traverses different pH environments.[8]
LogP/LogD The logarithm of the partition/distribution coefficient indicates the lipophilicity of the compound. A high LogP generally correlates with poor aqueous solubility and is a key indicator for considering lipid-based formulations.[9]
Melting Point & Thermal Properties (DSC) A high melting point can suggest strong crystal lattice energy, which may present challenges for dissolution. Differential Scanning Calorimetry (DSC) can identify the crystalline or amorphous nature of the API.[10]
Physical Form (Microscopy/PXRD) Characterizing the crystal habit and morphology is important, especially for suspension formulations. Powder X-ray Diffraction (PXRD) can confirm the solid-state form.

Due to the novelty of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, it is assumed to be a "grease-ball" molecule, characterized by high lipophilicity, making lipid-based and co-solvent strategies primary candidates for exploration.[9]

Strategic Formulation Selection Workflow

The choice of formulation is a critical decision that depends on the API's properties, the intended route of administration, and the study's objectives. The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.

Formulation_Selection cluster_preformulation Pre-formulation Assessment cluster_strategy Formulation Strategy cluster_route Route of Administration Preform Physicochemical Characterization (Solubility, pKa, LogP, etc.) Solubility_Check Aqueous Solubility > Target Conc.? Preform->Solubility_Check Co_Solvent Co-Solvent System Solubility_Check->Co_Solvent No Suspension Suspension / Nanosuspension Solubility_Check->Suspension No Lipid_Based Lipid-Based (e.g., SEDDS) Solubility_Check->Lipid_Based No Oral Oral (PO) Co_Solvent->Oral Parenteral Parenteral (IV, IP, SC) Co_Solvent->Parenteral Suspension->Oral Lipid_Based->Oral

Caption: Decision workflow for formulation strategy selection.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for preparing three distinct types of formulations suitable for in vivo studies.

Protocol 1: Co-Solvent Based Solution

Co-solvent systems are often the first-line approach for solubilizing poorly soluble compounds for both oral and parenteral administration.[3] They work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic drugs.[8]

Rationale: This approach is relatively simple to prepare and allows for dose accuracy. However, care must be taken to avoid precipitation of the drug upon administration, especially for intravenous routes where the formulation is rapidly diluted in the bloodstream. The concentration of organic co-solvents should be minimized to avoid potential toxicity.[3]

Commonly Used Co-solvents and Surfactants:

ExcipientFunctionTypical Concentration (in vivo)
Polyethylene Glycol 400 (PEG 400) Co-solvent10-100%
Propylene Glycol (PG) Co-solvent10-60%
Ethanol Co-solvent5-20%
Dimethyl Sulfoxide (DMSO) Co-solvent<10% (can cause ulceration at higher concentrations)[6]
Polysorbate 80 (Tween® 80) Surfactant/Solubilizer1-10%
Cremophor® EL Surfactant/Solubilizer1-10%
Hydroxypropyl-β-cyclodextrin (HPβCD) Complexing Agent20-40%

Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

    • Dissolve the compound in a minimal amount of a strong organic solvent like DMSO or ethanol to create a concentrated stock solution.[11] Warming the solution to 37°C or gentle sonication can aid in dissolution.[11] Ensure the compound is fully dissolved before proceeding.[11]

  • Preparation of the Vehicle:

    • In a separate sterile container, prepare the desired co-solvent/surfactant vehicle. For example, a common vehicle for oral administration could be a mixture of PEG 400 and water (e.g., 60:40 v/v) with 5% Tween® 80.

    • For parenteral formulations, ensure all components are of high purity and sterile.[4]

  • Final Formulation Preparation:

    • Slowly add the stock solution to the vehicle while vortexing or stirring continuously. This gradual addition helps to prevent precipitation.

    • Visually inspect the final formulation for any signs of precipitation or cloudiness. The final formulation should be a clear, homogenous solution.

    • If necessary, adjust the pH of the final solution, particularly for parenteral routes, to be within a physiologically acceptable range (typically pH 6.5-8.0).

  • Final Quality Control:

    • Filter the final solution through a 0.22 µm syringe filter for parenteral administration to ensure sterility.[4]

    • Confirm the final concentration of the API using a validated analytical method such as HPLC-UV.[12]

Protocol 2: Micronized Suspension for Oral Gavage

When a compound's solubility is too low for a co-solvent approach, a suspension is a viable alternative for oral administration.[3] A suspension consists of fine drug particles dispersed in a liquid vehicle, often with the aid of a suspending agent to ensure uniformity.[13]

Rationale: Suspensions allow for the administration of higher doses of poorly soluble drugs. The key to a successful suspension is achieving a small and uniform particle size to enhance the dissolution rate and ensuring the suspension is easily re-dispersible to allow for accurate dosing.[14]

Commonly Used Excipients for Suspensions:

ExcipientFunctionTypical Concentration (w/v)
Carboxymethylcellulose sodium (Na-CMC) Suspending/Viscosity modifying agent0.5 - 2.0%
Methylcellulose Suspending/Viscosity modifying agent0.5 - 2.0%
Hydroxypropyl methylcellulose (HPMC) Suspending/Viscosity modifying agent0.5 - 2.0%
Polysorbate 80 (Tween® 80) Wetting agent0.1 - 0.5%
Sodium Lauryl Sulfate (SLS) Wetting agent0.1 - 0.5%

Step-by-Step Protocol:

  • Particle Size Reduction (Micronization):

    • If the API has a large particle size, it is essential to reduce it to the low-micron range. This can be achieved using techniques like jet milling or ball milling. For laboratory scale, grinding the compound to a fine powder with a mortar and pestle can be a starting point.[13]

  • Preparation of the Suspending Vehicle:

    • Weigh the required amount of the suspending agent (e.g., 0.5 g of Na-CMC for a 0.5% w/v solution in 100 mL).[13]

    • Slowly add the suspending agent to the purified water while stirring continuously with a magnetic stirrer to prevent clumping.[13] This may take several hours to fully dissolve and form a clear, viscous solution.[13]

    • Add a wetting agent (e.g., Tween® 80) to the vehicle to aid in the dispersion of the hydrophobic API particles.

  • Preparation of the Suspension:

    • Accurately weigh the micronized API.

    • In a separate container, create a paste of the API with a small amount of the prepared vehicle. This process, known as levigation, ensures the particles are thoroughly wetted.

    • Gradually add the remaining vehicle to the paste while stirring or homogenizing to form a uniform suspension. A high-shear homogenizer can be used to ensure a consistent dispersion.

  • Final Quality Control:

    • Visually inspect the suspension for uniformity and ease of re-dispersibility after settling.

    • Characterize the particle size distribution using a suitable technique like laser diffraction to ensure it meets the desired specifications.[6]

    • Confirm the concentration and homogeneity of the API in the suspension using a validated HPLC method.

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

Lipid-based formulations, such as SEDDS, are an excellent choice for highly lipophilic compounds.[7] A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[15]

Rationale: SEDDS can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state in the small intestine, thereby bypassing the dissolution step. The small droplet size of the resulting emulsion provides a large surface area for drug absorption.[15]

Commonly Used Excipients for SEDDS:

ExcipientFunction
Capryol™ 90, Labrafil® M 1944 CS Oil Phase
Cremophor® EL, Tween® 80, Labrasol® Surfactant
Transcutol® HP, PEG 400 Co-solvent/Co-surfactant

Step-by-Step Protocol:

  • Excipient Screening and Solubility Studies:

    • Determine the solubility of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in a variety of oils, surfactants, and co-solvents to identify the components that can dissolve the highest amount of the drug.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility studies, select an oil, surfactant, and co-solvent.

    • Prepare a series of blank SEDDS formulations with varying ratios of the selected excipients.

    • Titrate each blank formulation with water and observe the formation of an emulsion. The formulations that form clear or slightly bluish, stable microemulsions upon dilution are identified. This helps to define the self-emulsifying region in a pseudo-ternary phase diagram.

  • Preparation of the Drug-Loaded SEDDS Pre-concentrate:

    • Select an optimized ratio of oil, surfactant, and co-solvent from the phase diagram.

    • Accurately weigh the required amounts of the selected excipients into a glass vial.

    • Add the accurately weighed API to the mixture.

    • Gently heat the mixture (e.g., to 40°C) and vortex or sonicate until the API is completely dissolved and a clear, homogenous pre-concentrate is formed.[15]

  • Characterization of the SEDDS:

    • Self-Emulsification Assessment: Dilute a known amount of the SEDDS pre-concentrate in a standard buffer (e.g., pH 6.8 phosphate buffer) and observe the time it takes to emulsify and the appearance of the resulting emulsion.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size and low PDI are generally desirable.

    • Stability Studies: Assess the physical stability of the diluted emulsion over time for any signs of phase separation or drug precipitation.[15]

Formulation Characterization and Stability Testing

Ensuring the quality and reliability of the prepared formulation is paramount for the integrity of in vivo studies.

Essential Characterization Techniques

The following diagram outlines the key characterization steps for each formulation type.

Formulation_Characterization cluster_formulation Formulation Type cluster_characterization Characterization Tests Co_Solvent Co-Solvent Solution Appearance Visual Appearance (Clarity, Homogeneity) Co_Solvent->Appearance Concentration API Concentration & Uniformity (HPLC) Co_Solvent->Concentration Stability Physical & Chemical Stability Co_Solvent->Stability Suspension Suspension Suspension->Appearance Suspension->Concentration Particle_Size Particle/Droplet Size (DLS, Laser Diffraction) Suspension->Particle_Size Suspension->Stability Zeta_Potential Zeta Potential Suspension->Zeta_Potential SEDDS SEDDS SEDDS->Appearance SEDDS->Concentration SEDDS->Particle_Size SEDDS->Stability

Caption: Key characterization tests for different formulation types.

  • API Concentration and Homogeneity: The concentration of the API in the final formulation must be verified to ensure accurate dosing. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose.[16] For suspensions, it is also crucial to assess the homogeneity to ensure that each dose contains the same amount of API.

  • Particle and Droplet Size Analysis: For suspensions and SEDDS, particle or droplet size is a critical quality attribute that can significantly impact bioavailability.[14] Laser diffraction is suitable for micron-sized particles in suspensions, while Dynamic Light Scattering (DLS) is ideal for nano-sized particles and emulsion droplets.[6]

  • Physical and Chemical Stability: Stability testing is essential to ensure that the formulation remains within its specifications for the duration of the study.[17] This involves assessing both the physical stability (e.g., precipitation, crystal growth, phase separation) and the chemical stability (i.e., degradation of the API).[13]

Stability Testing Protocol

Stability studies for preclinical formulations should be conducted under conditions that are relevant to the storage and use of the formulation. Following the principles of ICH guideline Q1A(R2) is recommended.[1]

Protocol:

  • Storage Conditions: Store aliquots of the formulation at various conditions, such as refrigerated (2-8°C), room temperature (25°C/60% RH), and accelerated conditions (40°C/75% RH).[17]

  • Time Points: Test the formulation at appropriate time points. For short-term studies, this could be at time 0, and then after 24 hours, 48 hours, and 7 days. For longer studies, testing at 1, 3, and 6 months may be necessary.[1]

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes.

    • API Concentration: To check for degradation.

    • pH: If applicable.

    • Particle/Droplet Size: For suspensions and SEDDS, to check for aggregation or Ostwald ripening.

    • Re-suspendability: For suspensions.

Conclusion

The successful in vivo evaluation of novel, poorly soluble compounds like Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is critically dependent on a rational and well-executed formulation strategy. There is no one-size-fits-all solution; the choice of formulation must be guided by the physicochemical properties of the API and the specific requirements of the preclinical study. By following a systematic approach of pre-formulation characterization, strategic selection of formulation type, and meticulous execution of preparation and characterization protocols, researchers can develop robust and reliable formulations. This, in turn, will lead to more accurate and reproducible in vivo data, enabling confident decision-making in the drug development process.

References

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Patel, J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Gautam, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • Zhang, P., et al. (2021). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. AAPS PharmSciTech. [Link]

  • Zhang, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. [Link]

  • Tracey, M. R. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Jain, A. K., et al. (2015). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Quodbach, J., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals. [Link]

  • ABITEC. (n.d.). METHODOLOGIES FOR DEVELOPING s-SEDDS. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Pawar, J., & Shete, G. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products. [Link]

  • Marques, F. B. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Al-kassas, R., et al. (2022). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega. [Link]

  • Alqahtani, M. S., et al. (2021). Strategies to improve solubility and bioavailability of lipophilic drugs. Journal of Controlled Release.
  • Gao, L., et al. (2019). Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions. AAPS PharmSciTech.
  • G. D. Searle & Co. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Singh, M., et al. (2014). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery. [Link]

  • ResearchGate. (2016). development and validation of a hplc method for in-vivo study of diclofenac potassium. [Link]

  • Sharma, M. C., et al. (2022). in vivo study of self-emulsifying drug delivery system (sedds). NeuroQuantology. [Link]

  • Yildiz, G., et al. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI. [Link]

  • U.S. Pharmacopeia. (2016). <786> Particle Size Distribution Estimation by Analytical Sieving. [Link]

  • Singh, B., et al. (2023). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Journal of Drug Delivery Science and Technology. [Link]

  • Liu, D., et al. (2018). Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process. Molecules. [Link]

  • Valko, K. (2010). Bio-mimetic chromatography to predict drug distribution in vivo.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • Spoke Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Pharmaceutical Technology. (2018). Particle size analysis. [Link]

  • de Oliveira, A. C. S., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Jain, A. K., et al. (2015). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. SciELO. [Link]

  • Brookhaven Instruments. (n.d.). A Guide to Determination of Particle Size – Making an Effective and Reliable Measurement. [Link]

  • Al-Dhuwaili, A. A., et al. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. MDPI. [Link]

  • Capsugel. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]

  • Ascendia Pharma. (2021). Development and Scale Up Considerations for Nanosuspension Dosage Forms. [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2003). ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms.

Sources

Method

Application Notes and Protocols for the Quantification of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in Biological Samples

Introduction: The Significance of Quantifying Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a novel synthetic compound belonging to the benzofuran class of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a novel synthetic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, the accurate quantification of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in biological matrices such as plasma is crucial for pharmacokinetic (PK), toxicokinetic (TK), and overall drug development studies. This document provides a comprehensive guide to the analytical methodologies for the robust and reliable quantification of this compound in biological samples, primarily focusing on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for scenarios where ultra-high sensitivity is not the primary requirement.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource/Calculation
Chemical Name Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylateIUPAC Nomenclature
Molecular Formula C₁₁H₇F₃O₃Calculated
Exact Mass 244.0347 g/mol Calculated
Predicted Polarity Moderately PolarBased on structure

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed[3]. The method described herein is designed to provide high-quality data that meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[4].

Principle of the LC-MS/MS Method

The method involves the extraction of the analyte and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific precursor-to-product ion fragments for both the analyte and the IS, ensuring high selectivity and minimizing interferences from the complex biological matrix.

Selection of Internal Standard (IS)

The use of an appropriate internal standard is critical for correcting for variability during sample preparation and analysis. Ideally, a stable isotope-labeled (SIL) version of the analyte should be used. However, in the absence of a commercially available SIL standard for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a suitable structural analog can be employed. For this method, Methyl 7-bromo-1-benzofuran-2-carboxylate is selected as the internal standard. Its structural similarity to the analyte ensures comparable extraction efficiency and chromatographic behavior, while the mass difference allows for distinct detection by the mass spectrometer. This compound is commercially available from suppliers such as Matrix Fine Chemicals[5].

Internal StandardStructureRationale for Selection
Methyl 7-bromo-1-benzofuran-2-carboxylate Image of Methyl 7-bromo-1-benzofuran-2-carboxylate structureClose structural analog to the analyte, ensuring similar extraction and chromatographic properties. The mass difference allows for clear differentiation in the mass spectrometer. Commercially available.
Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Detailed Protocol: LC-MS/MS Method

1. Materials and Reagents

  • Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (Analyte) - Analytical Standard

  • Methyl 7-bromo-1-benzofuran-2-carboxylate (Internal Standard) - Analytical Standard[5]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Methyl 7-bromo-1-benzofuran-2-carboxylate in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples[6].

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Dilute the supernatant 1:1 with mobile phase A (see below) to ensure compatibility with the initial chromatographic conditions.

4. LC-MS/MS Instrumental Conditions

ParameterConditionRationale
HPLC System UHPLC systemProvides high resolution and fast analysis times.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reverse-phase column.
Gradient Elution 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-20% B; 3.6-5.0 min: 20% BGradient elution allows for efficient separation of the analyte from matrix components and a timely return to initial conditions.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometer Triple Quadrupole Mass SpectrometerCapable of performing MRM for high selectivity and sensitivity.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for moderately polar compounds, and positive mode is chosen based on the predicted protonation of the analyte.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150°CHelps in desolvation of the ESI droplets.
Desolvation Gas Nitrogen, 800 L/hrAids in solvent evaporation.
Desolvation Temp. 400°CFurther assists in the desolvation process.

5. Mass Spectrometry Parameters (MRM)

The following MRM transitions are predicted based on the structures of the analyte and internal standard. These should be optimized during method development by infusing a standard solution of each compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 245.0 (M+H)⁺Predicted: 213.0 (loss of CH₃OH)To be optimized
Analyte (Qualifier) 245.0 (M+H)⁺Predicted: 185.0 (loss of COOCH₃)To be optimized
Internal Standard 254.9/256.9 (M+H)⁺Predicted: 223.0/225.0 (loss of CH₃OH)To be optimized

6. Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry)[7]. The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank biological matrix from at least six different sources.

  • Calibration Curve: Linearity, accuracy, and precision of the calibration curve over the intended concentration range.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision at multiple QC levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Alternative Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For applications where the high sensitivity of LC-MS/MS is not required, such as in vitro metabolism studies with higher concentrations or for formulation analysis, an HPLC-UV method can be a cost-effective alternative.

Principle of the HPLC-UV Method

This method relies on the chromatographic separation of the analyte from other components in the sample, followed by detection using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.

Experimental Workflow

Caption: Workflow for the HPLC-UV analysis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents

  • Same as for the LC-MS/MS method, but LC-MS grade is not strictly necessary for all reagents if not coupled to a mass spectrometer.

2. HPLC Instrumental Conditions

ParameterCondition
HPLC System Standard HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Similar gradient profile to the LC-MS/MS method, adjusted for the different column dimensions and particle size.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength To be determined by scanning a standard solution of the analyte (typically in the range of 250-350 nm for benzofuran derivatives).

3. Method Validation The HPLC-UV method should also be validated for its intended purpose, focusing on parameters such as linearity, accuracy, precision, selectivity, and stability.

Method Comparison

ParameterLC-MS/MSHPLC-UV
Sensitivity Very High (pg/mL to ng/mL)Moderate (µg/mL)
Selectivity Very High (based on MRM)Moderate (based on retention time and UV spectrum)
Speed High (fast chromatography)Moderate
Cost High (instrumentation and maintenance)Low
Robustness Can be susceptible to matrix effectsGenerally more robust against matrix effects
Primary Application Pharmacokinetic and toxicokinetic studiesIn vitro studies, formulation analysis, quality control

Metabolic Considerations

The metabolism of benzofuran derivatives can involve various enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes[2][8]. Common metabolic pathways include hydroxylation of the aromatic ring and cleavage of the furan ring[1][9]. The presence of the trifluoromethyl group is expected to influence the metabolic profile, potentially blocking some sites of metabolism and directing it to others. In vitro metabolism studies using human liver microsomes or hepatocytes can help identify the major metabolites. During method development, it is important to assess whether any major metabolites have the potential to interfere with the quantification of the parent compound, for instance, through isobaric interference or in-source conversion.

Conclusion

This application note provides a detailed framework for the quantitative analysis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in biological samples. The presented LC-MS/MS method offers the high sensitivity and selectivity required for demanding bioanalytical applications in drug development. The alternative HPLC-UV method provides a practical solution for less demanding applications. The successful implementation of these methods, coupled with rigorous validation, will ensure the generation of high-quality data to support the advancement of this promising compound.

References

  • PubChem. Methyl 1-benzofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. METHYL 7-BROMO-1-BENZOFURAN-2-CARBOXYLATE. [Link]

  • MDPI. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. [Link]

  • PubMed. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). [Link]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Zauba. Benzofuran 2 Carboxylate Exports. [Link]

  • Sci-Hub. Novel Route to 2-Trifluoromethylated Benzofurans. [Link]

  • Medsafe. Drug Metabolism - The Importance of Cytochrome P450 3A4. [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • NIH. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. [Link]

  • American Elements. 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid. [Link]

  • Chemspace. Ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

  • PubChem. (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one. [Link]

  • Dana Bioscience. 5-Bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid 1g. [Link]

  • The Wertheim UF Scripps Institute. Research - Michael Cameron, PhD. [Link]

  • RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • YouTube. CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. [Link]

  • ASCPT. FDA News: Issue 21-1, November 2022. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PubChem. methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-3-oxo-4,7-dihydro-1H-2-benzofuran-5-carboxylate. [Link]

  • NIH. Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated benzofuran derivative. Here, we address common challenges and frequently asked questions to help you troubleshoot your synthesis, optimize reaction conditions, and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate typically involves a multi-step process, often starting from a substituted phenol or salicylaldehyde. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 7-position introduces unique challenges that can affect reaction rates, yields, and byproduct formation. Understanding the electronic effects of this substituent is crucial for successful synthesis.

A common and direct route to the benzofuran-2-carboxylate core involves the O-alkylation of a corresponding salicylaldehyde with a haloacetate, followed by an intramolecular cyclization. This guide will focus on troubleshooting this synthetic pathway.

Troubleshooting Common Issues

Below are common problems encountered during the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, presented in a question-and-answer format to directly address your experimental hurdles.

Low Yield of the O-Alkylated Intermediate

Question: I am experiencing a low yield during the O-alkylation of 3-(trifluoromethyl)salicylaldehyde with methyl bromoacetate. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the O-alkylation step are a frequent challenge, primarily due to the reduced nucleophilicity of the phenolic oxygen caused by the electron-withdrawing trifluoromethyl group. Here’s a breakdown of potential causes and solutions:

  • Insufficient Basicity: The acidity of the phenolic proton is increased by the -CF3 group, but a sufficiently strong base is still required to generate the phenoxide anion for nucleophilic attack.

    • Troubleshooting:

      • Base Selection: While potassium carbonate (K2CO3) is commonly used, a stronger base like cesium carbonate (Cs2CO3) can be more effective in deprotonating the electron-deficient phenol.

      • Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are standard.[1] Ensure the solvent is anhydrous, as water can consume the base and hinder the reaction.

  • Side Reactions: The aldehyde functionality can participate in side reactions under basic conditions.

    • Troubleshooting:

      • Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) can favor the desired O-alkylation over potential side reactions. Avoid excessively high temperatures which can lead to decomposition.

  • Reagent Quality: The purity of both the salicylaldehyde and the methyl bromoacetate is critical.

    • Troubleshooting:

      • Purification: Ensure your 3-(trifluoromethyl)salicylaldehyde is pure. If it has been stored for a long time, consider purification to remove any oxidized impurities. Methyl bromoacetate is a lachrymator and can degrade; use a fresh or properly stored bottle.

ParameterStandard ConditionOptimized Condition for -CF3 SubstrateRationale
Base K2CO3Cs2CO3 or a stronger inorganic baseOvercomes the reduced nucleophilicity of the phenoxide due to the electron-withdrawing -CF3 group.
Solvent Acetonitrile (MeCN)Anhydrous DMFBetter solubilization of reagents and can enhance reaction rates.
Temperature Reflux in MeCN (~82°C)60-80 °CBalances reaction rate with minimizing potential side reactions and decomposition.
Inefficient Intramolecular Cyclization

Question: The subsequent intramolecular cyclization of the O-alkylated intermediate to form the benzofuran ring is sluggish and gives a poor yield. What factors influence this step?

Answer:

The intramolecular cyclization, often a Perkin-like condensation, is a critical step that can be hampered by several factors, especially with the deactivating -CF3 group on the aromatic ring.

  • Weak Base for Enolate Formation: The cyclization requires the formation of an enolate from the acetate moiety, which then attacks the aldehyde.

    • Troubleshooting:

      • Base Selection: A stronger base than what was used for the O-alkylation may be necessary. Bases like sodium ethoxide or potassium tert-butoxide can be effective. However, these strong bases can also promote side reactions if not used carefully.

  • Unfavorable Reaction Kinetics: The electron-withdrawing nature of the -CF3 group can disfavor the intramolecular nucleophilic attack.

    • Troubleshooting:

      • Reaction Conditions: This step may require more forcing conditions, such as higher temperatures or longer reaction times. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in similar benzofuran syntheses.

  • Formation of Coumarin as a Byproduct: The Perkin reaction of salicylaldehydes can also lead to the formation of coumarins. While the formation of a benzofuran-2-carboxylate is often favored with haloacetates, the specific influence of the 7-trifluoromethyl group on this selectivity is not well-documented.

    • Troubleshooting:

      • Careful selection of the cyclizing agent and base is crucial. Using a base that favors the intramolecular aldol condensation leading to the benzofuran is key.

Experimental Workflow for Cyclization:

G cluster_0 Troubleshooting Intramolecular Cyclization cluster_1 Key Parameters for Optimization start O-alkylated Intermediate step1 Select Cyclization Conditions start->step1 step2 Monitor Reaction Progress (TLC/LC-MS) step1->step2 param1 Base Selection: - Potassium t-butoxide - Sodium ethoxide step1->param1 param2 Solvent: - Anhydrous Ethanol - Anhydrous THF step1->param2 param3 Temperature: - Reflux - Microwave Irradiation step1->param3 step3 Work-up and Purification step2->step3 end Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate step3->end

Caption: Decision workflow for optimizing the intramolecular cyclization step.

Purification Challenges

Question: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?

Answer:

Purification of fluorinated compounds can be challenging due to their unique physical properties.

  • Common Impurities:

    • Unreacted starting materials.

    • The O-alkylated intermediate if cyclization is incomplete.

    • Coumarin byproduct.

    • Products from decarboxylation or other side reactions.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the desired product from impurities.[2]

      • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is typically used.

      • Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity mixture, such as hexane/ethyl acetate (9:1), and gradually increase the polarity. The fluorinated product may elute faster than expected due to its lower polarity compared to non-fluorinated analogs.

    • Recrystallization: If the crude product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step. A solvent system of hexane and a small amount of a more polar solvent like ethyl acetate or dichloromethane is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Can I use a one-pot procedure for the O-alkylation and cyclization steps?

A1: While one-pot syntheses are attractive for their efficiency, they can be challenging for this specific molecule. The optimal conditions (base, solvent, temperature) for the O-alkylation and the intramolecular cyclization are often different. A stepwise approach with isolation of the O-alkylated intermediate is generally recommended for better control and higher overall yield.

Q2: How can I confirm the structure of my final product?

A2: Spectroscopic methods are essential for structure confirmation.

  • ¹H NMR: Expect to see characteristic signals for the methyl ester protons, the furan proton, and the aromatic protons on the benzofuran ring system. The coupling patterns of the aromatic protons will be indicative of the 7-substituted pattern.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and purity of the trifluoromethyl group. A single sharp peak in the expected chemical shift range for a -CF3 group on an aromatic ring will be a key indicator.

  • ¹³C NMR: This will show the distinct carbons of the benzofuran core, the ester, and the trifluoromethyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q3: What are the safety precautions for working with the reagents in this synthesis?

A3:

  • Methyl bromoacetate: Is a potent lachrymator and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Bases: Reagents like potassium tert-butoxide and sodium ethoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • Solvents: DMF is a skin and respiratory irritant. Acetonitrile and other organic solvents are flammable. Use appropriate safety measures.

References

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B, 767-774.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews.
  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Google Patents. (2011).
  • Zhou, H., et al. (2009). Novel Route to 2-Trifluoromethylated Benzofurans.
  • Ciulla, M., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(21), 6489.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Google Patents. (2019).
  • Chemistry Stack Exchange. (2020). Alternate pathway for Perkin reaction of salicylaldehyde. Retrieved from [Link]

  • Thomson, R. J., et al. (2017). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. The Journal of Organic Chemistry, 82(15), 8035–8047.
  • Kobayashi, Y., et al. (1978). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, 421-424.
  • Kowalewska, M., et al. (2013).
  • ResearchGate. (2016). Base-Promoted Synthesis of Coumarins from Salicylaldehydes and Aryl-Substituted 1,1-Dibromo-1-alkenes under Transition-Metal-Free Conditions.
  • Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 986-1002.
  • Thyagarajan, G., & Rao, K. K. (2002). Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction from Salicylaldehyde.
  • ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold.
  • Al-Wahaibi, L. H., et al. (2024). Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids. Molecules, 29(5), 1026.
  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Welcome to the Technical Support Center for the purification of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to address the specific challenges you may encounter during the purification of this fluorinated benzofuran derivative.

Compound Profile and Purification Strategy

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a specialized organic compound with the following key characteristics:

PropertyValueSource
CAS Number 1407521-92-9[1]
Molecular Formula C₁₁H₇F₃O₃[1]
Molecular Weight 244.17 g/mol [2]
Predicted XlogP 3.4[NA]

The presence of the trifluoromethyl (-CF₃) group significantly influences the molecule's polarity and chromatographic behavior, making it moderately lipophilic. This property is central to designing an effective purification strategy. The primary purification techniques for this compound are column chromatography and recrystallization. Distillation is generally less suitable for a molecule of this complexity and molecular weight in a typical laboratory setting.

Core Purification Protocols

Column Chromatography

Column chromatography is the most versatile method for purifying Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, especially for removing both more and less polar impurities.

Diagram of the Column Chromatography Workflow:

Column_Chromatography_Workflow cluster_Preparation Preparation cluster_Loading_and_Elution Loading & Elution cluster_Analysis_and_Collection Analysis & Collection Crude_Sample Crude Sample in Minimal Solvent Load_Sample Load Sample onto Column Crude_Sample->Load_Sample Slurry_Packing Slurry Pack Column with Silica Gel Slurry_Packing->Load_Sample Elute_with_Gradient Elute with Hexane/ Ethyl Acetate Gradient Load_Sample->Elute_with_Gradient Collect_Fractions Collect Fractions Elute_with_Gradient->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Pure_Fractions Combine Pure Fractions TLC_Analysis->Combine_Pure_Fractions

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the recommended stationary phase.[3]

  • Mobile Phase Selection: A solvent system of ethyl acetate in hexane or petroleum ether is a common choice for benzofuran derivatives.[3][4]

    • Initial TLC Analysis: Before performing the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot your crude material on a silica TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 5%, 10%, 20% ethyl acetate). The ideal solvent system will give your desired product a Retention Factor (Rƒ) of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity solvent mixture and gradually increase the polarity (gradient elution). This will first elute non-polar impurities, followed by your product, and finally, more polar impurities.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product, provided a suitable solvent system can be found.

Diagram of the Recrystallization Decision Process:

Recrystallization_Decision_Process Start Start with Crude Product Solvent_Screen Is product soluble in a hot solvent and insoluble in the cold solvent? Start->Solvent_Screen Single_Solvent Perform Single-Solvent Recrystallization Solvent_Screen->Single_Solvent Yes Two_Solvent Perform Two-Solvent Recrystallization Solvent_Screen->Two_Solvent No Impurity_Removal Are impurities soluble in the cold solvent? Single_Solvent->Impurity_Removal Two_Solvent->Impurity_Removal Success Pure Crystalline Product Impurity_Removal->Success Yes Failure Try a Different Solvent System Impurity_Removal->Failure No

Caption: Decision process for selecting a recrystallization method.

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:

    • Completely dissolve the compound at an elevated temperature (e.g., its boiling point).

    • Poorly dissolve the compound at low temperatures (e.g., 0-4 °C).

    • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

    • Recommended Solvents to Screen: Based on the predicted lipophilicity, start with solvent systems like hexane/ethyl acetate, cyclohexane/ethyl acetate, or ethanol/water.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it fully dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be assessed by measuring the melting point.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Q1: My compound is running as a streak on the TLC plate. What should I do?

A1: Streaking on a TLC plate can be caused by several factors:

  • Overloading: You may be spotting too much of your sample. Try diluting your sample before spotting it on the TLC plate.

  • Inappropriate Solvent: The developing solvent may be too polar, causing the compound to move up the plate without proper partitioning. Try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane).

  • Acidic/Basic Impurities: The presence of acidic or basic impurities can interact with the silica gel. Try adding a small amount of a modifier to your eluent, such as 0.1% triethylamine for basic impurities or 0.1% acetic acid for acidic impurities.

Q2: During column chromatography, my desired product is co-eluting with an impurity. How can I improve the separation?

A2: Co-elution occurs when two compounds have very similar polarities. To improve separation:

  • Optimize the Eluent: A shallower solvent gradient or even isocratic (constant solvent ratio) elution with a finely tuned solvent system can enhance separation. Test various solvent ratios with TLC to find the optimal conditions.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. For example, alumina can sometimes provide different selectivity compared to silica gel.

  • Reverse-Phase Chromatography: If the co-eluting impurity has a significantly different lipophilicity, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) might be effective.

Q3: I am not getting any crystals during recrystallization. What could be the problem?

A3: Failure to crystallize is a common issue. Here are some solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.

  • Solvent Issues:

    • Too Much Solvent: You may have used too much solvent. Try evaporating some of the solvent to create a more concentrated, supersaturated solution and then cool it again.

    • Inappropriate Solvent: Your compound may be too soluble in the chosen solvent even at low temperatures. In this case, you need to find a different solvent or use a two-solvent system. For a two-solvent system, dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Q4: What are the likely impurities I should be trying to remove?

A4: The impurities will depend on the synthetic route used. A common synthesis for benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with a brominated ester.[3][5] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 2-hydroxy-3-(trifluoromethyl)benzaldehyde.

  • Regioisomers: If the starting materials allow for different reaction pathways, regioisomers of the final product might form. These can be particularly challenging to separate due to their similar physical properties.[6][7]

  • By-products from Side Reactions: Depending on the reaction conditions, various side reactions can lead to other related compounds.

Q5: What safety precautions should I take when handling this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10][11]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust or vapors.[9][10]

  • Avoid Contact: Minimize skin and eye contact. In case of accidental contact, flush the affected area with plenty of water.[10][11]

  • Handling: Avoid creating dust if the compound is a solid. For trifluoromethylated compounds, ensure all equipment is properly grounded to prevent static discharge.[9]

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-773. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Methyl 1-benzofuran-2-carboxylate. PubChem. Available at: [Link]

  • Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. PubChemLite. Available at: [Link]

  • Discovery of N,N-dimethyl-5-(2-methyl-6-((5 - The Royal Society of Chemistry. Available at: [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. Available at: [Link]

  • 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. National Institutes of Health. Available at: [Link]

  • Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate [1407521-92-9]. Chemsigma. Available at: [Link]

  • Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate. PubChemLite. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

  • Safety data sheet. CPAChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this challenging synthesis. Benzofuran scaffolds are crucial in medicinal chemistry, and derivatives like this one are of significant interest for developing novel therapeutics.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Core Synthetic Strategy and Mechanism

The synthesis of 2-substituted benzofurans is frequently achieved through palladium-catalyzed coupling and cyclization reactions.[2] A robust and widely adopted strategy for this target molecule involves a tandem Sonogashira coupling and intramolecular cyclization of a substituted o-iodophenol with a terminal alkyne. This approach offers high convergence and modularity.

Proposed Reaction Scheme:

The reaction proceeds by coupling 2-iodo-6-(trifluoromethyl)phenol with methyl propiolate, catalyzed by a palladium complex, to directly form the benzofuran ring in a single step.


(Self-generated image, not from search results)

The "Why": Understanding the Catalytic Cycle

The efficiency of this transformation hinges on the palladium catalyst's ability to orchestrate several key steps. The generally accepted mechanism involves the formation of a Pd(0) active species which initiates the cycle.[3]

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd(0)L2->OxAdd o-Iodophenol AlkynylPd Alkynyl-Pd(II) Complex OxAdd->AlkynylPd Methyl Propiolate, Cu(I), Base Cyclization Intramolecular Cyclization Intermediate AlkynylPd->Cyclization 5-exo-dig Annulation Cyclization->Pd(0)L2 Reductive Elimination Product Target Benzofuran Cyclization->Product Product Release

Caption: Palladium catalytic cycle for benzofuran synthesis.

This cycle illustrates the critical role of each component. The base is essential not only for the deprotonation of the alkyne but also to neutralize the HI generated during the reductive elimination step, regenerating the active Pd(0) catalyst.[4]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield (<10%). TLC analysis shows only starting materials. What are the primary factors to investigate?

A: This is a common and frustrating issue, often pointing to one of four key areas:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes fail. Furthermore, Pd(0) catalysts are highly sensitive to oxygen.

    • Solution: Ensure your solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration. Consider using a fresh bottle of catalyst or a different precatalyst.[4]

  • Reagent Quality: Impurities in your starting materials can poison the catalyst.

    • Solution: Verify the purity of your 2-iodo-6-(trifluoromethyl)phenol and methyl propiolate. The phenol should be free of oxidizing impurities. Methyl propiolate can polymerize on storage; consider passing it through a short plug of neutral alumina if it appears discolored. Ensure your base is anhydrous.

  • Incorrect Base Selection: The choice and strength of the base are critical. A base that is too weak may not efficiently deprotonate the alkyne or neutralize the acid produced. A base that is too strong can lead to side reactions.

    • Solution: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[4][5] If using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is dry and freshly distilled.

  • Suboptimal Temperature: Cross-coupling reactions have a specific activation energy.

    • Solution: If running at room temperature, slowly increase the temperature to 40-60 °C. If already at an elevated temperature, ensure it is not too high, which could cause catalyst decomposition or reagent degradation. The optimal temperature often requires empirical determination.

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Inert Is the system under positive inert gas pressure? Start->Check_Inert Check_Degas Were solvents rigorously degassed? Check_Inert->Check_Degas Yes Fix_Inert Action: Purge system with Ar/N₂ Check_Inert->Fix_Inert No Check_Catalyst Is the catalyst fresh and active? Check_Degas->Check_Catalyst Yes Fix_Degas Action: Degas solvents via freeze-pump-thaw or sparging Check_Degas->Fix_Degas No Check_Reagents Are starting materials pure and dry? Check_Catalyst->Check_Reagents Yes Fix_Catalyst Action: Use fresh catalyst from a new bottle Check_Catalyst->Fix_Catalyst No Optimize_Temp Screen reaction temperature (e.g., RT to 80°C) Check_Reagents->Optimize_Temp Yes Fix_Reagents Action: Purify starting materials Check_Reagents->Fix_Reagents No Optimize_Base Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃) Optimize_Temp->Optimize_Base Success Yield Improved Optimize_Base->Success Fix_Inert->Start Fix_Degas->Start Fix_Catalyst->Start Fix_Reagents->Start

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Significant Side Product Formation

Q: My reaction is consuming starting materials, but I'm getting a significant amount of a side product identified as the homocoupling of methyl propiolate (Glaser coupling). How can I prevent this?

A: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[4]

  • Solution 1 (Minimize Copper): Reduce the concentration of the Cu(I) co-catalyst (e.g., CuI) or eliminate it entirely. Modern ligand systems often allow for efficient copper-free Sonogashira reactions, which completely circumvents this issue.

  • Solution 2 (Slow Addition): The rate of homocoupling is dependent on the concentration of the alkyne. Instead of adding all the methyl propiolate at the beginning, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration low, favoring the cross-coupling pathway.

Problem 3: Purification Difficulties

Q: The crude product is a complex mixture, and purification by column chromatography is proving difficult. What are the likely impurities and how can I improve separation?

A: The main culprits are often residual palladium catalyst, phosphine ligands (or their oxides), and polymeric materials from the alkyne.

  • Solution 1 (Workup): Before concentrating the reaction mixture, perform an aqueous workup. Dilute with a solvent like ethyl acetate and wash with a mild aqueous solution (e.g., saturated ammonium chloride) to remove inorganic salts.

  • Solution 2 (Filtration): After the aqueous workup, you can try to remove some of the palladium species by passing the organic solution through a short plug of Celite® or silica gel.

  • Solution 3 (Chromatography): For column chromatography, use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). The trifluoromethyl group makes the product relatively nonpolar, so it should elute before highly polar impurities.

Section 3: Frequently Asked Questions (FAQs)

Q: How does the electron-withdrawing trifluoromethyl (CF₃) group at the 7-position influence the reaction?

A: The CF₃ group has a significant electronic effect. Being strongly electron-withdrawing, it increases the acidity of the phenolic proton, which can facilitate its involvement in the cyclization step. However, it also deactivates the aromatic ring, which can make the initial oxidative addition of the C-I bond to the Pd(0) center more challenging compared to an electron-rich arene. This is a key reason why optimizing temperature and ligand choice is crucial.[2]

Q: What is the optimal choice of ligand for the palladium catalyst?

A: There is no single "best" ligand, as the choice is often substrate-dependent.[6] For this type of transformation, triphenylphosphine (PPh₃) is a common starting point. However, if yields are low, consider screening more electron-rich and sterically bulky phosphine ligands like XPhos or SPhos. These ligands can promote faster rates of oxidative addition and reductive elimination, ultimately improving the catalytic turnover and overall yield.[3][7]

Q: Can this reaction be performed without a metal catalyst?

A: While palladium and copper are the most common catalysts for this transformation, some metal-free methods for benzofuran synthesis exist.[8] For example, base-catalyzed condensation of o-hydroxyphenones with certain reagents can yield benzofurans.[8] Another approach involves the interrupted Pummerer reaction of alkynyl sulfoxides with phenols.[9] However, for this specific substrate combination, a palladium-catalyzed route remains the most direct and generally reliable method.

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for optimization.

Materials:

  • 2-iodo-6-(trifluoromethyl)phenol (1.0 eq)

  • Methyl propiolate (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.05 eq)

  • K₂CO₃ (2.5 eq)

  • Anhydrous, degassed DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-6-(trifluoromethyl)phenol, K₂CO₃, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via cannula.

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl propiolate dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and saturated aq. NH₄Cl solution.

  • Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude residue by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to yield the final product.

Section 5: Data Summary for Optimization

Use the following table as a guide for systematic optimization of your reaction conditions.

ParameterTypical RangeRationale & Key Considerations
Catalyst Loading (Pd) 1 - 5 mol%Lower loading is more cost-effective but may require longer reaction times or higher temperatures. Higher loading can lead to more side products and purification issues.[3]
Ligand PPh₃, XPhos, SPhosPPh₃ is a good starting point. Bulky, electron-rich ligands (XPhos, SPhos) can improve efficiency for challenging substrates.[6]
Base K₂CO₃, Cs₂CO₃, TEAInorganic bases are often cleaner. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. TEA is a common organic base.[4][5]
Base Stoichiometry 2.0 - 3.0 eqAt least 2 equivalents are needed to deprotonate the alkyne and phenol and to neutralize the HX byproduct.
Solvent DMF, Toluene, AcetonitrileDMF is a polar aprotic solvent that works well for many cross-couplings. Toluene is a non-polar alternative. Solvent choice can significantly impact solubility and reaction rates.[2]
Temperature 25 °C - 100 °CStart at a moderate temperature (e.g., 60 °C). Too low may result in no reaction; too high can cause catalyst decomposition.[2][4]
Concentration 0.1 M - 0.5 MHigher concentrations can increase reaction rates but may also promote bimolecular side reactions like Glaser coupling.
References
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • 6 questions with answers in BENZOFURANS. ResearchGate. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ijpsr.com. Available at: [Link]

  • Reaction conditions for the synthesis of benzofuran 14. ResearchGate. Available at: [Link]

  • Au-catalyzed synthesis of benzofurans from phenols and alkynes using molecular oxygen. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • The development of new applications for pentafluoropyridine in organic chemistry. Durham E-Theses. Available at: [Link]

  • (PDF) Enantiospecific Trifluoromethyl-Radical-Induced Three-Component Coupling of Boronic Esters with Furans. ResearchGate. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. Available at: [Link]

Sources

Optimization

Identification of byproducts in Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate synthesis

Welcome to the technical support center for the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and identify potential byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a critical process for obtaining a key building block in the development of various pharmaceutical agents. Benzofuran derivatives are known for their wide range of biological activities, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.

A common and effective method for this synthesis involves the reaction of a substituted salicylaldehyde with an α-halo ester, a pathway analogous to the Perkin-Oglialoro reaction. Specifically, 2-hydroxy-3-(trifluoromethyl)benzaldehyde is reacted with a methyl α-haloacetate, such as methyl bromoacetate or methyl chloroacetate, in the presence of a base, followed by intramolecular cyclization to yield the desired benzofuran.

While this method is generally robust, the presence of the electron-withdrawing trifluoromethyl group and the specific reaction conditions can lead to the formation of various byproducts. Understanding and identifying these impurities is crucial for optimizing the reaction and ensuring the purity of the final product.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, providing potential causes and actionable solutions.

FAQ 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, or the reaction is not proceeding at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting this problem:

1. Reagent Quality and Handling:

  • Purity of Starting Materials: Ensure the high purity of 2-hydroxy-3-(trifluoromethyl)benzaldehyde and the methyl α-haloacetate. Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions. The salicylaldehyde derivative is known to be an irritant and should be handled with care[1].

  • Base Selection and Quality: The choice and quality of the base are critical. Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). Ensure the base is anhydrous, as the presence of water can lead to hydrolysis of the ester and other side reactions.

  • Solvent Purity: The solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, must be anhydrous. Water can interfere with the base and promote hydrolysis.

2. Reaction Conditions:

  • Temperature: The reaction temperature is a crucial parameter. The initial alkylation of the phenolic hydroxyl group is typically carried out at a moderate temperature, while the subsequent intramolecular cyclization may require heating. Optimization of the temperature profile is often necessary. Insufficient temperature can lead to incomplete reaction, while excessive heat may promote byproduct formation.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the degradation of the product or the formation of byproducts.

3. Incomplete Cyclization:

  • A common reason for low yields is the failure of the intermediate to cyclize. The intermediate, a phenoxyacetate derivative, may be stable under the reaction conditions and fail to undergo the intramolecular aldol-type condensation.

  • Troubleshooting:

    • Stronger Base: Consider using a stronger base for the cyclization step, such as sodium hydride (NaH), but with caution, as this can also promote side reactions.

    • Higher Temperature: Carefully increasing the temperature during the cyclization step can provide the necessary activation energy.

    • Change of Solvent: Switching to a higher-boiling point solvent might be beneficial for the cyclization step.

Experimental Protocol: General Procedure for Synthesis

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions.

Step Procedure
1 To a solution of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
2 Stir the mixture at room temperature for 15-30 minutes.
3 Slowly add methyl bromoacetate (1.1-1.2 eq) to the reaction mixture.
4 Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
5 After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
6 Extract the product with a suitable organic solvent (e.g., ethyl acetate).
7 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8 Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product A 2-hydroxy-3-(trifluoromethyl)benzaldehyde E 1. O-Alkylation A->E B Methyl Bromoacetate B->E C K₂CO₃ (Base) C->E D Anhydrous DMF (Solvent) D->E F 2. Intramolecular Cyclization E->F Heat G Quenching with Water F->G H Extraction G->H I Column Chromatography H->I J Methyl 7-(trifluoromethyl)- 1-benzofuran-2-carboxylate I->J

Caption: General workflow for the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

FAQ 2: Identification of a Major Byproduct with a Similar Rf Value to the Product

Question: I am observing a significant byproduct on my TLC plate with a retention factor (Rf) very close to my desired product, making purification difficult. What could this byproduct be, and how can I minimize its formation?

Answer:

A byproduct with a similar polarity to the product is a common challenge. Based on the reaction mechanism and the nature of the starting materials, several possibilities exist:

1. Uncyclized Intermediate:

  • Structure: Methyl 2-((2-formyl-6-(trifluoromethyl)phenoxy)acetate.

  • Reason for Formation: Incomplete intramolecular cyclization. The electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the carbanion intermediate, hindering the cyclization step.

  • Identification: This intermediate will have a different NMR spectrum, notably the presence of an aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the absence of the characteristic benzofuran ring signals. Mass spectrometry will also show a different molecular weight.

  • Minimization:

    • Increase Reaction Time/Temperature: As mentioned in FAQ 1, providing more energy and time for the cyclization to occur can be effective.

    • Stronger Base for Cyclization: A stronger base can facilitate the deprotonation needed for the intramolecular attack.

2. Decarboxylation Product:

  • Structure: 7-(Trifluoromethyl)-1-benzofuran.

  • Reason for Formation: While less common for methyl esters under these conditions, decarboxylation can occur, especially if the reaction is heated for an extended period or if harsh basic conditions are used.

  • Identification: The absence of the methyl carboxylate group will be evident in NMR (disappearance of the methyl singlet around 3.9 ppm in ¹H NMR) and a significantly different molecular weight in mass spectrometry.

  • Minimization:

    • Milder Reaction Conditions: Avoid excessive heating and prolonged reaction times.

    • Use a Milder Base: If decarboxylation is a significant issue, consider using a weaker base.

3. Hydrolysis of the Trifluoromethyl Group:

  • Structure: Methyl 7-(carboxy)-1-benzofuran-2-carboxylate or related hydrolyzed species.

  • Reason for Formation: While the trifluoromethyl group is generally stable, prolonged exposure to strong basic conditions and high temperatures can lead to its hydrolysis to a carboxylic acid group[2][3].

  • Identification: This will result in a more polar compound, likely with a lower Rf value on TLC. Mass spectrometry would show a corresponding change in molecular weight.

  • Minimization:

    • Control of Basicity and Temperature: Use the minimum amount of base and the lowest effective temperature to avoid this side reaction.

Analytical Approach to Byproduct Identification:

To definitively identify the byproduct, a combination of analytical techniques is recommended:

Technique Expected Observations for Byproduct Identification
¹H NMR Look for the presence of an aldehyde proton (uncyclized intermediate) or the absence of the methyl ester peak (decarboxylation).
¹³C NMR Confirm the presence or absence of key functional groups (aldehyde, ester, trifluoromethyl carbon).
LC-MS Determine the molecular weight of the byproduct to differentiate between the potential structures.
FT-IR Look for characteristic stretches, such as a strong C=O stretch for the aldehyde in the uncyclized intermediate.

Byproduct Formation Pathways:

ByproductPathways Start Starting Materials Intermediate Uncyclized Intermediate (Methyl 2-((2-formyl-6-(trifluoromethyl)phenoxy)acetate) Start->Intermediate O-Alkylation Intermediate->Intermediate Product Desired Product (Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate) Intermediate->Product Successful Cyclization Byproduct1 Decarboxylation Product (7-(Trifluoromethyl)-1-benzofuran) Product->Byproduct1 Harsh Conditions (Heat, Base) Byproduct2 Hydrolysis of CF₃ Group Product->Byproduct2 Strong Base, High Temperature

Caption: Potential pathways for the formation of byproducts during the synthesis.

FAQ 3: The Reaction Mixture Turns Dark Brown or Black

Question: My reaction mixture is turning very dark, and I'm getting a complex mixture of products. What is causing this decomposition?

Answer:

A dark reaction mixture is often an indication of decomposition, which can be caused by several factors:

  • Decomposition of the Aldehyde: Salicylaldehyde derivatives can be sensitive to strong bases and high temperatures, leading to polymerization or other decomposition pathways.

  • Side Reactions of the α-Halo Ester: Methyl bromoacetate can undergo self-condensation or react with the solvent under strongly basic conditions.

  • Air Oxidation: Phenolic compounds can be susceptible to air oxidation, especially in the presence of a base, leading to the formation of colored quinone-type species.

  • Decomposition of DMF: If DMF is used as a solvent, it can decompose at high temperatures, especially in the presence of a strong base, to form dimethylamine and carbon monoxide. The dimethylamine can then participate in unwanted side reactions.

Troubleshooting Decomposition:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Temperature Control: Maintain careful control over the reaction temperature. Use an oil bath and a temperature controller to avoid overheating.

  • Gradual Addition of Reagents: Add the base and the α-halo ester slowly and in a controlled manner to manage any exothermic reactions.

  • Alternative Solvent: If DMF is suspected to be the issue, consider switching to another polar aprotic solvent like acetonitrile or acetone.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate synthesis. For further assistance, please do not hesitate to contact our technical support team.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B.[Link]

  • Benzofuran synthesis. Organic Chemistry Portal.[Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.[Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. New Journal of Chemistry.[Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.[Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.[Link]

  • Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.[Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This resource is tailored for researchers, chemists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This resource is tailored for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common experimental hurdles, and ultimately improve reaction yields. The presence of the electron-withdrawing trifluoromethyl group at the 7-position introduces unique challenges not always encountered in standard benzofuran preparations, making careful optimization critical for success.

This guide is structured as a series of questions and answers, addressing issues from general strategy to specific, yield-limiting side reactions.

Section 1: Synthesis Overview and Key Challenges

Q1: What is the most common and reliable synthetic route for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate?

Answer: The most prevalent and generally reliable method is a two-step sequence starting from a substituted salicylaldehyde.

  • Step 1: Cyclization/Condensation: An intramolecular cyclization reaction between 2-hydroxy-3-(trifluoromethyl)benzaldehyde and an alkyl haloacetate (typically ethyl or methyl bromoacetate) in the presence of a base. This forms the corresponding alkyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.[1][2]

  • Step 2: Esterification or Transesterification: If the intermediate from Step 1 is not the desired methyl ester (e.g., an ethyl ester was formed), it must be converted. This can be achieved either by hydrolysis to the carboxylic acid followed by esterification with methanol, or via transesterification.[1][3]

Below is a diagram illustrating the general workflow.

Synthetic Workflow cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Alternative Step 2 (if starting with Ethyl Bromoacetate) Start 2-hydroxy-3-(trifluoromethyl)benzaldehyde + Methyl Bromoacetate Cyclization Base-Mediated Cyclization Start->Cyclization K2CO3, DMF Heat Final_Product Methyl 7-(trifluoromethyl)-1- benzofuran-2-carboxylate Cyclization->Final_Product Direct Route Intermediate_Ethyl Ethyl 7-(trifluoromethyl)-1- benzofuran-2-carboxylate Hydrolysis Saponification Intermediate_Ethyl->Hydrolysis KOH, EtOH/H2O Carboxylic_Acid 7-(trifluoromethyl)-1-benzofuran -2-carboxylic acid Hydrolysis->Carboxylic_Acid Esterification Fischer Esterification Carboxylic_Acid->Esterification MeOH, H2SO4 (cat.) Esterification->Final_Product Two-Step Route

Caption: General synthetic pathways to the target compound.

Q2: My reaction yield is significantly lower than for other benzofuran syntheses I've performed. Why?

Answer: The primary reason is the electronic effect of the 7-trifluoromethyl (-CF3) group. As a potent electron-withdrawing group, it significantly increases the acidity of the adjacent phenolic proton. While this can facilitate the initial deprotonation, it also destabilizes the intermediate phenoxide, potentially slowing the subsequent nucleophilic attack (the SN2 step) required for cyclization. Furthermore, electron-withdrawing groups on the benzene ring can generally diminish the overall yield in many common benzofuran synthesis strategies, including those involving transition metal catalysis.[4]

Section 2: Troubleshooting Guide for Low Yield

This section addresses specific issues you may encounter during the synthesis.

Part A: Issues in Step 1 (Cyclization Reaction)
Q2.1: The reaction is sluggish, showing low conversion of the starting salicylaldehyde even after extended reaction time. What should I investigate?

Answer: This common issue usually points to suboptimal reaction conditions that fail to overcome the activation energy for the cyclization. Here’s a breakdown of causes and solutions:

Potential CauseScientific Rationale & ExplanationRecommended Solution
Ineffective Base The base must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. The pKa of the 2-hydroxy group is lowered by the -CF3 group, but a sufficiently strong base is still needed to maintain a high concentration of the reactive phenoxide.1. Change the Base: If using potassium carbonate (K₂CO₃), consider switching to cesium carbonate (Cs₂CO₃). Cesium salts are often more soluble and the "cesium effect" can accelerate SN2 reactions. 2. Use a Stronger Base: Sodium hydride (NaH) can be used for complete deprotonation prior to adding the bromoacetate, but requires strictly anhydrous conditions.
Inappropriate Solvent The reaction involves a charged nucleophile (phenoxide) and an electrophile. A polar aprotic solvent is ideal as it solvates the cation (K⁺, Cs⁺) without hydrogen-bonding to and deactivating the phenoxide nucleophile.1. Verify Solvent Choice: N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices.[1][2] 2. Ensure Anhydrous Conditions: Water can hydrolyze the bromoacetate and interfere with the base. Use anhydrous solvents and dry glassware.
Insufficient Temperature Both the SN2 reaction and the subsequent intramolecular cyclization have activation energy barriers. Insufficient thermal energy will result in a slow reaction rate.1. Increase Temperature: Most protocols recommend heating, often between 80-100 °C.[1] If your reaction is proceeding slowly at a lower temperature, incrementally increase the heat while monitoring for decomposition by TLC.
Q2.2: My TLC plate shows consumption of starting material, but there are multiple new spots and the yield of the desired product is poor. What's happening?

Answer: The formation of multiple products indicates that side reactions are competing with the desired intramolecular cyclization.

Causality: The primary competing reaction is often intermolecular O-alkylation or other condensation reactions, where two molecules of the starting material react with each other or with the bromoacetate in an unproductive manner.

Side_Reaction cluster_main Desired Pathway: Intramolecular Cyclization cluster_side Side Reaction Pathway Phenoxide Deprotonated Salicylaldehyde (Phenoxide Intermediate) Intra_Attack Intramolecular SNAr + Condensation Phenoxide->Intra_Attack Inter_Attack Intermolecular O-Alkylation Phenoxide->Inter_Attack Desired_Product Benzofuran Product Intra_Attack->Desired_Product Side_Product Dimer or Polymer Inter_Attack->Side_Product

Caption: Competing intramolecular vs. intermolecular reactions.

Troubleshooting & Optimization:

  • Check Stoichiometry: Ensure you are not using a large excess of the bromoacetate, which can promote side reactions. An equivalent of 1.05 to 1.1 is typically sufficient.

  • Dilution: High concentrations can favor intermolecular reactions. Try running the reaction at a lower concentration (e.g., doubling the solvent volume) to favor the intramolecular pathway.

  • Controlled Addition: Instead of adding all the methyl bromoacetate at once, consider adding it slowly via a syringe pump over an hour. This keeps the instantaneous concentration of the electrophile low, further favoring the intramolecular cyclization.

Part B: Issues in Step 2 (Esterification)
Q2.3: I have successfully made the carboxylic acid, but the final Fischer esterification step to the methyl ester is giving a low yield.

Answer: Fischer esterification is an equilibrium-driven process. Low yields are almost always due to the presence of water or failure to shift the equilibrium towards the product.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Presence of Water Water is a product of the reaction. According to Le Châtelier's principle, any water present at the start will inhibit the forward reaction. The carboxylic acid starting material must be scrupulously dry.1. Dry the Acid: Dry the 7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid under high vacuum for several hours before use. 2. Use Dry Methanol: Use anhydrous methanol as the solvent. 3. Add a Dehydrating Agent: A Dean-Stark apparatus can be used to azeotropically remove water, or molecular sieves (3Å) can be added to the reaction flask.
Insufficient Catalyst An acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.1. Check Catalyst Amount: Use a catalytic amount of a strong acid. Typically 3-5 mol% of concentrated sulfuric acid is sufficient. 2. Use an Alternative: Thionyl chloride (SOCl₂) in methanol is a highly effective alternative. It reacts with methanol to form HCl in situ and also scavenges water, driving the reaction to completion.[5]
Alternative Method: Coupling Reagents For valuable or sensitive substrates where heating in strong acid is undesirable, using a coupling agent is a superior, albeit more expensive, method that is not equilibrium-limited.1. Use EDC/DMAP: React the carboxylic acid with methanol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[3] This reaction is typically high-yielding and runs at room temperature.

Section 3: Validated Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent quality.

Protocol 3.1: One-Pot Synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

This protocol aims to form the target molecule directly.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF (approx. 0.2 M).

  • Reagent Addition: Add methyl bromoacetate (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (eluent: 3:7 Ethyl Acetate/Hexane). The starting aldehyde should be consumed, and a new, higher-Rf spot corresponding to the product should appear. The reaction is typically complete in 4-6 hours.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to yield the pure product.[1][6]

Protocol 3.2: Two-Step Synthesis via Carboxylic Acid Intermediate

This method can sometimes provide a cleaner product and higher overall yield.

Step A: Synthesis of 7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid

  • Follow steps 1-3 from Protocol 3.1, but use ethyl bromoacetate instead of methyl bromoacetate.

  • After workup (before column chromatography), add ethanol and a 2M aqueous solution of potassium hydroxide (KOH, 4.0 eq) to the crude ethyl ester.

  • Heat the mixture to reflux for 2-3 hours until saponification is complete (monitor by TLC).[1]

  • Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

  • Acidify the aqueous solution to pH ~2 with cold 1M HCl. A precipitate should form.

  • Collect the solid by filtration, wash thoroughly with water, and dry under high vacuum to yield the carboxylic acid.

Step B: Esterification to Methyl Ester

  • To a flask containing the dry carboxylic acid (1.0 eq) from Step A, add anhydrous methanol (0.1 M) and cool to 0 °C.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then stir for 4-8 hours (or until TLC indicates full conversion).

  • Carefully quench the reaction by slowly pouring it over ice water. Extract with ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate. The resulting solid can be recrystallized (e.g., from ethanol/water) or purified by column chromatography if necessary.

References

  • Shaheen, S., & Ishtiaq, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

  • Bhaskar, G., & Yadav, V. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 769-777. Available at: [Link]

  • Shaheen, S., & Ishtiaq, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Life Science Bulletin. Available at: [Link]

  • Milczarek, M., et al. (2017). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2015). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Hu, B., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1335. Available at: [Link]

Sources

Optimization

Stability issues with Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in solution

Welcome to the technical support guide for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. The guidance provided herein is based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Solubility and Solvent Selection

Question: I am having trouble dissolving Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. What are the recommended solvents, and are there any I should avoid?

Answer:

Successfully dissolving this compound while maintaining its stability is the first critical step in any experimental protocol. The solubility of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is dictated by its aromatic benzofuran core, the non-polar trifluoromethyl group, and the moderately polar methyl ester group.

Expertise & Experience: Based on its structure, the compound is expected to have good solubility in common organic solvents. However, the choice of solvent is not merely about dissolution; it's about preventing premature degradation.

Recommended Solvents:

  • Aprotic Organic Solvents: For creating stock solutions, anhydrous aprotic solvents are highly recommended. These include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Ethyl acetate

Solvents to Use with Caution or Avoid:

  • Protic Solvents (especially with base or acid): Alcohols like methanol and ethanol can participate in transesterification, particularly if acidic or basic catalysts are present.

  • Aqueous Solutions: Water is generally a poor solvent for this compound and can lead to hydrolysis of the methyl ester, especially at non-neutral pH. If aqueous buffers are required for your assay, it is best to prepare a concentrated stock solution in a recommended organic solvent (like DMSO) and then dilute it into the aqueous buffer immediately before use.

Troubleshooting Poor Solubility: If you observe precipitation or phase separation, gentle warming and/or sonication can aid dissolution.[1] However, prolonged heating should be avoided to prevent degradation.

Solvent CategoryRecommended ExamplesRationale & Cautions
Aprotic Polar DMSO, DMF, AcetonitrileExcellent for stock solutions. Ensure they are anhydrous to prevent hydrolysis.
Aprotic Non-Polar Dichloromethane, THF, Ethyl AcetateGood for reactions and purifications. Volatile and suitable for easy removal.
Protic Methanol, EthanolUse with caution. Risk of transesterification. Avoid if acidic or basic conditions are present.
Aqueous Water, BuffersPoor solubility and high risk of hydrolysis. Prepare fresh dilutions from an organic stock solution.
Stability and Degradation

Question: My experimental results are inconsistent. Could my compound be degrading in solution? What are the likely degradation pathways?

Answer:

Inconsistent results are a common indicator of compound instability. For Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, the primary point of vulnerability in solution is the methyl ester functional group, which is susceptible to hydrolysis.

Causality Behind Instability: The ester can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases. This hydrolysis reaction converts the methyl ester into a carboxylic acid and methanol. The trifluoromethyl group is an electron-withdrawing group, which can influence the reactivity of the benzofuran ring system, though direct degradation of this group or the benzofuran core is less likely under standard experimental conditions.

Primary Degradation Pathway: Ester Hydrolysis

Compound Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate O=C(OCH3) Benzofuran-CF3 Product 7-(Trifluoromethyl)-1-benzofuran-2-carboxylic acid O=C(OH) Benzofuran-CF3 Compound->Product Hydrolysis Water H2O Catalyst H+ or OH- Methanol CH3OH Product->Methanol +

Caption: Primary degradation pathway of the compound via ester hydrolysis.

Preventing Degradation: Best Practices

Question: How can I prepare and store my solutions to minimize degradation and ensure the reproducibility of my experiments?

Answer:

Proactive measures during solution preparation and storage are paramount for maintaining the integrity of your compound.

Expertise & Experience: The key is to control the environment to which the compound is exposed, specifically minimizing contact with water, strong acids, strong bases, and excessive heat.

Step-by-Step Protocol for Solution Preparation and Storage:

  • Use High-Purity, Anhydrous Solvents: Always use solvents from a freshly opened bottle or that have been properly dried to minimize water content.

  • Prepare Concentrated Stock Solutions: Make a high-concentration stock solution in a recommended anhydrous aprotic solvent like DMSO. This minimizes the volume of organic solvent in your final assay.

  • Store Stock Solutions Properly:

    • Store stock solutions at -20°C or -80°C.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. This also prevents the introduction of atmospheric moisture into the main stock.

  • Prepare Working Solutions Fresh: Dilute the stock solution into your aqueous assay buffer immediately before performing the experiment. Do not store the compound in aqueous solutions for extended periods.

  • pH Control: If working with buffered solutions, aim for a neutral pH (around 7.0-7.4). Avoid highly acidic or basic buffers.

Detecting and Confirming Degradation

Question: I suspect my compound has degraded. How can I confirm this and quantify the extent of degradation?

Answer:

Analytical techniques are essential for confirming degradation and assessing the purity of your compound.

Trustworthiness Through Self-Validation: Regularly checking the purity of your stock solution and testing its stability in your assay buffer is a self-validating system that ensures your experimental results are based on the correct, intact compound.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. A fresh sample should show a single major peak. The appearance of a new, more polar peak (the carboxylic acid) over time is a clear indication of hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry. It can be used to confirm the identity of the parent compound and its degradation products by comparing their mass-to-charge ratios.[2] For Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, the expected [M-H]⁻ ion would be at m/z 243.03, while the hydrolyzed carboxylic acid would show an [M-H]⁻ ion at m/z 229.01.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to detect degradation. The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal would indicate hydrolysis.

Experimental Workflow for Stability Assessment:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_results Data Interpretation Prep Prepare solution in assay buffer T0 Time=0 Analysis (HPLC/LC-MS) Prep->T0 Incubate Incubate at experimental temperature T0->Incubate T1 Time=X Analysis Incubate->T1 T2 Time=Y Analysis T1->T2 T3 Time=Z Analysis T2->T3 Plot Plot % remaining vs. time T3->Plot HalfLife Determine half-life (t½) Plot->HalfLife

Caption: Workflow for assessing the stability of the compound in a solution.

By following these guidelines, researchers can mitigate the risks associated with the stability of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, leading to more reliable and reproducible experimental outcomes.

References
  • PubChem. Methyl 1-benzofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Bhingolikar, A. D., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 770-777.
  • ResearchGate. Various protocols for trifluoromethylation. [Link]

  • Agency for Toxic Substances and Disease Registry. (1993). Analytical methods for 2,3-benzofuran. Toxicological Profile for 2,3-Benzofuran.
  • PubMed. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. [Link]

  • Zhou, H., et al. (2009). Novel Route to 2-Trifluoromethylated Benzofurans.
  • ResearchGate. Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. [Link]

  • PubMed. Expedient preparation of trifluoromethyl-substituted benzofuranols. [Link]

  • U.S. Environmental Protection Agency.
  • ResearchGate. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • Eawag. Dibenzofuran Degradation Pathway. [Link]

  • ResearchGate. Photochemical Access to Trifluoromethylated Benzofuranols via 1,6‐Hydrogen Atom Transfer. [Link]

  • MDPI. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • PubMed Central. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Reddit. Need to hydrolyze methyl esters but compound is water sensitive. [Link]

  • ACS Publications. Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. [Link]

  • Chem-Space. methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. [Link]

  • PubChem. Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. [Link]

  • Chemsigma. Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. [Link]

  • PubChem. methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-3-oxo-4,7-dihydro-1H-2-benzofuran-5-carboxylate. [Link]

  • Omega Engineering. Chemical Compatibility Chart. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming the significant solubility challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming the significant solubility challenges associated with Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. Our focus is on providing practical, field-proven insights and detailed protocols to enable successful experimental outcomes.

Section 1: Understanding the Solubility Challenge

The poor aqueous solubility of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is not unexpected and stems directly from its molecular architecture. Two primary features dominate its physicochemical properties:

  • The Benzofuran Core: This fused heterocyclic ring system is inherently aromatic and hydrophobic, contributing significantly to the molecule's low affinity for aqueous media.

  • The Trifluoromethyl (CF3) Group: The incorporation of a -CF3 group is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, target binding.[1][2] However, this group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which markedly increases the overall lipophilicity of a molecule, thereby decreasing its solubility in water.[1][2]

The combination of these features results in a molecule with high crystal lattice energy and low solvation potential in polar, aqueous environments, presenting a common but significant hurdle in pre-clinical development. More than 40% of new chemical entities (NCEs) are poorly soluble in water, making this a critical challenge to address.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with this and similar compounds.

Q1: Why does my compound "crash out" of solution when I dilute my DMSO stock into an aqueous buffer?

A1: This is a classic issue of a compound exceeding its thermodynamic solubility limit. Dimethyl sulfoxide (DMSO) is a strong, aprotic organic solvent capable of dissolving your compound at high concentrations (e.g., 10-50 mM). However, when this concentrated stock is introduced into an aqueous buffer (like PBS or cell culture media), the overall solvent environment abruptly changes from being predominantly organic to almost entirely aqueous. The compound's solubility in this new environment is drastically lower. The resulting precipitation, or "crashing out," occurs because the concentration is now far above the saturation point in the aqueous medium. This is a common pitfall when using co-solvent techniques.[4]

Q2: What are the best initial solvents for preparing a high-concentration stock solution?

A2: For initial in vitro screening purposes, water-miscible organic solvents are the preferred choice. The goal is to find a solvent that can dissolve the compound at a concentration high enough to allow for subsequent dilution into your assay system.

SolventClassTypical Starting ConcentrationNotes
DMSO Aprotic Polar10-50 mMThe most common choice. Ensure the final concentration in the assay is low (<0.5%) to avoid solvent-induced artifacts.
DMF Aprotic Polar10-50 mMSimilar to DMSO, but can be more aggressive. Often used in chemical synthesis.[5]
Ethanol Protic Polar1-10 mMLess potent than DMSO but may be better tolerated in some biological systems.
PEG 300/400 PolymerVariableA good option for increasing solubility and can be used in some in vivo formulations.

Q3: My compound seems insoluble even in pure DMSO. What should I do?

A3: While unlikely for this class of molecule, if you encounter extreme insolubility, gentle heating (to 40-50°C) and sonication can be used to aid dissolution. If precipitation occurs upon cooling, it indicates you have created a supersaturated solution, which is metastable.[6] For practical purposes, you should determine the concentration at which the compound remains in solution at room temperature for at least 24 hours.

Q4: What are the primary strategies to improve the aqueous solubility for in vitro and in vivo studies?

A4: The choice of strategy depends heavily on the intended application. A variety of techniques exist to enhance the solubility of poorly soluble drugs.[3][7][8]

  • For In Vitro Assays: The primary goal is to maintain the compound in solution for the duration of the experiment.

    • Co-solvents: Using a minimal amount of an organic solvent like DMSO is the standard approach.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) can be included in the assay buffer to maintain solubility.[9]

  • For In Vivo Formulations: The strategy must be biocompatible and effective at delivering the drug.

    • Co-solvent Systems: Mixtures of solvents like PEG 400, ethanol, and water are common but must be carefully optimized for toxicity.[4]

    • Complexation: Using cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex that shields the hydrophobic compound from water.[10]

    • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer carrier (e.g., PVP, HPMC). This avoids the crystal lattice energy barrier to dissolution.[11]

    • Lipid-Based Formulations: Dissolving the compound in oils or lipids, often with surfactants, to create microemulsions or self-emulsifying drug delivery systems (SEDDS).

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
Compound precipitates immediately upon addition to aqueous buffer. Exceeding kinetic/thermodynamic solubility.1. Decrease the final concentration: Your compound's aqueous solubility may be lower than your target assay concentration. 2. Increase co-solvent percentage: If tolerated by the assay, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). 3. Use a surfactant: Add a low concentration (e.g., 0.01%) of Tween® 80 to the aqueous buffer to help maintain solubility through micellar encapsulation.
Inconsistent results between experiments. Compound precipitation over the time course of the assay.1. Visually inspect plates/tubes: Check for precipitate at the end of the experiment. 2. Run a solubility check: Prepare the compound in the final assay buffer at the highest concentration used and let it sit for the duration of the experiment. Centrifuge and measure the supernatant concentration via HPLC to confirm it remains dissolved. 3. Consider pre-complexation: If using cyclodextrins, ensure adequate time and mixing for complex formation before adding to the assay.
Low or no activity in a cell-based assay. Poor solubility leads to low effective concentration.1. Confirm solubility: Before concluding the compound is inactive, you must confirm it is in solution at the tested concentrations. Use the solubility check method described above. 2. Enhance formulation: Re-test using a more robust formulation, such as a cyclodextrin or surfactant-based system, to ensure the cells are exposed to the intended concentration.

Section 4: Key Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic properties.[6]

  • Preparation: Add an excess amount of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (e.g., 2-5 mg) to a 1.5 mL glass vial. Ensure solid is visible.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., water, PBS pH 7.4).

  • Equilibration: Seal the vial and place it on a rotating shaker or orbital agitator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow undissolved solid to settle.

  • Sampling: Carefully remove an aliquot of the supernatant. Filter it through a 0.22 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile) and quantify the compound's concentration using a validated analytical method such as HPLC-UV or LC-MS.[12]

Protocol 2: Preparation of a Co-solvent/Surfactant Formulation for In Vitro Use

This protocol is designed to create a working solution for a typical biological assay.

  • Stock Solution: Prepare a 20 mM stock solution of the compound in 100% DMSO.

  • Intermediate Solution (Optional but Recommended): In a separate tube, prepare an intermediate solution by adding the required volume of the DMSO stock to your aqueous assay buffer containing a surfactant. For example, to make a 200 µM intermediate solution in a buffer with 0.05% Tween-80, add 10 µL of the 20 mM DMSO stock to 990 µL of the buffer.

  • Vortexing: Vortex the intermediate solution vigorously for 30-60 seconds to ensure thorough mixing and to minimize localized high concentrations that can cause precipitation.

  • Final Dilution: Use this intermediate solution to perform serial dilutions in the same surfactant-containing buffer to achieve your final desired assay concentrations. The final DMSO concentration will be low and consistent across all concentrations.

Section 5: Visualization & Data Summary

Diagram 1: Solubility Enhancement Strategy Selection

This decision tree provides a logical workflow for choosing an appropriate solubility enhancement strategy based on the experimental context.

Solubility_Strategy A Poorly Soluble Compound: Methyl 7-(trifluoromethyl)- 1-benzofuran-2-carboxylate B What is the Application? A->B C In Vitro Screening (e.g., biochemical, cell-based) B->C Screening D In Vivo Study (e.g., PK, efficacy) B->D Animal Model E Prepare High-Conc. Stock in DMSO C->E K Select Formulation Route D->K F Does it precipitate in aqueous assay buffer? E->F G No F->G No H Yes F->H Yes I Proceed with Assay (Keep DMSO < 0.5%) G->I J Add Surfactant (e.g., 0.01% Tween-80) to Assay Buffer H->J L Oral (PO) K->L M Intravenous (IV) K->M N Amorphous Solid Dispersion (e.g., with PVP/HPMC) L->N O Lipid-Based System (e.g., SEDDS) L->O P Co-Solvent System (e.g., PEG400/Ethanol/Saline) M->P Q Cyclodextrin Complexation (e.g., SBE-β-CD) M->Q

Caption: A decision tree for selecting a solubility enhancement strategy.

Diagram 2: Experimental Workflow for Solubility Assessment

This diagram outlines the standard procedure for evaluating the solubility of the target compound.

Solubility_Workflow A Weigh Excess Compound B Add Solvent (e.g., PBS pH 7.4) A->B C Equilibrate (24-48h at 25°C) B->C D Filter Supernatant (0.22 µm) C->D E Analyze Concentration (HPLC or LC-MS) D->E F Determine Solubility (µg/mL) E->F

Caption: Workflow for thermodynamic solubility determination.

References

  • Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Royal Society of Chemistry. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]

  • Google Patents. (n.d.).
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • ACS Publications. (n.d.). Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Google Patents. (n.d.).
  • PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • ResearchGate. (2026, January 16). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • ChemSrc. (2025, May 20). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. [Link]

  • PubChemLite. (n.d.). Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (C11H7F3O3). [Link]

Sources

Optimization

Technical Support Center: Ensuring the Integrity of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in Experimental Settings

Welcome to the technical support center for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the stability and integrity of this compound throughout your experiments. By understanding its potential degradation pathways and implementing the robust protocols outlined here, you can ensure the reliability and reproducibility of your results.

Introduction to the Stability of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core, a methyl ester at the 2-position, and a trifluoromethyl group at the 7-position. The benzofuran scaffold is a common motif in biologically active compounds. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, making this and similar molecules valuable in drug discovery. However, the presence of the methyl ester and the benzofuran ring system introduces potential stability concerns that must be addressed during experimental design and execution.

This guide will delve into the primary degradation pathways—hydrolysis, photodegradation, and thermal and oxidative stress—providing you with the knowledge to mitigate these risks.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in a question-and-answer format.

Q1: I am seeing a new, more polar spot on my TLC plate after my reaction work-up. What could it be?

A1: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid. This is particularly likely if your work-up involved aqueous basic conditions (e.g., a sodium bicarbonate wash) or prolonged exposure to moisture, especially at elevated temperatures. The carboxylic acid is significantly more polar than the parent ester and will exhibit a lower Rf value on a normal-phase TLC plate.

Q2: My compound seems to be degrading upon storage in solution. What are the optimal storage conditions?

A2: For maximal stability in solution, it is recommended to store Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in a non-polar, aprotic solvent such as anhydrous acetonitrile or dichloromethane at -20°C or below, protected from light. Polar protic solvents, especially those containing water or alcohols, can facilitate hydrolysis of the ester over time. It is crucial to use anhydrous solvents and to minimize headspace in the storage vial to reduce exposure to moisture and oxygen.

Q3: I am conducting a reaction that requires heating. At what temperature does this compound start to decompose?

A3: Benzofuran derivatives generally exhibit good thermal stability. Thermal analysis of similar benzofuran structures shows that significant decomposition typically occurs at temperatures well above those used for most standard organic reactions. For instance, some benzofuran derivatives show thermal stability up to 200-300°C.[1] However, prolonged heating, especially in the presence of reactive reagents or in certain solvents, could still lead to degradation. It is always advisable to run reactions at the lowest effective temperature and for the shortest duration necessary.

Q4: Can I use strong oxidizing or reducing agents with this compound?

A4: Caution is advised. The benzofuran ring can be susceptible to oxidation, potentially leading to ring-opening or other unwanted side reactions, especially with potent oxidants like m-CPBA or hydrogen peroxide.[2] While the trifluoromethyl group is generally robust, the rest of the molecule can be sensitive. Similarly, strong reducing agents may affect the ester or the aromatic system. It is recommended to perform small-scale test reactions to assess compatibility with specific oxidizing or reducing agents.

Q5: I need to perform a reaction under UV irradiation. Is this compound photostable?

A5: Aromatic and heterocyclic compounds are often susceptible to photodegradation. Exposure to UV light can induce photochemical reactions in the benzofuran ring system.[3] If your experimental protocol involves UV light, it is critical to run a control experiment where the compound is exposed to the same light source in the absence of other reagents to assess its photostability. If degradation is observed, consider using a light filter to block the most damaging wavelengths or working in a light-protected environment.

Key Degradation Pathways and Prevention Strategies

Understanding the chemical liabilities of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is the first step toward preventing its degradation. The following sections detail the most common degradation pathways and provide actionable prevention strategies.

Hydrolysis of the Methyl Ester

The ester functional group is the most likely site of degradation under many experimental conditions.

  • Mechanism : Hydrolysis can occur under both acidic and basic conditions.

    • Base-Catalyzed Hydrolysis (Saponification) : This is typically a rapid and irreversible process where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and methanol. This is often the primary cause of degradation during aqueous basic work-ups.

    • Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Prevention Strategies :

    • pH Control : Avoid strongly acidic (pH < 3) and, especially, basic (pH > 8) aqueous solutions. If an aqueous wash is necessary, use neutral or mildly acidic water (e.g., dilute brine or a buffered solution) and minimize contact time.

    • Solvent Choice : Use dry, aprotic solvents for reactions and storage whenever possible. If a protic solvent is required, ensure it is anhydrous.

    • Temperature : Perform reactions and work-ups at low temperatures to reduce the rate of hydrolysis.

Oxidative Degradation of the Benzofuran Ring

The electron-rich benzofuran ring system can be susceptible to oxidation.

  • Mechanism : Oxidative degradation can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or metal catalysts, or by the deliberate use of oxidizing agents. The furan ring is particularly prone to oxidation, which can lead to ring-opened products.[2]

  • Prevention Strategies :

    • Inert Atmosphere : For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Avoid Incompatible Reagents : Be cautious when using strong oxidizing agents. If an oxidation reaction is intended for another part of a molecule containing this scaffold, a careful evaluation of selectivity is necessary.

    • Solvent Purity : Use peroxide-free solvents, as peroxides can initiate radical oxidation processes.

Photodegradation

Many aromatic heterocyclic compounds are sensitive to light, particularly in the UV range.

  • Mechanism : Absorption of photons can excite the molecule to a higher energy state, from which it can undergo various photochemical reactions, including ring cleavage, rearrangement, or reaction with other molecules.

  • Prevention Strategies :

    • Light Protection : Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.

    • Minimize Exposure : During experiments, minimize the exposure of the compound to direct light, especially from high-energy sources.

    • Photostability Testing : If photochemical reactions are a concern, perform a control experiment as described in the FAQ section.

Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to monitor the stability of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. The following protocols provide a framework for stability assessment and analysis.

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool to understand the stability profile of your compound.[4]

Objective : To identify potential degradation products and the conditions that lead to degradation.

Methodology :

  • Prepare Stock Solutions : Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions :

    • Acidic Hydrolysis : Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Basic Hydrolysis : Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.

    • Oxidative Degradation : Add an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours, protected from light.

    • Thermal Stress : Store a solid sample at 105°C for 24 hours. Also, reflux a solution of the compound in a high-boiling inert solvent.

    • Photolytic Stress : Expose a solution of the compound to a UV lamp (e.g., 254 nm and 365 nm) for 24 hours. Run a parallel sample in the dark as a control.

  • Sample Analysis : After the specified time points, neutralize the acidic and basic samples and analyze all samples by HPLC-UV against an unstressed control sample.

Protocol 2: HPLC Method for Stability Monitoring

This method can be used to separate the parent compound from its primary hydrolytic degradant, 7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid.

Objective : To quantify the parent compound and detect the formation of its carboxylic acid derivative.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 40% B, increase to 90% B over 10 min, hold for 2 min, return to 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (determined by UV scan, likely around 254 nm or 280 nm)
Injection Volume 10 µL

Note : This is a starting point and may require optimization for your specific HPLC system and to resolve other potential degradation products.[5]

Visualizing Degradation and Prevention

Primary Degradation Pathway: Hydrolysis

G cluster_conditions Degradation Conditions Compound Methyl 7-(trifluoromethyl)-1- benzofuran-2-carboxylate Degradant 7-(Trifluoromethyl)-1-benzofuran- 2-carboxylic Acid + Methanol Compound->Degradant Hydrolysis Basic Basic pH (e.g., NaOH) Acidic Acidic pH (e.g., HCl) Moisture Moisture/Water

Caption: Base- or acid-catalyzed hydrolysis of the methyl ester.

Workflow for Preventing Degradation

G Start Start Experiment Storage Store solid/solution at ≤ -20°C, protected from light and moisture. Start->Storage Solvent Use anhydrous, aprotic solvents (e.g., ACN, DCM). Start->Solvent Atmosphere Use inert atmosphere (N2 or Ar) for sensitive reactions. Solvent->Atmosphere pH_Control Avoid strong acids/bases. Use neutral or buffered washes. Atmosphere->pH_Control Temp_Control Use lowest effective reaction temperature. pH_Control->Temp_Control Light_Control Protect from direct light, especially UV. Temp_Control->Light_Control Analysis Monitor stability by HPLC. Light_Control->Analysis End Reliable Experimental Data Analysis->End

Caption: Experimental workflow to maintain compound stability.

References

  • Chugunova, E., Shaekhov, T., Khamatgalimov, A., Gorshkov, V., & Burilov, A. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. International Journal of Molecular Sciences, 23(3), 1471. Available at: [Link]

  • Patel, K. M., Patel, U. R., Parmar, P. A., & Patel, A. D. (2016). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF 3-METHYLBENZOFURAN-2-CARBOXYLIC ACID AND ITS THREE PROCESS RELATED IMPURITIES. International Journal of Pharmaceutical Sciences and Research, 7(7), 2956-2964.
  • Singh, R., & Kumar, M. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 129–138.
  • Neves, M. G. P. M. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 25(23), 5729.
  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives.

Sources

Troubleshooting

Technical Support Center: Investigating Off-Target Effects of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

Welcome to the technical support center for researchers utilizing Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your experimental work. As drug development professionals, we understand that unexpected results are a common challenge. This resource aims to equip you with the knowledge to identify and mitigate potential off-target effects of this novel compound.

I. Understanding the Compound: A Proactive Approach to Off-Target Effects

Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a unique molecule with a benzofuran core, a structure known for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The inclusion of a trifluoromethyl (-CF3) group is a common strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a compound to its intended target.[3][4][5][6] However, these same properties can also contribute to off-target interactions.

This guide will walk you through a logical, evidence-based process to anticipate, identify, and troubleshoot potential off-target effects, ensuring the scientific rigor of your findings.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers may have when working with Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Q1: What are the most likely off-target liabilities of this compound based on its structure?

A1: Based on its structural motifs, we can hypothesize potential off-target interactions:

  • Kinase Inhibition: The benzofuran scaffold is present in some known kinase inhibitors. Therefore, off-target inhibition of various kinases is a possibility. This can lead to unexpected effects on cell signaling pathways.

  • Cytotoxicity: Benzofuran derivatives have been reported to exhibit cytotoxic effects against various cell lines.[1][7] The trifluoromethyl group can enhance cellular uptake, potentially leading to cytotoxicity through mechanisms unrelated to the primary target.

  • hERG Channel Interaction: The lipophilicity conferred by the trifluoromethyl group can sometimes lead to interactions with the hERG potassium channel, a critical off-target that can have cardiotoxic effects.

  • Metabolic Enzyme Interactions: The trifluoromethyl group can alter how the compound is metabolized, potentially leading to interactions with cytochrome P450 enzymes.

Q2: I'm observing a significant decrease in cell viability at concentrations where I don't expect to see on-target activity. What could be the cause?

A2: This is a classic sign of an off-target effect, likely cytotoxicity. The compound may be inducing apoptosis or necrosis through a mechanism independent of your intended target. It is crucial to perform counter-screens to determine the nature of this cytotoxicity. We provide detailed protocols for cytotoxicity assays in the Troubleshooting Guides section.

Q3: How can I be sure that the phenotype I'm observing is due to the on-target activity of my compound and not an off-target effect?

A3: This is a critical question in drug discovery. The gold standard for target validation involves a multi-pronged approach:

  • Structure-Activity Relationship (SAR): Synthesize and test a structurally related, but inactive, analog of your compound. This "negative control" compound should not produce the same phenotype if the observed effect is on-target.

  • Target Engagement Assays: Directly measure the binding of your compound to its intended target in a cellular context.

  • Genetic Target Validation: Use techniques like CRISPR/Cas9 to knock out or knock down the expression of your target gene.[8][9][10][] If the phenotype of the knockout/knockdown cells is similar to the phenotype observed with your compound, it provides strong evidence for on-target activity. A rescue experiment, where the target protein is re-expressed in the knockout cells, should reverse the phenotype.

III. Troubleshooting Guides

This section provides structured troubleshooting guides for common experimental issues that may arise from off-target effects.

Guide 1: Unexpected Cytotoxicity

Scenario: You observe a significant decrease in cell viability in your primary assay at concentrations that are not consistent with the expected potency of your compound against its intended target.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for biochemical vs. cellular activity discrepancies.

Q&A:

  • Q: How can I assess cell permeability?

    • A: You can use computational models to predict permeability (e.g., Caco-2 permeability). Experimentally, you can use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or directly measure the intracellular concentration of the compound using LC-MS/MS.

  • Q: What if I suspect off-target engagement is masking my on-target effect?

    • A: This is a complex scenario. A broad off-target screen, such as a kinase panel, can help identify potential off-targets that might be opposing the effect of your on-target inhibition.

IV. Experimental Protocols

Here are detailed, step-by-step protocols for key experiments to investigate off-target effects.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures. [12][13][14][15] Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (and other test compounds)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Trypsinize and count your cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of your compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well. c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Use wells with medium and MTT but no cells as a blank.

Data Analysis:

  • Subtract the blank absorbance from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control: (Absorbance of treated cells / Absorbance of control cells) * 100.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on commercially available kits. [16][17][18][19] Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cells and culture reagents as in the MTT assay

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Positive control for cytotoxicity (e.g., lysis buffer provided with the kit)

  • 96-well plate

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: a. Follow steps 1 and 2 of the MTT assay protocol. b. Include wells for a positive control for maximum LDH release by adding lysis buffer to a set of untreated wells 30 minutes before the end of the incubation period.

  • Sample Collection: a. After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: a. Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant. b. Incubate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction: a. Add 50 µL of the stop solution to each well.

  • Data Acquisition: a. Read the absorbance at 490 nm within 1 hour.

Data Analysis:

  • Subtract the background absorbance (from cell-free medium) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: ((Absorbance of treated sample - Absorbance of untreated sample) / (Absorbance of positive control - Absorbance of untreated sample)) * 100.

Protocol 3: Kinase Profiling

Objective: To assess the inhibitory activity of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate against a panel of kinases to identify potential off-targets.

General Workflow: This is typically performed as a service by specialized companies. However, the general principle is as follows:

  • Compound Submission: Provide the compound at a specified concentration.

  • Assay Performance: The service provider will perform in vitro kinase assays for a large panel of purified kinases. [20][21][22][23][24]These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of your compound. Radiometric or fluorescence-based detection methods are common.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration is reported. For significant hits, a follow-up dose-response curve is generated to determine the IC50 value.

Interpreting the Results:

  • A "hit" is typically defined as a kinase that is inhibited by more than a certain threshold (e.g., 50%) at the screening concentration.

  • The selectivity of your compound can be assessed by the number of kinases it inhibits.

  • Any significant off-target kinase inhibition should be further investigated for its potential to contribute to the observed cellular phenotype.

V. Validating On-Target vs. Off-Target Effects: The Power of CRISPR

To definitively link a compound's effect to its intended target, genetic validation is essential. CRISPR/Cas9 technology allows for the precise knockout or knockdown of the target gene. [8][10][25][26][27][28][29][30][31][32][33][34] Experimental Workflow:

Caption: Workflow for on-target vs. off-target validation using CRISPR.

VI. Conclusion

A thorough investigation of potential off-target effects is a cornerstone of rigorous drug discovery. By employing a systematic approach that combines predictive analysis based on chemical structure, targeted troubleshooting of unexpected experimental results, and definitive genetic validation, researchers can build a strong and reliable case for the mechanism of action of novel compounds like Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. This guide provides a framework for these investigations, empowering you to navigate the challenges of your research with confidence.

VII. References

  • U.S. Food and Drug Administration. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • National Center for Biotechnology Information. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (2015). Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (2025). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation and Minimization of Cas9-Independent Off-Target DNA Editing by Cytosine Base Editors. [Link]

  • National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]

  • Technology Networks. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • American Chemical Society. (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (2025). How can off-target effects in CRISPR-Cas9 gene editing be minimized in practical applications?. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • National Center for Biotechnology Information. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. [Link]

  • YouTube. (2025). CRISPR Off-target Effects — Dr. Dana Carroll (2015 IGI CRISPR Workshop). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

This guide provides a comprehensive framework for the initial biological validation of the novel compound, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. As direct biological data for this specific molecule is no...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological validation of the novel compound, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. As direct biological data for this specific molecule is not yet publicly available, this document outlines a hypothesis-driven approach based on established principles of medicinal chemistry and provides detailed, validated protocols for its evaluation as a potential anti-inflammatory and anticancer agent. We will compare its hypothetical performance against a key structural analog to elucidate the contribution of its unique chemical moieties.

The Scientific Rationale: Deconstructing the Molecule for Hypothesis Generation

The therapeutic potential of a novel compound is often predicted from its core structure and functional groups. Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a compelling candidate for investigation due to two key features: the benzofuran scaffold and the trifluoromethyl (CF3) group.

  • The Benzofuran Scaffold: The benzofuran nucleus, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry. Derivatives of this core are known to exhibit a vast range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant activities.[1][2][3][4][5][6][7][8] The ester group at the C-2 position is often a critical site for cytotoxic activity, making its modification and evaluation a priority.[4]

  • The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a cornerstone of modern drug design.[9] This highly electronegative, electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, increase its lipophilicity (aiding cell membrane permeability), and improve its binding affinity to target proteins.[10][11][12] Studies on related benzofuran structures have shown that the presence of electron-withdrawing groups, such as halogens, can contribute remarkably to their bioactivity.[13][14]

Central Hypothesis: Based on this structural analysis, we hypothesize that Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate possesses significant anti-inflammatory and/or anticancer properties. The presence of the CF3 group at the 7-position is predicted to enhance its potency compared to its non-fluorinated parent compound, Methyl 1-benzofuran-2-carboxylate . This guide will therefore focus on a direct comparative validation.

The Validation Workflow: A Phased Approach

A logical, phased approach is critical to efficiently validate a new chemical entity. Our workflow begins with a foundational cytotoxicity screen, followed by parallel investigations into its specific anti-inflammatory and anticancer potential.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Bioactivity Validation cluster_2 Phase 3: Data Analysis A Compound Synthesis & QC (Target + Comparator) B In Vitro Cytotoxicity Profiling (Determine safe concentration range) A->B C Anti-Inflammatory Assays (COX Inhibition, NF-κB Pathway) B->C D Anticancer Assays (Cancer Cell Line Panel Screening) B->D E Comparative Data Analysis (IC50 / EC50 Determination) C->E D->E F Structure-Activity Relationship (SAR) (Assess impact of CF3 group) E->F G Advance to Mechanism of Action & In Vivo Studies F->G Go / No-Go Decision (Lead Candidate Identification)

Caption: High-level experimental validation workflow.

Foundational Experiment: In Vitro Cytotoxicity Profiling

Before assessing specific therapeutic activities, it is essential to determine the compound's intrinsic toxicity to establish a viable concentration range for subsequent experiments.[15][16] A common method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[17][18]

Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Plate cells (e.g., non-cancerous HEK293 and macrophage-like RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate and Methyl 1-benzofuran-2-carboxylate) and a positive control (e.g., Doxorubicin). Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48 hours.[19]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control (e.g., 0.1% DMSO). Plot the data to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Anticipated Data Presentation
CompoundCell LineIC50 (µM)
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylateHEK293>100
Methyl 1-benzofuran-2-carboxylateHEK293>100
Doxorubicin (Positive Control)HEK293~1.5

This table presents hypothetical data illustrating low toxicity for the test compounds in a non-cancerous cell line.

Validating Anti-Inflammatory Activity

Our hypothesis suggests the compound may modulate inflammatory pathways. We will investigate this by targeting two central pillars of inflammation: the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[20][21]

Experiment 1: Cyclooxygenase (COX) Inhibition Assay

Causality: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. This assay will determine if our compound acts similarly.

Protocol: A commercial COX inhibitor screening kit provides a robust and standardized method.[22][23][24] These kits typically measure the peroxidase activity of COX-1 or COX-2, where the enzyme converts a probe into a highly fluorescent product.

  • Reagent Preparation: Prepare assay buffer, COX probe, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's protocol.

  • Inhibitor Incubation: Add the test compounds and a known COX-2 inhibitor (e.g., Celecoxib) to the wells, followed by the respective COX enzyme. Incubate for a defined period (e.g., 15 minutes).

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measure Fluorescence: Read the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. A compound with a much lower IC50 for COX-2 than COX-1 is considered COX-2 selective.

Experiment 2: NF-κB Activation Assay

Causality: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[25][26] Its activation involves translocation of the p65 subunit into the nucleus. We will measure the inhibition of this translocation.

G cluster_0 NF-κB Signaling Pathway cluster_1 Cytoplasm TNF TNF-α Receptor TNFR TNF->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates IkB->IKK 4. Degradation p65 p65 p50 p50 Nucleus Nucleus p65->Nucleus 5. Translocates p50->Nucleus 5. Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes 6. Activates label_cyto NF-κB Complex (Inactive) Inhibitor Test Compound Inhibitor->IKK Potential Inhibition Point

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Protocol: This assay uses an ELISA-based method to quantify activated NF-κB p65 in nuclear extracts from stimulated macrophage cells.[27][28]

  • Cell Culture & Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce Inflammation: Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 30 ng/mL) for 30 minutes to activate the NF-κB pathway.[27][29]

  • Nuclear Extraction: Lyse the cells and prepare nuclear extracts using a commercial kit.

  • ELISA: Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

  • Detection: Use a primary antibody specific for the activated form of the p65 subunit, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Analysis: Determine the concentration of each test compound required to inhibit NF-κB activation by 50% (IC50).

Anticipated Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)NF-κB (p65) IC50 (µM)
M7TFB 505.2 9.68.5
MBFC >10045.8<2.262.1
Celecoxib150.818.8>100

Hypothetical data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate (M7TFB) and Methyl 1-benzofuran-2-carboxylate (MBFC). The data suggests M7TFB is a moderately selective COX-2 inhibitor and a potent NF-κB inhibitor, with significantly greater activity than its non-fluorinated analog.

Validating Anticancer Activity

The broad bioactivity of benzofurans includes antiproliferative effects.[3][5] A primary screen against a panel of human cancer cell lines is the standard approach to identify potential anticancer agents.[30][31][32]

Experiment: Cancer Cell Line Viability Screen

Causality: This experiment directly measures the compound's ability to reduce the viability of cancer cells, which is the primary desired outcome for a cytotoxic anticancer drug. The protocol is identical to the foundational MTT assay described previously but is applied to a panel of cancer cell lines.

Protocol: Follow the MTT Cytotoxicity Assay protocol using a panel of human cancer cell lines. A standard panel could include:

  • HCT116 (Colon Cancer)[14]

  • A549 (Non-small Cell Lung Cancer)[3][33]

  • PC-3 (Prostate Cancer)[19]

  • MDA-MB-231 (Breast Cancer)

G A Prepare Stock Solutions (Test Compounds + Doxorubicin) C Perform Serial Dilutions A->C B Seed Cancer Cell Lines in 96-Well Plates (HCT116, A549, PC-3, MDA-MB-231) D Treat Cells for 48-72h B->D C->D E Perform MTT Assay (Measure Cell Viability) D->E F Calculate IC50 Values (Dose-Response Curves) E->F G Compare IC50 Values (Across Cell Lines and Compounds) F->G

Caption: Workflow for anticancer screening across a cell line panel.

Anticipated Data Presentation
CompoundHCT116 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)MDA-MB-231 IC50 (µM)
M7TFB 7.8 11.2 9.5 15.4
MBFC 48.265.155.972.3
Doxorubicin0.40.60.90.5

Hypothetical data showing that M7TFB has significantly more potent anticancer activity across all tested cell lines compared to its non-fluorinated analog, MBFC, justifying its selection as a lead candidate.

Conclusion and Structure-Activity Relationship (SAR)

This guide outlines a robust, hypothesis-driven strategy for the initial biological validation of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. By systematically evaluating its cytotoxicity, anti-inflammatory, and anticancer properties in parallel with its non-fluorinated analog, we can generate a clear, comparative dataset.

Based on our hypothetical results, the addition of the trifluoromethyl group at the 7-position dramatically enhances both anti-inflammatory and anticancer activities. The compound demonstrates potent, COX-2 selective inhibition and strong suppression of the NF-κB pathway. Furthermore, it shows a nearly 5- to 7-fold increase in cytotoxic potency against a panel of cancer cell lines compared to its parent compound.

References

  • Bhosale, K., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Available at: [Link]

  • Chen, M., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules. Available at: [Link]

  • PubChem. Methyl 1-benzofuran-2-carboxylate. PubChem Compound Summary for CID 291153. Available at: [Link]

  • Kauthale, S., et al. (2018). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
  • Al-Ostoot, F. H., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals. Available at: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Ashall, L., et al. (2009). A TNF-induced gene expression program under oscillatory NF-κB control. BMC Biology. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Kumar, R., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Serafim, R. A. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Wikipedia. NF-κB. Wikipedia. Available at: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]

  • Kumar, A., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives.
  • Abuelizz, H. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Dvoriantchikova, G., et al. (2016). Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways. Molecular Vision. Available at: [Link]

  • ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Mulero, M. C., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. Available at: [Link]

  • PubMed. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2024). Pharmacological profile of novel psychoactive benzofurans. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Available at: [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • MDPI. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

  • Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2022). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]

  • MDPI. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. Available at: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Connected Papers. (2024). Benzofuran Derivatives: Significance and symbolism. Connected Papers. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Semantic Scholar. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. Available at: [Link]

  • Fivephoton Biochemicals. NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. Available at: [Link]

  • Lee, J. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2015). NF-kappa B: Methods and Protocols. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate and Other Benzofuran Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively expl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively explored, revealing a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides an in-depth comparative analysis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a promising but less-studied derivative, against other key benzofuran analogues. By examining their structure-activity relationships, physicochemical properties, and performance in various biological assays, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their potential applications.

The strategic placement of a trifluoromethyl (-CF3) group at the 7-position of the benzofuran ring in our lead compound is of particular interest. The -CF3 group, owing to its high electronegativity and lipophilicity, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] This guide will delve into how these molecular modifications translate into tangible differences in biological activity when compared to derivatives with other substituents, such as fluoro (-F), bromo (-Br), and nitro (-NO2) groups.

Comparative Overview of Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall druggability. The introduction of different substituents onto the benzofuran backbone can dramatically alter these characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Key Features
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate C₁₁H₇F₃O₃244.173.5High lipophilicity and metabolic stability conferred by the -CF3 group.
Methyl 7-fluoro-1-benzofuran-2-carboxylate C₁₀H₇FO₃194.162.8Enhanced binding interactions through potential hydrogen bonding of the -F atom.
Ethyl 5-bromo-1-benzofuran-2-carboxylate C₁₁H₉BrO₃285.093.2The -Br atom can act as a heavy atom for crystallographic studies and may enhance binding affinity.[6]
Ethyl 5-nitro-1-benzofuran-2-carboxylate C₁₁H₉NO₅235.192.1The -NO2 group is a strong electron-withdrawing group that can influence the molecule's electronic properties and reactivity.[2]

Note: LogP values are estimated and can vary based on the prediction software used. The data presented here is for comparative purposes.

The trifluoromethyl group in Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is expected to enhance its lipophilicity, which can lead to improved cell membrane permeability.[4] However, this increased lipophilicity might also lead to higher protein binding and potential off-target effects, a common consideration in drug design.

Biological Activity: A Comparative Assessment

The true potential of these benzofuran derivatives lies in their biological activities. Below, we compare their hypothetical performance in key in vitro assays relevant to drug discovery.

Anticancer Activity (Cytotoxicity)

Benzofuran derivatives have shown considerable promise as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[7] The mechanism of action can vary, but many derivatives are known to interfere with cell signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) against Human Cancer Cell Lines

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate 8.512.315.1
Methyl 7-fluoro-1-benzofuran-2-carboxylate 15.220.825.4
Ethyl 5-bromo-1-benzofuran-2-carboxylate 10.114.918.7
Ethyl 5-nitro-1-benzofuran-2-carboxylate 25.635.142.3
Doxorubicin (Control) 0.81.21.5

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential structure-activity relationships. Actual experimental values may vary.

The superior hypothetical cytotoxicity of the 7-trifluoromethyl derivative can be attributed to the lipophilic nature of the -CF3 group, facilitating its entry into cancer cells. The bromo-substituted analogue also shows significant activity, which aligns with findings that halogenation can enhance the anticancer properties of benzofurans.[7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the ability to modulate inflammatory pathways is a key therapeutic goal. One common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (IC₅₀ in µM)

CompoundIC₅₀ (µM)
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate 18.9
Methyl 7-fluoro-1-benzofuran-2-carboxylate 25.6
Ethyl 5-bromo-1-benzofuran-2-carboxylate 22.4
Ethyl 5-nitro-1-benzofuran-2-carboxylate 38.7
L-NAME (Control) 15.2

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

Again, the trifluoromethyl derivative demonstrates strong potential. The electron-withdrawing nature of the -CF3 group may play a role in modulating the activity of enzymes like inducible nitric oxide synthase (iNOS).

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[9] Benzofurans have been identified as a promising scaffold for the development of novel antibacterial and antifungal drugs.[1][10]

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate 163232
Methyl 7-fluoro-1-benzofuran-2-carboxylate 326464
Ethyl 5-bromo-1-benzofuran-2-carboxylate 163264
Ethyl 5-nitro-1-benzofuran-2-carboxylate 64>128>128
Ciprofloxacin (Bacterial Control) 10.5N/A
Fluconazole (Fungal Control) N/AN/A4

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

The trend suggests that halogenated derivatives, particularly those with trifluoromethyl and bromo substituents, are more effective antimicrobial agents. The fluoro-substituted compound also shows moderate activity, consistent with reports on other fluoro-containing benzofurans.[11]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Synthesis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

A common route for synthesizing benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with a haloacetate followed by cyclization.[11]

Synthesis_Workflow Salicylaldehyde 2-Hydroxy-3-(trifluoromethyl)benzaldehyde Intermediate Intermediate Ether Salicylaldehyde->Intermediate Williamson Ether Synthesis Bromoacetate Methyl Bromoacetate Bromoacetate->Intermediate Product Methyl 7-(trifluoromethyl)-1- benzofuran-2-carboxylate Intermediate->Product Intramolecular Cyclization Base K₂CO₃, Acetone Base->Intermediate Cyclization Polyphosphoric Acid, Heat Cyclization->Product

Caption: General synthesis workflow for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

Step-by-Step Protocol:

  • To a solution of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) and methyl bromoacetate (1.2 eq).

  • Reflux the mixture for 12 hours, monitoring the reaction progress by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • To the resulting crude intermediate, add polyphosphoric acid and heat at 100°C for 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Seed_Cells->Incubate1 Add_Compound Add varying concentrations of benzofuran derivatives Incubate1->Add_Compound Incubate2 Incubate for 48 hours Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cancer cells (A549, MCF-7, or HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the old medium with fresh medium containing the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT-containing medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[12]

Griess_Assay_Workflow Seed_Cells Seed RAW 264.7 cells in a 96-well plate Incubate1 Incubate for 24 hours Seed_Cells->Incubate1 Pretreat Pre-treat cells with benzofuran derivatives for 1 hour Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Collect_Supernatant Collect cell culture supernatant Incubate2->Collect_Supernatant Add_Griess_Reagent Add Griess reagent to supernatant Collect_Supernatant->Add_Griess_Reagent Incubate3 Incubate for 10 minutes Add_Griess_Reagent->Incubate3 Measure_Absorbance Measure absorbance at 540 nm Incubate3->Measure_Absorbance Calculate_Inhibition Calculate % NO inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the Griess assay for nitric oxide.

Step-by-Step Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for a further 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

Structure-Activity Relationship (SAR) and Mechanistic Insights

SAR_Diagram cluster_substituents Substituent Effects Benzofuran Benzofuran Core CF3 -CF₃ at C7: - High lipophilicity - Enhanced metabolic stability - Strong electron-withdrawing - Potentially increased activity Benzofuran->CF3 Enhances F -F at C7: - Moderate lipophilicity - Potential for H-bonding - Moderate activity Benzofuran->F Moderately Enhances Br -Br at C5: - Increased lipophilicity - Potential for halogen bonding - Significant activity Benzofuran->Br Enhances NO2 -NO₂ at C5: - Strong electron-withdrawing - Lower lipophilicity - Generally lower activity Benzofuran->NO2 Reduces

Caption: Structure-Activity Relationship (SAR) summary for the compared benzofuran derivatives.

The presence of a halogen atom, particularly the trifluoromethyl group at the 7-position, appears to be a key determinant of enhanced biological activity across the board. This is likely due to a combination of factors including increased lipophilicity, which aids in cellular uptake, and the electron-withdrawing nature of the substituent, which can influence the molecule's interaction with biological targets. The bromo-substituted derivative also shows promising activity, suggesting that the position and nature of the halogen are both important. The nitro-substituted compound, being less lipophilic, generally shows lower activity in these hypothetical models.

Conclusion

This comparative guide highlights the potential of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate as a lead compound for further drug development. Its unique physicochemical properties, conferred by the trifluoromethyl group, translate into promising, albeit hypothetical, anticancer, anti-inflammatory, and antimicrobial activities when compared to other benzofuran derivatives. The provided experimental protocols offer a starting point for researchers to validate these findings and further explore the therapeutic potential of this interesting class of molecules. Future studies should focus on elucidating the precise mechanisms of action and conducting in vivo efficacy and safety studies to fully characterize these promising compounds.

References

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Vol. 60B, May 2021, pp. 767-775. Available from: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. J Res Med Sci. 2015 Nov; 20(11): 1094–1108. Available from: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Mar. Drugs 2024, 22(1), 23. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 2019, 9, 27510-27540. Available from: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. World Journal of Pharmaceutical Research, Volume 11, Issue 11, 1331-1342. Available from: [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. J Ethnopharmacol. 2012 Feb 15; 139(2): 659–662. Available from: [Link]

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallogr Sect E Struct Rep Online. 2011 Nov 1; 67(Pt 11): o2959. Available from: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019 Apr; 24(8): 1529. Available from: [Link]

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on the... - ResearchGate. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 2019, 9, 27510-27540. Available from: [Link]

  • Methyl 1-benzofuran-2-carboxylate. PubChem. Available from: [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Sci Nutr. 2023; 11: 5002– 5012. Available from: [Link]

  • The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns. Environ Sci Process Impacts. 2023 Jul 26; 25(8): 1206–1233. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega 2024, 9, 20, 22215–22258. Available from: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Nanomaterials (Basel). 2022 Sep; 12(18): 3224. Available from: [Link]

  • Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Anal Bioanal Chem. 2015 May;407(13):3655-72. Available from: [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH, Vol. 69 No. 5 pp. 873-882, 2012. Available from: [Link]

  • 6-APB. Wikipedia. Available from: [Link]

  • Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. In: Handbook of Environmental Chemistry. Springer, Berlin, Heidelberg. Available from: [Link]

  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry An Indian Journal, 4(5), 2008 [313-317]. Available from: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Adv., 2016, 6, 13139-13157. Available from: [Link]

  • Benzofurans and Benzodifurans. In: Novel Psychoactive Substances. Academic Press, 2017, pp. 263-276. Available from: [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. Available from: [Link]

  • Synthesis and CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles. Bioorg Med Chem. 2006 Jun 1;14(11):3643-53. Available from: [Link]

  • Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups. ACS Omega. 2023 May 2; 8(17): 15265–15274. Available from: [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. ARKIVOC 2012 (v) 1-13. Available from: [Link]

  • MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. YouTube. Available from: [Link]

  • (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. Available from: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Adv., 2016,6, 13139-13157. Available from: [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, Vol. 92, p. 278 (2015). Available from: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Methyl 7-(Trifluoromethyl)-1-benzofuran-2-carboxylate Analogs

Introduction The benzofuran scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and have been synthesized extensively,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzofuran scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and have been synthesized extensively, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The versatility of the benzofuran core allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on the structure-activity relationship (SAR) of analogs derived from a specific, highly functionalized core: Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

While direct and extensive research on this exact parent molecule is nascent, a wealth of data exists for related benzofuran-2-carboxylate and other substituted benzofuran analogs. By synthesizing these findings, we can establish a robust predictive framework for designing novel therapeutic agents based on this core structure. This guide will dissect the key structural components, analyze the impact of modifications at various positions, and provide validated experimental protocols for the synthesis and evaluation of these compounds.

The Core Scaffold: Analysis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate

The parent compound presents three key regions for SAR exploration: the C2-methyl carboxylate group, the C3-position of the furan ring, and the C7-trifluoromethyl group on the benzene ring. Each of these imparts distinct physicochemical properties that govern the molecule's interaction with biological targets.

Caption: Core structure and key regions for SAR analysis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzofuran analogs can be profoundly altered by strategic chemical modifications. The following sections compare and contrast the effects of substitutions at key positions, drawing on experimental data from published literature.

Modifications at the C2-Position: The Carboxylate Moiety

The methyl carboxylate group at the C2-position is a critical pharmacophoric feature. It serves as a hydrogen bond acceptor and its ester linkage can be hydrolyzed in vivo, offering potential for prodrug design. Modifying this group to other functionalities like amides or hydrazides has been a successful strategy to alter binding interactions and biological outcomes.

  • Ester to Amide/Hydrazide Conversion: The conversion of the C2-ester to a carbohydrazide (R-CONHNH2) creates a versatile intermediate for generating a wide array of derivatives.[5] Further reaction with various aldehydes or isocyanates introduces new functionalities that can significantly enhance potency. For instance, the presence of a CONH group has been identified as a necessary feature for the anticancer activity of certain benzofuran series.[5] This is likely due to its ability to act as both a hydrogen bond donor and acceptor, forming more extensive and stronger interactions with target proteins.

  • Introduction of Heterocyclic Moieties: Coupling the C2-position to other biologically active heterocycles, such as 1,2,3-triazoles, can lead to hybrid molecules with enhanced or novel activities.[1] In one study, benzofuran-2-carboxylate 1,2,3-triazole derivatives showed promising antimicrobial and antifungal activity. The electronic nature of the substituents on the triazole ring was found to modulate this activity.[1]

Modifications at the C3-Position: Steric and Electronic Effects

While the parent scaffold is unsubstituted at the C3-position, this site is a prime candidate for introducing substituents that can probe the steric and electronic requirements of the target's binding pocket.

  • Small Alkyl and Halogenated Alkyl Groups: The introduction of a small methyl group at C3 is a common starting point.[6][7] More impactful, however, is the use of a bromomethyl (-CH2Br) group. Halogenation at this position has been shown to dramatically increase cytotoxicity against cancer cell lines.[5][8] This enhanced activity is attributed to the increased reactivity and potential for covalent bond formation, as well as favorable steric and electronic interactions within the binding site.[5]

  • Bulky Substituents: Incorporating larger moieties, such as a morpholinomethyl group, can improve pharmacological properties. In a study targeting non-small cell lung cancer, 3-(morpholinomethyl)benzofuran derivatives displayed potent anticancer activity and were found to be effective inhibitors of VEGFR-2, a key receptor in tumor angiogenesis.[6] This suggests that the C3-position can accommodate bulky groups that may access secondary binding pockets to increase affinity and selectivity.

Modifications on the Benzene Ring: Modulating Lipophilicity and Electronics

The benzene portion of the benzofuran ring offers multiple positions (C4, C5, C6, C7) for substitution. The parent compound's C7-trifluoromethyl group already confers potent electron-withdrawing properties and increased lipophilicity.

  • The Role of the 7-CF3 Group: The trifluoromethyl group is a well-known bioisostere of a methyl group but with vastly different electronic properties. It is highly lipophilic and metabolically stable, which can improve cell permeability and bioavailability. Its strong electron-withdrawing nature can also influence the acidity of nearby protons and the overall electron distribution of the aromatic system, thereby affecting target binding affinity.

  • Halogenation at Other Positions (C5, C6): The addition of other halogens, such as chlorine or bromine, to the benzene ring is a proven strategy for enhancing biological activity.[1] For example, benzofuran-2-carboxylate derivatives with a chloro substituent on the benzofuran ring exhibited superior antifungal activity compared to their non-halogenated counterparts.[1] This effect is often attributed to a combination of increased lipophilicity (improving membrane transport) and the ability of halogens to form specific halogen bonds with the target protein.

  • Electron-Donating Groups (e.g., -OCH3): In contrast to electron-withdrawing halogens, the introduction of electron-donating groups like methoxy (-OCH3) can also modulate activity, sometimes in a target-dependent manner. Studies on benzofuran derivatives as SIRT2 inhibitors showed that substitutions at the 6-position influenced potency.[9] The interplay between electron-donating and electron-withdrawing groups across the scaffold is a critical consideration in lead optimization.

Comparative Biological Activity Data

To provide a quantitative perspective, the following table summarizes the biological activity of representative benzofuran analogs from the literature. This data highlights how structural changes translate into measurable differences in potency.

Compound/Analog StructureModification from Core ConceptBiological Target / AssayPotency (IC₅₀ / Activity)Reference
General Benzofuran-2-Carboxylate Triazole C2-Ester modified to a 1,2,3-triazoleAntimicrobial (e.g., S. aureus)Varies; compounds with chloro/fluoro groups showed good activity.[1]
Methyl 7-acetyl-3-(bromomethyl)-benzofuran-2-carboxylate C3-Bromomethyl added; C7-Acetyl instead of CF3Anticancer (K562, MOLT-4, HeLa cell lines)Showed significant cytotoxic activity.[8]
3-(Morpholinomethyl)benzofuran derivative (16a) C2-Hydrazide derivative; C3-Morpholinomethyl addedAnticancer (NCI-H23); VEGFR-2 Inhibition0.49 µM (NCI-H23); 45.4 nM (VEGFR-2)[6]
Benzofuran-2-carbohydrazide derivative (7a) C2-Ester converted to carbohydrazide; C3-Methyl; p-nitrobenzylidene at N'Anticancer (Ehrlich Ascites Carcinoma)CTC₅₀ = 30 µM (High activity)[5]
6-Fluoro-N-(4-fluorobenzyl)benzofuran-2-sulfonamide C2-Sulfonamide; C6-FluoroSIRT2 InhibitionIC₅₀ = 3.81 µM[9]

Key Experimental Methodologies

The successful development of novel analogs requires robust and reproducible experimental protocols. The following sections detail the methodologies for the synthesis and biological evaluation of these compounds.

Experimental Workflow: From Synthesis to Evaluation

start 1. Synthesis of Benzofuran-2-Carboxylate Core analog 2. Analog Synthesis (e.g., Amidation, C3-Substitution) start->analog Core Intermediate purify 3. Purification & Characterization (Chromatography, NMR, MS) analog->purify Crude Products screen 4. Primary Biological Screening (e.g., In Vitro Cytotoxicity - MTT Assay) purify->screen Pure Compounds mechanistic 5. Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis Study) screen->mechanistic Active 'Hits' sar 6. SAR Analysis & Lead Optimization mechanistic->sar Potency & Selectivity Data sar->analog Design Next Generation

Caption: A typical workflow for the development of benzofuran analogs.

Protocol 1: General Synthesis of the Ethyl Benzofuran-2-Carboxylate Core

This protocol is adapted from established methods for synthesizing the benzofuran-2-carboxylate scaffold via Perkin-type reaction.[1][10]

  • Reagents & Setup:

    • Substituted Salicylaldehyde (e.g., 2-hydroxy-3-(trifluoromethyl)benzaldehyde) (1.0 eq)

    • Ethyl bromoacetate (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent.

    • Round bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a solution of the salicylaldehyde derivative in the chosen solvent, add anhydrous K₂CO₃ and ethyl bromoacetate.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • A precipitate will form. Filter the solid product, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure ethyl benzofuran-2-carboxylate derivative.

  • Validation: The structure of the synthesized compound must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][11]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized analogs against a panel of cancer cell lines.[12]

  • Cell Culture & Seeding:

    • Culture the desired cancer cell lines (e.g., HeLa, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture media to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition & Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 3: Apoptosis Detection (Hoechst Staining)

This assay is used to visualize nuclear condensation, a hallmark of apoptosis, in cells treated with the test compounds.[12]

  • Cell Treatment: Seed cells on glass coverslips in a 24-well plate and treat them with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Fixation and Staining:

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash again with PBS and then stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Visualization:

    • Wash the cells to remove excess stain and mount the coverslips on microscope slides.

    • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy control cells.

Conclusion and Future Outlook

The analysis of the broader benzofuran class provides a strong foundation for the rational design of novel Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate analogs. Key SAR insights indicate that:

  • C2-Position: Modification of the C2-ester to amides or carbohydrazide derivatives is a promising strategy to enhance target interactions through improved hydrogen bonding capabilities.

  • C3-Position: The introduction of halogenated alkyl groups or larger heterocyclic moieties at the C3-position can significantly boost potency, likely by providing additional binding interactions or improving pharmacokinetic properties.

  • Benzene Ring: The 7-CF3 group provides a strong starting point for potency. Further modulation with additional halogens or electron-donating groups at the C5 and C6 positions could be explored to fine-tune activity and selectivity for specific targets.

Future research should focus on the systematic synthesis of analog libraries based on these principles. By combining targeted chemical modifications with a robust suite of biological assays, it is possible to unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Reddy, T. R., & Kumar, M. B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-774.

  • Wroblewska-Luczka, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]

  • El-Sayed, N. F., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1698-1713. [Link]

  • El-Sayed, N. F., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Yuan, H., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1335. [Link]

  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. [Link]

  • Sabharwal, A., et al. (2025). THERAPEUTIC POTENTIAL OF BENZOFURAN. ResearchGate. [Link]

  • Romas, K., et al. (2010). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Sree, S. D., & Kumar, Dr. V. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 181-186. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5006. [Link]

  • Sashidhara, K. V., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 18(2), 148-161. [Link]

  • Al-Ostath, A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

Sources

Comparative

Benchmarking Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds with therapeutic potential is a cornerstone of progress. The benzofuran core, a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds with therapeutic potential is a cornerstone of progress. The benzofuran core, a privileged structure in medicinal chemistry, has consistently yielded compounds with a wide array of biological activities.[1][2][3][4] This guide focuses on a specific derivative, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, and provides a comprehensive framework for its systematic evaluation against established drugs. The inclusion of a trifluoromethyl group at the 7-position is a strategic chemical modification intended to enhance metabolic stability and biological efficacy.

This document serves as a technical manual for researchers, outlining the scientific rationale and detailed experimental protocols for benchmarking this compound across key therapeutic areas: oncology, inflammation, and infectious diseases. Our approach is grounded in established scientific principles to ensure the generation of robust and comparable data, thereby elucidating the true therapeutic potential of this promising molecule.

Scientific Rationale and Potential Therapeutic Applications

Benzofuran derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3][4] The core benzofuran structure is present in several clinically used drugs, such as the antiarrhythmic amiodarone and the beta-blocker bufuralol.[3] The trifluoromethyl substituent is a well-known bioisostere for a methyl group and is often incorporated into drug candidates to improve properties such as metabolic stability, lipophilicity, and binding affinity.

Given this background, we hypothesize that Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate possesses significant potential in one or more of the following areas:

  • Oncology: Many benzofuran derivatives have exhibited potent cytotoxic activities against various cancer cell lines.[3][5]

  • Anti-inflammatory: The benzofuran scaffold is a known pharmacophore in the design of anti-inflammatory agents, with some derivatives showing potent inhibition of key inflammatory mediators.

  • Antimicrobial: The fusion of the benzene and furan rings creates a molecular architecture conducive to disrupting microbial growth, with numerous reports of antibacterial and antifungal benzofurans.[1][2]

Comparative Benchmarking Strategy

To ascertain the therapeutic relevance of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, a head-to-head comparison with established clinical agents is imperative. The selection of appropriate comparator drugs is critical for a meaningful evaluation.

Table 1: Proposed Comparator Drugs and Rationale
Therapeutic AreaComparator Drug(s)Rationale for Selection
Oncology Doxorubicin, PaclitaxelBroad-spectrum cytotoxic agents with well-characterized mechanisms of action.
Anti-inflammatory Celecoxib, IndomethacinSelective COX-2 and non-selective COX inhibitors, respectively, representing key classes of anti-inflammatory drugs.
Antimicrobial Ciprofloxacin (Antibacterial), Fluconazole (Antifungal)Widely used, broad-spectrum antimicrobial agents with established susceptibility profiles.

The following sections detail the experimental workflows for a comprehensive comparative analysis.

Experimental Protocols and Data Interpretation

Anticancer Activity Benchmarking

A fundamental step in anticancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell proliferation.[6]

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay & Data Analysis A 1. Culture HCT116 (colon) & MCF-7 (breast) cancer cell lines B 2. Seed cells in 96-well plates at a density of 5x10^3 cells/well A->B C 3. Incubate for 24h to allow attachment B->C D 4. Prepare serial dilutions of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, Doxorubicin, and Paclitaxel C->D E 5. Treat cells with varying concentrations of each compound D->E F 6. Include untreated and vehicle controls G 7. Incubate for 48-72h F->G H 8. Perform MTT or CellTiter-Glo® assay to assess cell viability G->H I 9. Measure absorbance/luminescence H->I J 10. Calculate IC50 values I->J

Caption: Workflow for in vitro cytotoxicity screening.

  • Cell Seeding: Plate HCT116 and MCF-7 cells in 96-well plates at a density of 5,000 cells per well and incubate overnight.[7][8]

  • Compound Preparation: Prepare stock solutions of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, Doxorubicin, and Paclitaxel in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[9]

  • Treatment: Add the diluted compounds to the respective wells and incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Template for In Vitro Cytotoxicity Data
CompoundCell LineIncubation Time (h)IC50 (µM)
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylateHCT11648Experimental Data
72Experimental Data
MCF-748Experimental Data
72Experimental Data
DoxorubicinHCT11648Literature/Experimental Data
72Literature/Experimental Data
MCF-748Literature/Experimental Data
72Literature/Experimental Data
PaclitaxelHCT11648Literature/Experimental Data
72Literature/Experimental Data
MCF-748Literature/Experimental Data
72Literature/Experimental Data
Anti-inflammatory Activity Benchmarking

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs.[10]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Simplified COX pathway in inflammation.

A commercially available COX inhibitor screening assay kit can be used for this purpose. These assays typically measure the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout.

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution according to the kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, Celecoxib, and Indomethacin.

  • Assay Procedure:

    • Add the assay buffer, heme, and the test compound or control to the wells of a 96-well plate.

    • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 3: Template for COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylateExperimental DataExperimental DataCalculated Value
CelecoxibLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
IndomethacinLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Antimicrobial Activity Benchmarking

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.[11]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination A 1. Prepare serial dilutions of test compounds in a 96-well plate B 2. Prepare standardized inoculum of bacterial (e.g., S. aureus, E. coli) or fungal (e.g., C. albicans) strains C 3. Inoculate each well with the microbial suspension B->C D 4. Include positive (microbe only) and negative (broth only) controls C->D E 5. Incubate at 37°C for 18-24h (bacteria) or 24-48h (fungi) D->E F 6. Visually inspect for turbidity or measure optical density (OD600) E->F G 7. Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for MIC determination by broth microdilution.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, Ciprofloxacin, and Fluconazole in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11][12]

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL.[11]

  • Inoculation: Add the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Table 4: Template for Antimicrobial MIC Data
CompoundMicroorganismMIC (µg/mL)
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylateStaphylococcus aureusExperimental Data
Escherichia coliExperimental Data
Candida albicansExperimental Data
CiprofloxacinStaphylococcus aureusLiterature/Experimental Data
Escherichia coliLiterature/Experimental Data
FluconazoleCandida albicansLiterature/Experimental Data

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate against established drugs in key therapeutic areas. The outlined experimental protocols are designed to generate high-quality, comparable data that will be instrumental in determining the most promising therapeutic avenue for this novel compound.

Positive results in any of these primary screens will warrant further investigation, including mechanism of action studies, in vivo efficacy testing in relevant animal models, and comprehensive ADME/Tox profiling. The systematic approach detailed herein will ensure a thorough and efficient evaluation, ultimately accelerating the potential translation of this promising molecule from the laboratory to the clinic.

References

  • Information on Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. PubChem. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
  • Benzofuran-7-yl-2,2,2-trifluoroethanols as unexpected products of the reaction of 7-trifluoroacetylbenzofurans with hydrazine hydrate.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
  • 6,7-Dihydroxy-2-(4′-hydroxyphenyl)
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu
  • Representative drugs containing benzofuran core.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central.
  • Guidelines for clinical evaluation of anti‐cancer drugs. PubMed Central.
  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PubMed Central.
  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed.
  • Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval.
  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.
  • Substituted benzofuran. Wikipedia.
  • Novel Antibacterial Approaches and Therapeutic Str
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Microscopic images of (a) MCF-7, (b) HCT-116 cell lines after drug treatment.
  • NCCP N
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxyl
  • Journal of Medicinal Chemistry Ahead of Print.
  • Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620. Dove Medical Press.
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • A drug screening assay on cancer cells chronically adapted to acidosis. PubMed Central.
  • Anticancer Drugs Specificity Assessment (in vitro). YouTube.
  • Recent Trends and Methods in Antimicrobial Drug Discovery
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
  • Kinetics of Biomarkers for Therapeutic Assessment in Swiss Mice Infected with a Virulent Trypanosoma cruzi Strain. MDPI.
  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.
  • Bromo-DragonFLY. Wikipedia.

Sources

Comparative

Efficacy of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in different cell lines

An In-Depth Guide to Evaluating the Efficacy of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate Across Diverse Cell Lines As a novel synthetic compound, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate represe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the Efficacy of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate Across Diverse Cell Lines

As a novel synthetic compound, Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate represents a class of molecules with potential therapeutic applications. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds. The addition of a trifluoromethyl group can significantly enhance metabolic stability and cell permeability, making this particular derivative a compelling candidate for efficacy screening.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the in vitro efficacy of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. We will detail the experimental design, provide step-by-step protocols for key assays, and discuss the interpretation of comparative data. Our approach is designed to establish a robust, self-validating system for assessing the compound's cytotoxic and apoptotic potential against both cancerous and non-cancerous cell lines, benchmarked against a standard chemotherapeutic agent.

Foundational Experimental Design

A rigorous comparative analysis hinges on a well-conceived experimental design. The primary objective is to determine the concentration-dependent effects of the compound on cell viability and to elucidate its mechanism of action.

1.1. Rationale for Cell Line Selection

To generate a meaningful efficacy profile, it is crucial to test the compound across a panel of cell lines representing different cancer types and a non-cancerous control. This allows for the assessment of both broad-spectrum activity and potential tumor-specific selectivity.

  • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer, known for its robustness in cytotoxicity assays.

  • MCF-7 (Breast Adenocarcinoma): A common model for estrogen receptor-positive breast cancer, valuable for assessing efficacy in a hormone-dependent cancer type.

  • HEK293T (Human Embryonic Kidney): Represents a non-cancerous cell line to evaluate the compound's general cytotoxicity and to calculate a preliminary therapeutic index (in vitro).

1.2. Selection of Control Compounds

  • Vehicle Control (DMSO): Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is likely soluble in dimethyl sulfoxide (DMSO). A vehicle control, consisting of cells treated with the highest concentration of DMSO used in the experiment, is essential to ensure that the solvent itself has no effect on cell viability.

  • Positive Control (Doxorubicin): Doxorubicin is a well-characterized anthracycline antibiotic with broad-spectrum anti-cancer activity. It serves as a potent positive control and a benchmark against which the efficacy of the novel compound can be compared.

Experimental Workflow: A Visual Overview

The overall process, from cell preparation to data analysis, follows a systematic path to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis A Select & Culture Cell Lines (A549, MCF-7, HEK293T) B Prepare Stock Solutions (Test Compound, Doxorubicin, DMSO) C Seed Cells in 96-well Plates D Treat with Serial Dilutions of Compounds for 48-72h C->D E Cell Viability Assay (MTT / CCK-8) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Calculate IC50 Values E->G H Quantify Apoptotic Cells F->H I Comparative Analysis & Reporting G->I H->I

Caption: Experimental workflow for comparative efficacy analysis.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed A549, MCF-7, and HEK293T cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate and Doxorubicin in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (DMSO at the highest concentration, e.g., 0.1%) and untreated cells (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent across all experiments.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

To determine if cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic dissociation solution to preserve membrane integrity.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The cell population will segregate into four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant. The total apoptotic population is the sum of early and late apoptotic cells.

Data Interpretation and Comparative Analysis

The collected data should be organized to facilitate a clear comparison of the compound's performance across different cell lines and against the positive control.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundA549 (Lung Cancer) IC50 [µM]MCF-7 (Breast Cancer) IC50 [µM]HEK293T (Non-cancerous) IC50 [µM]
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylateExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)~0.1 - 0.5~0.05 - 0.2~1.0 - 5.0

Note: Doxorubicin values are approximate and can vary based on experimental conditions.

Table 2: Apoptosis Induction at IC50 Concentration (48h)

CompoundCell Line% Early Apoptosis% Late Apoptosis% Total Apoptosis
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylateA549Experimental ValueExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)A549Experimental ValueExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental ValueExperimental Value

Mechanistic Insights: The Apoptotic Pathway

Should the compound prove to be a potent inducer of apoptosis, further investigation into the underlying signaling cascade is warranted. A common pathway involves the activation of caspases, which are the executioners of apoptosis.

G A Test Compound (e.g., Benzofuran derivative) B Cellular Stress (e.g., DNA Damage, ROS) A->B induces C Activation of Initiator Caspases (Caspase-8, Caspase-9) B->C triggers D Activation of Executioner Caspases (Caspase-3, Caspase-7) C->D activates E Cleavage of Cellular Substrates D->E leads to F Apoptosis (Cell Death) E->F results in

Caption: A generalized intrinsic apoptosis signaling pathway.

By following this comprehensive guide, researchers can generate a robust and comparative dataset to elucidate the therapeutic potential of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. The combination of cytotoxicity screening, mechanistic assays, and multi-cell line analysis provides a solid foundation for further preclinical development.

References

  • MTT Cell Viability Assay. Nature Protocols.[Link]

  • Doxorubicin Mechanism of Action. National Center for Biotechnology Information (NCBI) - Bookshelf.[Link]

Comparative

A Researcher's Guide to the In Vivo Efficacy of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate Derivatives

For drug development professionals and researchers in medicinal chemistry, the benzofuran scaffold represents a privileged structure with a wide range of biological activities, including anticancer, anti-inflammatory, an...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the benzofuran scaffold represents a privileged structure with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The strategic introduction of a trifluoromethyl group, known for its ability to enhance metabolic stability and receptor binding affinity, coupled with a methyl carboxylate moiety, presents a compelling chemical space for the exploration of novel therapeutics. This guide provides a comprehensive overview of the potential in vivo efficacy of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate derivatives, drawing upon existing data from structurally related compounds to inform experimental design and anticipate biological outcomes.

While direct comparative in vivo studies on a series of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate derivatives are not extensively documented in publicly available literature, this guide will synthesize data from closely related benzofuran analogs to provide a predictive framework for their evaluation. We will delve into established in vivo models, key mechanistic insights, and detailed experimental protocols to empower researchers in their investigation of this promising class of compounds.

The Rationale: Why Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate?

The core structure of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a strategic amalgamation of pharmacophoric elements. The benzofuran core provides a rigid scaffold amenable to diverse functionalization.[1][2][5][6][7] The trifluoromethyl group at the 7-position is particularly noteworthy. Its strong electron-withdrawing nature can significantly influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. The methyl ester at the 2-position offers a site for potential prodrug strategies or further chemical modification to optimize solubility and bioavailability.

Anticipated In Vivo Efficacy: Learning from Analogs

Based on extensive research into various benzofuran derivatives, we can anticipate the potential therapeutic applications and in vivo efficacy of the Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate series in several key areas:

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant anticancer properties both in vitro and in vivo.[1][2][5][8][9] For instance, a bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, known as BM7, exhibited significant tumor weight reduction in a mouse chronic myeloid leukaemia xenograft model, with efficacy comparable to standard drugs like imatinib and hydroxyurea.[8] This study highlights the potential of substituted benzofuran carboxylates in cancer therapy.

Another study identified a benzofuran derivative, S6, as a novel Aurora B kinase inhibitor that suppressed the growth of liver cancer xenograft tumors in nude mice.[10] This points towards a potential mechanism of action for anticancer benzofuran compounds, involving the disruption of mitosis in cancer cells.

Key takeaway for researchers: When evaluating Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate derivatives for anticancer efficacy, it is crucial to consider a range of cancer cell lines and employ xenograft models for in vivo validation. Monitoring tumor growth, body weight, and potential toxicity are essential endpoints.

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties.[4][11][12] A study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their ability to suppress lipopolysaccharide-stimulated inflammation in macrophages and in an in vivo air pouch model of inflammation.[13] This suggests that the trifluoromethyl group in the target compound series could contribute to potent anti-inflammatory effects.

Key takeaway for researchers: The carrageenan-induced paw edema model in rats is a standard and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds. Measurement of paw volume at different time points after compound administration provides a quantitative measure of efficacy.

Experimental Design for In Vivo Efficacy Studies

To rigorously assess the in vivo potential of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate derivatives, a well-designed experimental plan is paramount. Below are detailed protocols for key in vivo experiments.

Protocol 1: Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the antitumor activity of a test compound in a subcutaneous xenograft model.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis CellCulture 1. Cancer Cell Culture (e.g., HCT116, A549) AnimalAcclimatization 2. Animal Acclimatization (e.g., Nude Mice, 6-8 weeks old) TumorInoculation 3. Subcutaneous Tumor Cell Inoculation AnimalAcclimatization->TumorInoculation TumorGrowth 4. Tumor Growth Monitoring (until ~100-150 mm³) TumorInoculation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Compound Administration (e.g., i.p., oral gavage) Randomization->Treatment Monitoring 7. Daily Monitoring (Tumor size, body weight, clinical signs) Treatment->Monitoring Euthanasia 8. Euthanasia and Tumor Excision Monitoring->Euthanasia Analysis 9. Data Analysis (Tumor growth inhibition, toxicity) Euthanasia->Analysis

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft mouse model.

Step-by-Step Methodology:

  • Cell Culture: Culture the chosen human cancer cell line (e.g., HCT116 for colon cancer, A549 for lung cancer) under sterile conditions in the recommended medium.

  • Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude mice) in a pathogen-free environment for at least one week to allow for acclimatization.

  • Tumor Cell Inoculation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Prepare the test compounds in a suitable vehicle (e.g., a mixture of 10% Solutol HS 15 and 10% ethanol in saline).[8] Administer the compounds to the treatment groups at predetermined doses and schedules (e.g., daily intraperitoneal injection or oral gavage). The control group should receive the vehicle only. A positive control group treated with a standard-of-care drug (e.g., imatinib for CML models) is highly recommended.

  • Daily Monitoring: Record tumor volume, body weight, and any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss) for each mouse daily.

  • Euthanasia and Tumor Excision: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and record their final weight.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze the data for statistical significance.

Protocol 2: Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

This protocol is a standard method for evaluating the anti-inflammatory potential of test compounds.

PawEdema_Workflow cluster_pretreatment Phase 1: Pre-treatment cluster_induction Phase 2: Induction of Inflammation cluster_measurement Phase 3: Measurement and Analysis AnimalAcclimatization 1. Animal Acclimatization (e.g., Wistar rats, 150-200g) Grouping 2. Grouping of Animals AnimalAcclimatization->Grouping CompoundAdmin 3. Oral Administration of Test Compound/Vehicle Grouping->CompoundAdmin CarrageenanInjection 4. Subplantar Injection of 1% Carrageenan CompoundAdmin->CarrageenanInjection PawVolumeMeasurement 5. Paw Volume Measurement (at 0, 1, 2, 3, 4 hours) CarrageenanInjection->PawVolumeMeasurement DataAnalysis 6. Calculation of Edema Inhibition PawVolumeMeasurement->DataAnalysis Signaling_Pathways cluster_anticancer Anticancer Mechanisms cluster_antiinflammatory Anti-inflammatory Mechanisms AuroraB Aurora B Kinase CellCycle Cell Cycle Arrest (G2/M Phase) AuroraB->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis ROS Reactive Oxygen Species (ROS) Induction ROS->Apoptosis IL6 IL-6 Suppression NFkB NF-κB Pathway COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Benzofuran Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate Derivatives Benzofuran->AuroraB Inhibition Benzofuran->ROS Induction Benzofuran->IL6 Suppression Benzofuran->NFkB Inhibition

Caption: Potential signaling pathways modulated by Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate derivatives.

As suggested by studies on related compounds, the anticancer effects of these derivatives could be mediated through the inhibition of key cell cycle regulators like Aurora B kinase, leading to G2/M phase arrest and subsequent apoptosis. [10]Furthermore, the induction of reactive oxygen species (ROS) and the suppression of pro-inflammatory cytokines like IL-6 have also been implicated in the anticancer activity of some benzofurans. [8] For anti-inflammatory actions, a likely target is the NF-κB signaling pathway, a master regulator of inflammation. Inhibition of NF-κB would lead to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS, resulting in reduced production of prostaglandins and nitric oxide.

Conclusion and Future Directions

The Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While direct comparative in vivo data is currently limited, the wealth of information available for structurally related benzofuran derivatives provides a strong foundation for initiating research programs focused on this chemical series.

Future studies should focus on synthesizing a library of these derivatives with variations in the substituents on the benzofuran ring to establish a clear structure-activity relationship (SAR). Comprehensive in vivo efficacy studies, coupled with detailed pharmacokinetic and toxicology assessments, will be crucial for identifying lead candidates for further preclinical and clinical development. The exploration of their mechanistic underpinnings will not only support their therapeutic potential but also contribute to a deeper understanding of the biological roles of this versatile heterocyclic system.

References

  • Napiorkowska, M., et al. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. European Journal of Pharmacology, 976, 176751. [Link]

  • Ghassemi-Kalehbasti, A., et al. (2012). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Research in Pharmaceutical Sciences, 7(5), S892. [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Zhang, D., et al. (2010). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. Fitoterapia, 81(7), 810-813. [Link]

  • Dawood, K. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1361-1376. [Link]

  • Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(13), 5086. [Link]

  • Al-Ostath, A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Dawood, K. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]

  • Alvarez-Lario, B., & Macarrón-Vicente, J. (2021). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. Pharmaceuticals, 14(3), 253. [Link]

  • Swamy, K. G., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54. [Link]

  • Saha, A. K., et al. (2011). Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters, 2(2), 97-101. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Reddy, L. H., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 163-169. [Link]

  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581. [Link]

  • Al-Huttami, H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10509. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. SciSpace. [Link]

  • Sowjanya, A., et al. (2024). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. International Journal of Drug Delivery Technology, 14(2), 932-936. [Link]

  • Kumar, A., et al. (2023). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistrySelect, 8(29), e202301211. [Link]

  • Li, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 90, 886-895. [Link]

  • Ghassemi-Kalehbasti, A., et al. (2012). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]- imidazoles on mcf-7 cell line. SciSpace. [Link]

  • PubChem. (n.d.). Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate. PubChem. Retrieved from [Link]

Sources

Validation

A Head-to-Head Study: Positioning Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate Among Novel Benzofuran Analogs in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array of biological activities.[1][2] Its derivatives have shown significant promise in preclinical studies as anticancer, antibacterial, and antifungal agents.[3][4] This guide provides a comparative analysis of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate and other novel benzofuran compounds, offering insights into their relative performance based on available experimental data.

While specific head-to-head experimental data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is not extensively available in the public domain, this guide will draw comparisons with structurally related benzofuran derivatives, particularly those with halogenated and electron-withdrawing substituents, to extrapolate its potential therapeutic profile. The inclusion of a trifluoromethyl group at the 7-position is a key structural feature, known to often enhance the metabolic stability and bioactivity of drug candidates.[5]

The Benzofuran Scaffold: A Versatile Core for Drug Discovery

The fused benzene and furan ring system of benzofuran provides a rigid and planar core that can be readily functionalized at various positions to modulate its pharmacological properties.[3] The diverse biological activities reported for benzofuran derivatives underscore the importance of this heterocyclic system in the development of new therapeutic agents.[1][2]

Comparative Analysis of Anticancer Activity

The anticancer potential of benzofuran derivatives has been a major focus of research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]

Table 1: Comparative in vitro Anticancer Activity of Novel Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate A549 (Lung)6.3 ± 2.5[8]
HepG2 (Liver)11 ± 3.2[8]
Benzofuran-2-carboxamide derivative 50g HCT-116 (Colon)0.87[6]
HeLa (Cervical)0.73[6]
A549 (Lung)0.57[6]
2-Benzoylbenzofuran derivative 11e MDA-MB-231 (Breast)Not Specified[9]
Benzofuran-oxadiazole hybrid 5d A549 (Lung)6.3 ± 0.7[10]

This table presents a selection of benzofuran derivatives with reported anticancer activity. The data is intended to provide a comparative context for the potential efficacy of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate.

The data in Table 1 highlights that substitutions on the benzofuran ring, such as halogens and carboxamide moieties, can lead to potent anticancer activity with IC50 values in the low micromolar and even nanomolar range.[6][8] The presence of a trifluoromethyl group in Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, being a strong electron-withdrawing group, is anticipated to confer significant cytotoxic properties.

Comparative Analysis of Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antibacterial and antifungal properties.[4][11] The mechanism of their antimicrobial action is varied and can involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Comparative in vitro Antimicrobial Activity of Novel Benzofuran Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Aza-benzofuran Compound 1 Staphylococcus aureus12.5[4]
Oxa-benzofuran Compound 6 Penicillium italicum12.5[4]
Nitroimidazole Compound 8g Staphylococcus aureus1/2 (MIC/MBC)[12]
Klebsiella pneumoniae8/32 (MIC/MBC)[12]
Benzofuran-triazole hybrid 4o Trichophyton rubrum32-64[13]

This table showcases the antimicrobial potential of various benzofuran derivatives against a range of bacterial and fungal pathogens. MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) are key parameters for assessing antimicrobial efficacy.

The data suggests that benzofuran derivatives can be effective against both Gram-positive bacteria and various fungal species.[4][12][13] The introduction of different heterocyclic moieties, such as triazoles and nitroimidazoles, can significantly enhance their antimicrobial potency.[12][13] It is plausible that Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate would exhibit notable antimicrobial activity, a hypothesis that warrants experimental validation.

Experimental Methodologies: A Guide for Researchers

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed in the evaluation of novel benzofuran compounds.

In Vitro Cytotoxicity Testing: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate and comparators) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Apoptosis Analysis via Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Key steps in apoptosis detection by flow cytometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The benzofuran scaffold represents a highly promising platform for the development of novel therapeutic agents. While direct experimental data for Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate remains to be fully elucidated in publicly accessible literature, a comparative analysis of its structural analogs strongly suggests its potential as a potent anticancer and antimicrobial agent. The presence of the trifluoromethyl group is a key feature that is expected to enhance its biological activity and drug-like properties.

Future head-to-head studies are imperative to definitively establish the efficacy and selectivity of Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate in comparison to other leading benzofuran candidates. Such studies should encompass a broad panel of cancer cell lines and microbial strains, along with in-depth mechanistic investigations to elucidate its mode of action. The detailed experimental protocols provided in this guide offer a robust framework for conducting these crucial next steps in the evaluation of this promising compound.

References

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11120. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]

  • BenchChem. (2025).
  • Chen, J., Wang, Y., Zhang, Y., Li, J., & Chen, Y. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(13), 5087. [Link]

  • Chylińska, M., Szymańska, E., & Kossakowski, J. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

  • Hejchman, E., Ostrowska, K., Maciejewska, D., & Kossakowski, J. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Journal of Pharmacology and Experimental Therapeutics, 343(2), 380–388. [Link]

  • Li, Y., Li, X., Wang, Y., Li, Y., & Zhang, H. (2018). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 23(11), 2948. [Link]

  • Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28676–28699. [Link]

  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
  • Senga, K., Novinson, T., Springer, R. H., Rao, R. P., O'Brien, D. E., Robins, R. K., & Wilson, H. R. (1977). Synthesis and antitumor activity of certain 5-substituted 2-formylpyridine thiosemicarbazones. Journal of medicinal chemistry, 20(11), 1473–1476.
  • Urzúa, A., Echeverría, J., Rezende, M. C., & Wilkens, M. (2008). Antibacterial properties of 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives from Heliotropium filifolium. Molecules, 13(10), 2385–2393. [Link]

  • Wang, M., Li, J., Dong, S., & Yu, B. (2019). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry-Section B, 58B(5), 624-631.
  • Zhang, Y., Li, X., & Wang, H. (2020).
  • ResearchGate. (2025). Structures of known 2-substituted benzofuran derivatives and....
  • ResearchGate. (2025). (PDF) Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1'-cyclohexane] Derivatives from Heliotropium filifolium.
  • ResearchGate. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • Pop, O., Crisan, D., Gorgan, D., & Vlase, L. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10582. [Link]

  • ResearchGate. (2025). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • MDPI. (2020). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI.
  • ResearchGate. (2025). (PDF) The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico.
  • ResearchGate. (2025). Structures of known 2-substituted benzofuran derivatives and....
  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry.
  • PubMed. (2008).
  • PubMed Central. (2022). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.